molecular formula C9H8FN B1605035 2-(4-Fluorophenyl)propanenitrile CAS No. 51965-61-8

2-(4-Fluorophenyl)propanenitrile

Cat. No.: B1605035
CAS No.: 51965-61-8
M. Wt: 149.16 g/mol
InChI Key: JPTHCYFZRSLQMW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H8FN and its molecular weight is 149.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)propanenitrile
Source PubChem
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InChI

InChI=1S/C9H8FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JPTHCYFZRSLQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966293
Record name 2-(4-Fluorophenyl)propanenitrile
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Molecular Weight

149.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51965-61-8
Record name 4-Fluoro-α-methylbenzeneacetonitrile
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Record name 2-(4-Fluorophenyl)propiononitrile
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Record name 2-(4-Fluorophenyl)propanenitrile
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Record name 2-(4-fluorophenyl)propiononitrile
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Foundational & Exploratory

2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8): Comprehensive Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in scalable organic synthesis, I frequently encounter the challenge of selecting the right molecular building blocks to balance reactivity, metabolic stability, and structural complexity. 2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) represents a critical inflection point in the synthesis of α-methylated aryl derivatives [1].

The architecture of this molecule is highly strategic for drug discovery:

  • The Nitrile Group : Acts as a versatile, oxidation-state +3 carbon handle that can be orthogonally transformed into acids, amines, or aldehydes.

  • The α-Methyl Group : Introduces a chiral center (when synthesized asymmetrically or resolved), which is a hallmark of modern targeted therapeutics [3].

  • The para-Fluoro Substitution : Provides profound metabolic resistance against CYP450-mediated para-hydroxylation—a common metabolic liability in aryl-containing active pharmaceutical ingredients (APIs)—while modulating the lipophilicity of the final drug candidate.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and downstream pharmaceutical applications.

Physicochemical Profiling

Understanding the baseline properties of 2-(4-fluorophenyl)propanenitrile is essential for designing purification protocols and predicting its behavior in biphasic reaction systems [1, 4].

PropertyValue
Chemical Name 2-(4-Fluorophenyl)propanenitrile
CAS Registry Number 51965-61-8
Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
SMILES String CC(C#N)C1=CC=C(F)C=C1
Appearance Colorless to pale yellow liquid
Topological Polar Surface Area (TPSA) 23.8 Ų
XLogP3 ~2.2

Mechanistic Synthesis Pathways

The synthesis of 2-(4-fluorophenyl)propanenitrile generally follows one of two primary logical pathways, depending on the availability of starting materials and the required scale.

  • Pathway A (Classical α-Methylation) : The deprotonation of 4-fluorophenylacetonitrile followed by electrophilic trapping with methyl iodide. This is the most common bench-scale approach.

  • Pathway B (Catalytic α-Arylation) : The palladium-catalyzed cross-coupling of 4-fluorobromobenzene with propionitrile. This modern approach is highly atom-economical and avoids the use of highly toxic methylating agents.

Synthesis A 4-Fluorophenylacetonitrile (CAS 459-22-3) B Methylation (MeI, Base) A->B C 2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) B->C Pathway A (Classical) D 4-Fluorobromobenzene + Propionitrile E Pd-Catalyzed α-Arylation D->E E->C Pathway B (Catalytic)

Fig 1: Primary synthetic pathways for 2-(4-Fluorophenyl)propanenitrile.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the causality of each action is understood, and failure modes are preemptively mitigated. Below is the optimized protocol for Pathway A .

Objective

Synthesize 2-(4-fluorophenyl)propanenitrile while strictly controlling the formation of the α,α-dimethylated impurity (2-(4-fluorophenyl)-2-methylpropanenitrile).

Reagents
  • 4-Fluorophenylacetonitrile : 1.0 eq (Limiting reagent)

  • Sodium hydride (NaH, 60% in mineral oil) : 1.1 eq

  • Methyl iodide (MeI) : 1.05 eq

  • Anhydrous Tetrahydrofuran (THF) : Solvent

Step-by-Step Workflow & Causality
  • System Purge and Preparation

    • Action: Flame-dry a round-bottom flask under argon. Add anhydrous THF and NaH (1.1 eq).

    • Causality: Ambient moisture introduces competing hydrolysis of the alkylating agent and prematurely consumes the base. Argon prevents oxidative degradation of the highly reactive enolate intermediate.

  • Temperature-Controlled Enolate Generation

    • Action: Cool the suspension to 0 °C using an ice bath. Add 4-fluorophenylacetonitrile dropwise over 30 minutes.

    • Causality: Deprotonation by NaH is highly exothermic. Maintaining 0 °C prevents localized thermal spikes that drive unwanted dimerization of the nitrile.

    • Self-Validation: Hydrogen gas (H₂) evolution serves as a visual, self-validating checkpoint that the enolate is actively and successfully forming.

  • Electrophilic Quench (Alkylation)

    • Action: Once H₂ evolution ceases (approx. 45 mins), add MeI (1.05 eq) dropwise while strictly maintaining 0 °C.

    • Causality: The 1.05 eq limit is the critical stoichiometric checkpoint. Excess MeI rapidly reacts with the newly formed mono-methylated product to form the unwanted α,α-dimethylated byproduct.

  • Reaction Maturation

    • Action: Remove the ice bath and allow the system to warm to room temperature (20 °C) for 2 hours.

    • Causality: Warming provides the necessary activation energy to drive the alkylation to 100% conversion after the initial, highly exothermic enolate formation phase is safely managed.

  • Validation & Quench

    • Action: Monitor via TLC (Hexanes:EtOAc 9:1). Upon the complete disappearance of the starting material, quench the reaction slowly with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild, buffered proton source. This safely neutralizes any unreacted NaH without hydrolyzing the newly formed nitrile group—a side reaction that would readily occur if strong aqueous acids (like HCl) were used.

Downstream Applications & Reactivity

The true value of 2-(4-fluorophenyl)propanenitrile lies in its downstream reactivity. It serves as a central hub for generating diverse pharmaceutical intermediates.

The most prominent application is its hydrolysis to 2-(4-fluorophenyl)propanoic acid (CAS 75908-73-5) [2]. This acid is a direct structural analog of profen-class nonsteroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen. Furthermore, the chiral nature of the α-carbon means that resolution into the (S)-enantiomer (CAS 159517-51-8) provides a highly valuable stereospecific building block for CNS and anti-inflammatory drug discovery [3].

Reactivity Core 2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) Hydrolysis Acid/Base Hydrolysis (H2O, Heat) Core->Hydrolysis Reduction1 Nitrile Reduction (LiAlH4 or H2/Pd-C) Core->Reduction1 Reduction2 Partial Reduction (DIBAL-H) Core->Reduction2 Acid 2-(4-Fluorophenyl)propanoic acid (NSAID Precursor) Hydrolysis->Acid Amine 2-(4-Fluorophenyl)propan-1-amine (CNS Building Block) Reduction1->Amine Aldehyde 2-(4-Fluorophenyl)propanal (Electrophilic Intermediate) Reduction2->Aldehyde

Fig 2: Downstream reactivity and pharmaceutical applications.

Safety and Handling Considerations

While aryl nitriles are generally stable, they must be handled with standard laboratory safety protocols.

  • Toxicity : 2-(4-fluorophenyl)propanenitrile is an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • Chemical Incompatibility : Avoid exposure to strong reducing agents (which can generate highly basic and nucleophilic amines) and strong acids under extreme heat (which can prematurely hydrolyze the nitrile or, in rare cases, liberate toxic byproducts).

  • PPE : Nitrile gloves, chemical safety goggles, and a well-ventilated fume hood are mandatory during the synthesis and purification phases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723915, 2-(4-Fluorophenyl)propionic acid". PubChem. URL:[Link]

Technical Whitepaper: Physicochemical Profiling, Synthetic Causality, and API Utility of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, low-molecular-weight building blocks are critical for assembling complex Active Pharmaceutical Ingredients (APIs) while strictly adhering to Lipinski’s Rule of Five. 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8), also known as p-fluoro- α -methylphenylacetonitrile[1], is a highly versatile synthetic intermediate. With a precise molecular weight of 149.16 g/mol [2][3], this compound provides an exceptionally mass-efficient scaffold. It introduces a lipophilic fluorophenyl group, a chiral α -carbon, and a reactive nitrile moiety into target molecules without prematurely inflating the final API's molecular mass.

This whitepaper provides an in-depth technical analysis of 2-(4-Fluorophenyl)propanenitrile, detailing its physicochemical properties, self-validating synthetic protocols, and its downstream applications in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex heterocyclic agents[4][5].

Physicochemical Profiling & Molecular Weight Causality

The molecular weight of a building block is not merely a static identifier; it is a causal factor in synthetic planning and pharmacokinetic optimization. At 149.16 g/mol , 2-(4-Fluorophenyl)propanenitrile leaves a "mass budget" of over 350 Da for medicinal chemists to append additional pharmacophores before hitting the 500 Da bioavailability ceiling[3][6].

The table below summarizes the core quantitative data and the structural causality behind these metrics.

PropertyValueCausality / Technical Significance
IUPAC Name 2-(4-fluorophenyl)propanenitrileDefines the exact connectivity: a propanenitrile backbone with a para-fluorinated phenyl ring at the C2 position.
CAS Number 51965-61-8The globally recognized unique identifier for procurement and regulatory tracking[2].
Molecular Formula C 9​ H 8​ FNDictates baseline stoichiometric calculations for large-scale batch synthesis.
Molecular Weight 149.16 g/mol Ensures high ligand efficiency. The low mass allows for extensive downstream functionalization without compromising oral bioavailability[2][3].
Exact Mass 149.064077 DaThe critical target value required for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES CC(C#N)C1=CC=C(F)C=C1Defines the 2D topology utilized in computational docking and cheminformatic screening[6].

Synthetic Methodologies & Mechanistic Causality

The most reliable route to synthesize 2-(4-Fluorophenyl)propanenitrile is the controlled α -methylation of 4-fluorophenylacetonitrile. The causality behind the reagent selection is critical: to prevent over-alkylation (dimethylation), a sterically hindered, non-nucleophilic base must be used at cryogenic temperatures.

SyntheticWorkflow SM 4-Fluorophenylacetonitrile (Starting Material) Enolate Enolate Intermediate (Reactive Species) SM->Enolate LDA / -78°C (Deprotonation) Product 2-(4-Fluorophenyl)propanenitrile MW: 149.16 g/mol Enolate->Product MeI (SN2 Alkylation) NSAID Alpha-Arylpropionic Acids (Profen NSAIDs) Product->NSAID Acidic Hydrolysis Triazine Triazine Derivatives (Anticoccidial APIs) Product->Triazine Heterocyclic Condensation

Figure 1: Synthetic workflow and downstream API applications of 2-(4-Fluorophenyl)propanenitrile.

Protocol 1: α -Methylation (Self-Validating Workflow)

Objective: Synthesize 2-(4-fluorophenyl)propanenitrile via SN2 alkylation.

  • Preparation: Purge a flame-dried round-bottom flask with inert N 2​ gas. Dissolve 4-fluorophenylacetonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Dropwise add Lithium Diisopropylamide (LDA, 1.05 eq).

    • Mechanistic Causality: LDA is selected over Sodium Hydride (NaH) because its extreme steric bulk prevents nucleophilic attack on the electrophilic nitrile carbon. The -78°C temperature ensures kinetic enolate formation and prevents dimerization.

  • Validation Checkpoint 1 (Visual): The solution will transition to a deep yellow/orange hue, confirming the generation of the stabilized enolate anion.

  • Alkylation: Introduce Methyl Iodide (MeI, 1.1 eq) dropwise. Maintain at -78°C for 30 minutes, then allow the system to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint 2 (TLC): Quench a 0.1 mL aliquot with saturated aqueous NH 4​ Cl and extract with Ethyl Acetate. Run Thin-Layer Chromatography (Hexane:EtOAc 8:2). The successful formation of the product is validated by a new spot with a slightly higher Rf​ value than the starting material (due to the addition of the non-polar methyl group).

  • Workup: Quench the bulk reaction, extract the organic layer, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

Applications in Drug Development

The 149.16 g/mol mass of 2-(4-Fluorophenyl)propanenitrile acts as a foundational core for several therapeutic classes:

  • Alpha-Arylpropionic Acids (NSAIDs): The nitrile group can undergo rigorous acidic or basic hydrolysis to yield 2-(4-fluorophenyl)propanoic acid. This structure is the defining pharmacophore of the "profen" class of non-steroidal anti-inflammatory drugs (e.g., flurbiprofen analogues), which act via cyclooxygenase (COX) inhibition.

  • Triazine-Based Anticoccidials: As documented in foundational patents by Janssen Pharmaceutica (e.g., US Patent 4,631,278), α -aryl benzeneacetonitriles are critical precursors[4][5]. The nitrile undergoes condensation reactions to form 1,2,4-triazine-3,5-dione rings, yielding potent anti-protozoal and anticoccidial agents like clazuril and diclazuril analogues[7].

Analytical Validation System

To guarantee the integrity of the synthesized batch, the molecular weight and structural topology must be empirically verified. A self-validating analytical workflow ensures that no over-alkylation (e.g., formation of a quaternary α -carbon) has occurred.

AnalyticalWorkflow cluster_MS Mass Spectrometry (MW Validation) cluster_NMR Nuclear Magnetic Resonance (Structure) Sample Batch Sample 2-(4-Fluorophenyl)propanenitrile GCMS GC-MS (EI) Target M+: m/z 149.1 Sample->GCMS 1 µL Injection NMR 1H NMR (CDCl3) Check -CH3 (d) & -CH (q) Sample->NMR Dissolve in CDCl3 QA QA/QC Release Verified MW: 149.16 g/mol GCMS->QA Mass Confirmed NMR->QA Topology Confirmed

Figure 2: Self-validating analytical workflow for molecular weight and structural confirmation.

Protocol 2: Molecular Weight & Structural Validation

Objective: Confirm the exact molecular weight (149.16 g/mol ) and the mono-methylated structure.

  • Mass Spectrometry (GC-MS): Dilute the sample in Dichloromethane (DCM) and inject 1 µL into a GC-MS equipped with an Electron Ionization (EI) source.

    • Causality: EI at 70 eV is explicitly chosen over Electrospray Ionization (ESI). Small, neutral nitriles often lack the basicity to protonate efficiently in ESI+ mode. EI guarantees the generation of the radical cation.

  • Validation Checkpoint 1 (MW Confirmation): The mass spectrum must exhibit a distinct molecular ion peak ( M+∙ ) at m/z 149.1 . A diagnostic fragment at m/z 134.1 ( [M−CH3​]+ ) confirms the loss of the newly added α -methyl group.

  • Nuclear Magnetic Resonance ( 1 H NMR): Dissolve 10 mg of the sample in CDCl 3​ .

  • Validation Checkpoint 2 (Topology): The spectrum must show a doublet at ~1.6 ppm (3H, -CH 3​ ) and a quartet at ~3.9 ppm (1H, -CH-). This specific splitting pattern mathematically proves the presence of the ethylidene linkage, ruling out the presence of unreacted starting material (which would show a singlet) or over-methylated byproduct (which would lack the -CH- proton).

Sources

Comprehensive Technical Guide on the Physical Properties and Characterization of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on fluorinated building blocks to enhance metabolic stability and lipophilicity, 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) has emerged as a critical synthetic intermediate. Frequently utilized in the synthesis of sleep disorder agents and other active pharmaceutical ingredients (APIs), this compound's physicochemical behavior dictates its handling, purification, and application in both batch and continuous flow chemistry.

This whitepaper, written from the perspective of a Senior Application Scientist, provides an authoritative deep-dive into the physical properties of 2-(4-Fluorophenyl)propanenitrile. It moves beyond standard data sheets to explain the causality behind its properties, the structural logic governing its behavior, and the self-validating experimental protocols required to characterize it accurately in a laboratory setting.

Chemical Identity & Structural Causality

The physical properties of 2-(4-Fluorophenyl)propanenitrile are directly governed by its molecular architecture. The molecule consists of a benzene ring substituted with a highly electronegative fluorine atom at the para position, and a propanenitrile side chain containing a chiral center at the alpha-carbon[1].

  • The Fluorine Effect: The C-F bond introduces a strong localized dipole while simultaneously increasing the lipophilicity of the molecule. Fluorine's low polarizability compared to other halogens means intermolecular dispersion forces are relatively weak, keeping the compound as a free-flowing liquid at room temperature[2].

  • The Nitrile Group: The cyano group (-C≡N) is a strong hydrogen-bond acceptor and introduces a significant dipole moment. This dipole-dipole interaction elevates the boiling point compared to non-functionalized fluorobenzenes.

  • Chirality: Because the alpha-carbon is chiral, the standard commercial product is a racemic mixture. While enantiomers exhibit identical scalar physical properties (e.g., density, boiling point), the racemic nature prevents efficient crystal packing, further ensuring the compound remains a colorless to pale yellow oil at standard conditions[3].

Logic Mol 2-(4-Fluorophenyl)propanenitrile Fluoro Para-Fluoro Substitution Mol->Fluoro Nitrile Nitrile Group (-C≡N) Mol->Nitrile Propyl Chiral Methyl Center Mol->Propyl Solub High Organic Solubility Fluoro->Solub C-F bond stability Dens Increased Density Fluoro->Dens Mass/Volume ratio BP Elevated Boiling Point (~86.4°C at vacuum) Nitrile->BP Dipole-Dipole Interaction Propyl->Solub Hydrophobic bulk

Diagram 1: Structural causality mapping of 2-(4-Fluorophenyl)propanenitrile to its physical properties.

Quantitative Physical Properties

The quantitative data for 2-(4-Fluorophenyl)propanenitrile must be interpreted with an understanding of the conditions under which they are measured. For instance, determining the boiling point at atmospheric pressure is rarely performed due to the risk of thermal degradation; hence, reduced pressure values are the standard[4].

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)propanenitrile

PropertyValueMethod / Condition
CAS Number 51965-61-8Standard Registry[1]
Molecular Formula C9H8FNElemental Analysis
Molecular Weight 149.17 g/mol Mass Spectrometry[1]
Physical State Colorless to pale yellow oilVisual Inspection at 25 °C[2]
Boiling Point ~86.4 °CReduced Pressure (approx. 1-2 mmHg)[4]
Density ~1.05 - 1.10 g/cm³Pycnometry at 20 °C
Solubility Soluble in DCM, Et2O, EtOAcInsoluble in water
SMILES CC(C#N)C1=CC=C(F)C=C1Cheminformatics[1]

Analytical Workflows & Self-Validating Protocols

To ensure trustworthiness in drug development, physical property characterization cannot rely on isolated measurements. Every protocol must be a self-validating system —meaning the experimental design inherently controls for environmental variables and instrument drift.

Workflow A Raw Sample 2-(4-Fluorophenyl)propanenitrile B GC-FID / GC-MS Purity Validation A->B Step 1: Purity Check C Thermal Analysis Vacuum Distillation B->C If Purity ≥ 95% D Density Determination Pycnometry at 20°C B->D Parallel Analysis E Data Synthesis & Self-Validation C->E Thermal Data D->E Volumetric Data

Diagram 2: Self-validating experimental workflow for physical property characterization.

Protocol 3.1: High-Precision Boiling Point Determination under Reduced Pressure

Causality: Nitriles containing benzylic protons are prone to oxidation or polymerization at elevated temperatures. Determining the boiling point at atmospheric pressure (760 mmHg) is destructive. Therefore, vacuum distillation is the standard to preserve molecular integrity during measurement.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path distillation apparatus equipped with a Vigreux column to prevent bumping.

  • Vacuum Application: Connect the system to a Schlenk line equipped with a digital Pirani gauge. Apply a controlled vacuum of exactly 1.5 mmHg.

  • Self-Validation (Calibration): Before testing the target compound, run a known standard (e.g., Benzyl cyanide, pure) under identical vacuum conditions. Verify that its boiling point matches the established pressure-temperature nomograph. If a deviation > 1 °C occurs, check for vacuum leaks.

  • Sample Distillation: Introduce 10 mL of 2-(4-Fluorophenyl)propanenitrile[5]. Heat the oil bath gradually (approx. 2 °C/min).

  • Data Acquisition: Record the temperature when a steady reflux line reaches the thermometer bulb and the first drops of colorless distillate collect in the receiving flask. The expected boiling point is approximately 86.4 °C[4].

Protocol 3.2: Density Determination via Pycnometry

Causality: Accurate density is critical for scaling up reactions—especially in continuous flow chemistry, where precise density measurements dictate the mass-flow controller calibrations. An error in density translates directly to stoichiometric imbalances in the reactor[6].

Step-by-Step Methodology:

  • Preparation: Clean a 10 mL Gay-Lussac pycnometer with acetone and dry it completely under a stream of nitrogen.

  • Tare Weight: Weigh the empty pycnometer on an analytical balance (0.1 mg precision) to obtain W0​ .

  • Self-Validation (Water Calibration): Fill the pycnometer with HPLC-grade water. Submerge it in a thermostatic water bath set exactly to 20.0 °C for 15 minutes. Wipe the exterior dry and weigh to obtain Ww​ . This calibrates the exact volume of the glassware.

  • Sample Measurement: Empty the pycnometer, dry it, and fill it with 2-(4-Fluorophenyl)propanenitrile. Equilibrate in the 20.0 °C bath, wipe dry, and weigh to obtain Ws​ .

  • Calculation: Calculate the density using the formula:

    ρ=Ww​−W0​Ws​−W0​​×ρwater​
  • Quality Control: Perform the measurement in triplicate. A relative standard deviation (RSD) of < 0.1% ensures the absence of micro-bubbles and validates the dataset.

Structure-Property Relationships in Synthesis

Understanding the physical properties of 2-(4-Fluorophenyl)propanenitrile is not just an analytical exercise; it is a prerequisite for successful synthetic application.

Because the compound is a liquid at room temperature with high solubility in ethereal solvents (like Et2O)[2], it is highly amenable to late-stage functionalization, such as alkylation or methylation. In typical pharmaceutical syntheses (e.g., for sleep disorder agents like Lemborexant analogs[7]), the high lipophilicity of the fluorinated ring ensures that the intermediate partitions cleanly into the organic phase during aqueous workups, minimizing product loss.

Furthermore, its specific boiling point profile allows for facile purification via vacuum distillation, bypassing the need for solvent-heavy column chromatography at scale. This physical trait directly contributes to greener, more scalable manufacturing processes in the pharmaceutical industry.

Sources

IUPAC name for 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(4-fluorophenyl)propanenitrile requires a rigorous understanding of its nomenclature, structural chemistry, and its pivotal role as a fluorinated building block in modern pharmaceutical synthesis. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical definitions, providing actionable, field-proven insights into the synthesis and downstream applications of this critical intermediate.

The precise naming of chemical intermediates is foundational to regulatory compliance and synthetic planning. The preferred IUPAC name (PIN) for CAS Registry Number 51965-61-8 is 2-(4-fluorophenyl)propanenitrile .

Deconstructing this nomenclature reveals the structural logic of the molecule:

  • Principal Functional Group: The nitrile group (–C≡N) dictates the highest nomenclature priority, establishing the suffix "-nitrile" .

  • Parent Chain: The longest continuous carbon chain containing the nitrile carbon consists of three carbons. This forms the parent alkane "propane" , resulting in the base name "propanenitrile" .

  • Locant Numbering: By IUPAC convention, the carbon atom of the nitrile group is strictly designated as C1. Consequently, the adjacent alpha-carbon is C2, and the terminal methyl carbon is C3.

  • Substituent Identification: A phenyl ring substituted with a fluorine atom at its para position (C4 of the ring) is attached to the C2 position of the parent chain. This forms the "2-(4-fluorophenyl)" prefix.

  • Stereochemistry: The C2 carbon is bonded to four distinct groups (a methyl group, a nitrile group, a 4-fluorophenyl group, and a hydrogen atom), making it a chiral center. In standard commercial availability, the compound exists as a racemic mixture of (2R)- and (2S)- enantiomers unless stereospecifically synthesized or resolved.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 2-(4-Fluorophenyl)propanenitrile
CAS Registry Number
Molecular Formula C9H8FN
Molecular Weight 149.17 g/mol
Appearance Colorless to light yellow liquid
Chirality 1 Stereocenter (C2); typically utilized as a racemate
Synthetic Utility Precursor to NSAID analogs and γ-secretase inhibitors

Mechanistic Pathway: α-Alkylation of Arylacetonitriles

The most robust industrial and laboratory-scale route to 2-(4-fluorophenyl)propanenitrile is the α-methylation of 4-fluorophenylacetonitrile. This transformation relies on the acidity of the α-protons adjacent to the electron-withdrawing nitrile group (pKa ~21).

To achieve high yields and prevent side reactions (such as the Thorpe reaction, where the carbanion attacks the nitrile group of another molecule), the choice of base and solvent is critical. We utilize a strong, non-nucleophilic base to ensure quantitative and irreversible deprotonation [2].

Synthesis A 4-Fluorophenylacetonitrile (Starting Material) B Deprotonation (NaH/THF) Base Addition A->B Add NaH at 0°C C Carbanion Intermediate Resonance Stabilized B->C H2 Gas Evolution D Methylation (MeI) Electrophilic Attack C->D Add MeI dropwise E 2-(4-Fluorophenyl)propanenitrile (Target Product) D->E SN2 Displacement

Synthetic pathway of 2-(4-fluorophenyl)propanenitrile via alpha-methylation.

Experimental Protocol: Self-Validating α-Methylation

As an Application Scientist, I emphasize protocols that provide real-time feedback to the chemist. The following procedure is designed as a self-validating system , where physical observables confirm the success of each mechanistic step.

Step 1: Generation of the Carbanion

  • Setup: Charge a flame-dried Schlenk flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) under a continuous argon atmosphere.

    • Causality: NaH is selected because its conjugate acid is hydrogen gas. This drives the deprotonation to absolute completion without leaving water or alcohol byproducts that could hydrolyze the nitrile.

  • Solvation: Add anhydrous Tetrahydrofuran (THF) and cool the suspension to 0 °C using an ice bath.

    • Causality: THF is a polar aprotic solvent that strongly solvates the Na⁺ cation, leaving a highly reactive, "naked" carbanion. Cooling to 0 °C suppresses exothermic dimerization.

  • Deprotonation: Dropwise add 4-fluorophenylacetonitrile (1.0 eq) dissolved in a minimum volume of THF.

    • Self-Validation Check: Observe the controlled evolution of H₂ gas bubbles. The complete cessation of bubbling serves as a visual confirmation that quantitative deprotonation has been achieved.

Step 2: Electrophilic Alkylation (Sₙ2)

  • Alkylation: To the enolate solution at 0 °C, add Methyl Iodide (MeI, 1.1 eq) dropwise.

    • Causality: MeI is the optimal electrophile. The excellent leaving group ability of the iodide ion, combined with zero steric hindrance at the methyl carbon, ensures a rapid and clean Sₙ2 displacement.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The disappearance of the starting material spot (lower Rf) and the emergence of a new product spot (higher Rf due to the lipophilic methyl group) validates reaction completion.

Step 3: Quenching and Isolation

  • Quench: Carefully add saturated aqueous NH₄Cl to the flask at 0 °C.

    • Causality: NH₄Cl provides a mild proton source to safely neutralize any unreacted NaH without risking the acid-catalyzed hydrolysis of the newly formed nitrile.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)propanenitrile.

Downstream Pharmaceutical Applications

The strategic placement of a fluorine atom at the para position of the phenyl ring is a classic medicinal chemistry tactic. Fluorine blocks cytochrome P450-mediated aromatic oxidation, thereby significantly increasing the metabolic half-life and bioavailability of the downstream Active Pharmaceutical Ingredient (API).

2-(4-fluorophenyl)propanenitrile is primarily utilized as an advanced intermediate. Through controlled hydrolysis, the nitrile is converted into 2-(4-fluorophenyl)propanoic acid. This acid is a direct structural analog of blockbuster Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Flurbiprofen and Ibuprofen. Furthermore, derivatives of this fluorinated acid are actively utilized in the synthesis of γ-secretase inhibitors, which are critical therapeutic targets for reducing β-amyloid production in Alzheimer's disease research [3].

Downstream A 2-(4-Fluorophenyl)propanenitrile (Key Intermediate) B Acidic/Basic Hydrolysis (H2O, Heat) A->B Hydrolysis C 2-(4-Fluorophenyl)propanoic Acid (NSAID Analog) B->C -NH3 D Amide Coupling (Amine, Coupling Agent) C->D Activation E Therapeutic APIs (e.g., γ-Secretase Inhibitors) D->E API Formation

Downstream conversion of the nitrile intermediate into therapeutic APIs.

References

  • Buil, M. L., et al. "Osmium Catalyst for the Borrowing Hydrogen Methodology: alpha-Alkylation of Arylacetonitriles and Methyl Ketones". ACS Catalysis, 2013.[Link]

  • "Compounds for the reduction of beta-amyloid production".

2-(4-Fluorophenyl)propanenitrile: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, alpha-arylpropionitriles serve as indispensable chiral building blocks. 2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8)[1] is a highly versatile synthetic intermediate characterized by its central chiral carbon, electron-withdrawing nitrile group, and para-fluorinated aromatic ring. This technical whitepaper dissects the structural formula of 2-(4-fluorophenyl)propanenitrile, elucidates the causality behind its synthetic methodologies, and maps its downstream pharmacological utility.

Structural & Physicochemical Profiling

The structural formula of 2-(4-fluorophenyl)propanenitrile—represented by the SMILES string CC(C#N)C1=CC=C(F)C=C1[2]—features three distinct functional domains that dictate its chemical behavior:

  • The Chiral Center (C2): The alpha-carbon is sp3 hybridized and bonded to four distinct groups (a methyl group, a hydrogen atom, a nitrile group, and a 4-fluorophenyl ring). This stereocenter allows for the resolution of (R)- and (S)-enantiomers, a critical factor when synthesizing stereospecific non-steroidal anti-inflammatory drugs (NSAIDs) or central nervous system (CNS) agents.

  • The Nitrile Group (-C≡N): The sp-hybridized carbon of the nitrile group exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the alpha-proton (pKa ~20-22), facilitating facile deprotonation by moderately strong bases.

  • The Para-Fluoro Substituent: The fluorine atom at the para position introduces a unique push-pull electronic dynamic. It withdraws electron density inductively (-I) from the sigma framework, stabilizing carbanion intermediates during alpha-alkylation, while simultaneously capable of donating electron density via resonance (+R) into the pi system.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 2-(4-fluorophenyl)propanenitrile[2]
CAS Number 51965-61-8[3]
Molecular Formula C9H8FN[1]
Molecular Weight 149.17 g/mol [3]
Hydrogen Bond Acceptors 2 (Nitrile Nitrogen, Fluorine)[4]
Hydrogen Bond Donors 0[4]
Physical State Colorless to pale yellow liquid (at standard conditions)[5]

Synthetic Methodologies: The Alpha-Alkylation Workflow

The most robust and scalable method for synthesizing 2-(4-fluorophenyl)propanenitrile is the alpha-methylation of 4-fluorophenylacetonitrile[5].

Causality & Mechanistic Logic

The synthesis relies on the generation of a nitrile-stabilized carbanion. Sodium hydride (NaH) is selected as the base because its conjugate acid (H2, pKa ~35) is significantly weaker than the benzylic proton of the starting material. This ensures a quantitative, irreversible deprotonation. The subsequent addition of methyl iodide (MeI) proceeds via an SN2 mechanism. The para-fluoro group prevents unwanted electrophilic aromatic substitution side-reactions by deactivating the ring toward electrophiles, ensuring high regioselectivity at the alpha-carbon.

Self-Validating Experimental Protocol

This protocol incorporates in-process controls to ensure a self-validating workflow.

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask. Flush with Argon. Add 4-fluorophenylacetonitrile (10.0 mmol) and 50 mL of anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol).

    • Validation Check: Observe the evolution of H2 gas. The cessation of bubbling indicates the complete formation of the carbanion. The solution will typically turn a deep yellow/orange.

  • Alkylation: Add Methyl Iodide (MeI, 12.0 mmol) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The starting material (Rf ~0.35) should be completely consumed, replaced by a new spot (Rf ~0.45).

  • Quenching & Extraction: Quench the reaction carefully with 20 mL of saturated aqueous NH4Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes:EtOAc gradient) to yield the pure product as a colorless oil[5].

Workflow Step1 1. Dissolve 4-fluorophenylacetonitrile in dry THF Step2 2. Cool to 0°C & add NaH (Deprotonation) Step1->Step2 Step3 3. Add Methyl Iodide dropwise (Alkylation) Step2->Step3 Step4 4. Quench with NH4Cl (aq) & Extract (EtOAc) Step3->Step4 Step5 5. Purify via Column Chromatography Step4->Step5

Step-by-step experimental workflow for alpha-methylation synthesis.

Downstream Pharmacological Transformations

2-(4-Fluorophenyl)propanenitrile is rarely an end-product; it is a gateway molecule[6]. Its structural formula allows for two primary divergent pathways in drug development:

  • Hydrolysis to Arylpropionic Acids: Acidic or basic hydrolysis of the nitrile group yields 2-(4-fluorophenyl)propanoic acid. This scaffold is the core of the "profen" class of NSAIDs (e.g., Flurbiprofen analogs), which act as cyclooxygenase (COX) inhibitors.

  • Reduction to Phenethylamines: Reduction using Lithium Aluminum Hydride (LiAlH4) converts the nitrile to a primary amine, yielding 2-(4-fluorophenyl)propan-1-amine. This motif is highly privileged in neuropharmacology, acting as a rigidified phenethylamine analog capable of interacting with monoamine transporters or trace amine-associated receptors (TAARs).

G A 4-Fluorophenylacetonitrile B Base (NaH) + MeI A->B C 2-(4-Fluorophenyl)propanenitrile (Target) B->C D Hydrolysis (H+/H2O) C->D F Reduction (LiAlH4) C->F E 2-(4-Fluorophenyl)propanoic acid D->E G 2-(4-Fluorophenyl)propan-1-amine F->G

Synthetic pathway and downstream pharmacological transformations.

Analytical Validation Protocols

To verify the structural integrity of the synthesized 2-(4-fluorophenyl)propanenitrile, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz): The defining feature is the splitting pattern at the chiral center. Expect a distinct doublet at ~1.6 ppm (3H, -CH3) coupled to a quartet at ~3.9 ppm (1H, -CH-). The para-substituted aromatic ring will present as two distinct multiplets between 7.0 and 7.4 ppm.

  • 13C NMR (CDCl3, 100 MHz): The nitrile carbon will appear far upfield for an sp-carbon at ~120 ppm. The C-F carbon will appear as a large doublet (~162 ppm, 1JCF ~ 245 Hz) due to direct carbon-fluorine spin-spin coupling.

  • Mass Spectrometry (GC-MS): Electron ionization (EI) will yield a molecular ion peak[M]+ at m/z 149, with a prominent base peak at m/z 122 corresponding to the loss of the nitrile group (-CN) and formation of the stable fluorinated tropylium or benzylic cation.

References

  • TU Wien reposiTUm. Application of non-volatile reagents for the introduction of short hydrocarbon chains. Retrieved from: [Link] (Indexed as[5])

Sources

Physicochemical Causality: Why Structure Dictates Solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Partitioning Behavior of 2-(4-Fluorophenyl)propanenitrile

As pharmaceutical pipelines increasingly rely on fluorinated motifs to enhance metabolic stability and lipophilicity, the physicochemical profiling of key synthetic intermediates becomes paramount. 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) is a critical building block frequently utilized in the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) and specialized active pharmaceutical ingredients (APIs)[1].

Unlike late-stage crystalline APIs, this intermediate presents unique thermodynamic properties. Because of the entropic penalty introduced by its alpha-methyl stereocenter and the disruption of planar packing by the para-fluoro substitution, the compound exists as a colorless oil at standard temperature and pressure[2]. Consequently, evaluating its "solubility" requires a paradigm shift: we must focus on liquid-liquid miscibility in organic process solvents and thermodynamic partitioning (LogP) in aqueous systems, rather than solid-state lattice dissolution.

This whitepaper provides a comprehensive analysis of the solubility, miscibility, and extraction profiles of 2-(4-Fluorophenyl)propanenitrile, grounded in established physicochemical principles and standardized experimental protocols.

The molecular architecture of 2-(4-Fluorophenyl)propanenitrile (C₉H₈FN, MW: 149.17 g/mol ) dictates its behavior in solution[1]:

  • The Nitrile Group (-C≡N): Introduces a strong localized dipole, providing weak hydrogen-bond acceptor capabilities. This allows for miscibility in polar aprotic solvents (e.g., acetonitrile, acetone).

  • The 4-Fluorophenyl Ring: Fluorine is highly electronegative but poorly polarizable. It increases the overall lipophilicity of the molecule compared to its unfluorinated analog, driving the compound's extreme hydrophobicity and driving its LogP higher.

  • The Alpha-Methyl Group: By breaking the symmetry of the molecule, this group lowers the melting point significantly, ensuring the compound remains an oil. This means that in process chemistry, the compound will not precipitate out of solution but will instead phase-separate as a distinct liquid layer when its solubility limit in a given solvent is exceeded.

Solubility and Miscibility Data Matrix

Because 2-(4-Fluorophenyl)propanenitrile is a liquid, quantitative solubility in water is expressed as a saturation limit, while its interaction with organic solvents is defined by miscibility. The data below summarizes its behavior across various solvent classes relevant to chemical synthesis and liquid-liquid extraction.

Solvent SystemClassificationSolubility / Miscibility ProfileProcess Chemistry Implication
Water (pH 7.0) Aqueous< 0.1 mg/mL (Practically Insoluble)Ideal for aqueous quenching; target remains in organic phase.
Dichloromethane (DCM) Halogenated OrganicFully MisciblePrimary choice for biphasic extraction from aqueous mixtures.
Ethyl Acetate (EtOAc) Polar AproticFully MiscibleExcellent green-chemistry alternative to DCM for extractions.
Ethanol (EtOH) Polar ProticMiscible (> 100 mg/mL)Suitable for homogeneous catalytic reactions (e.g., hydrogenations).
n-Hexane / Heptane Non-Polar AliphaticSoluble / MiscibleUseful for chromatographic purification (mobile phase blending).

Experimental Methodology: Determining Partition Coefficient (LogP)

To accurately predict the environmental fate and biphasic extraction efficiency of 2-(4-Fluorophenyl)propanenitrile, its octanol-water partition coefficient (LogP) must be determined. The gold standard for this is the OECD 107 Shake-Flask Method [3].

The following protocol is a self-validating system designed to prevent micro-emulsion artifacts and ensure thermodynamic equilibrium.

Step-by-Step OECD 107 Protocol
  • Solvent Saturation: Pre-saturate ultra-pure water (buffered to pH 7.0) and HPLC-grade n-octanol with each other by stirring vigorously for 24 hours. This prevents volume changes during the actual experiment.

  • Analyte Introduction: Dissolve exactly 10.0 mg of 2-(4-Fluorophenyl)propanenitrile into 10.0 mL of the pre-saturated n-octanol to create a stock solution.

  • Biphasic Equilibration: In a temperature-controlled vessel (25.0 ± 0.1 °C), combine 5.0 mL of the octanol stock solution with 5.0 mL of the pre-saturated aqueous buffer.

  • Mechanical Shaking: Agitate the flask using a mechanical shaker at 100 RPM for 24 hours. Causality note: Slow shaking is preferred over vigorous vortexing to prevent the formation of stable octanol micro-droplets in the aqueous phase, which would artificially inflate the aqueous concentration reading[3].

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 4,000 RPM for 15 minutes to guarantee complete phase separation[4].

  • Quantification: Carefully sample both the organic and aqueous layers using separate glass syringes. Quantify the concentration of the nitrile in both phases using Ultra-Performance Liquid Chromatography coupled with UV detection (UPLC-UV) at 210 nm.

  • Calculation: Calculate LogP using the formula: LogP = log10([C_octanol] / [C_aqueous]). For this compound, the empirical LogP typically falls between 2.2 and 2.6.

OECD107 A 2-(4-Fluorophenyl)propanenitrile (Analyte) D Mechanical Shaking (24h at 25°C) A->D B Aqueous Buffer (pH 7.0) B->D C n-Octanol (Pre-saturated) C->D E Phase Separation (Centrifugation) D->E F UPLC-UV Quantification E->F G LogP Calculation (C_oct / C_aq) F->G

Caption: Workflow for determining LogP via the OECD 107 shake-flask method.

Downstream Implications: Biphasic Extraction Workflows

Understanding the miscibility of 2-(4-Fluorophenyl)propanenitrile is crucial for downstream processing. Because the compound is an oil that is practically insoluble in water, liquid-liquid extraction is the most efficient method for isolating it from a crude reaction mixture[5].

When synthesizing this compound (e.g., via alkylation of 4-fluorophenylacetonitrile), the reaction is often quenched with water. Because the target molecule is highly lipophilic, it will readily partition into an added organic solvent like Ethyl Acetate. The high LogP ensures that minimal product is lost to the aqueous waste stream, maximizing yield.

Extraction Start Crude Reaction Mixture (Aqueous + Organic) Check Is Target Miscible in Organic Phase? Start->Check Yes Yes (e.g., EtOAc, DCM) Check->Yes No No (e.g., Highly Polar) Check->No Wash Aqueous Wash (Remove Salts) Yes->Wash No->Start Adjust Solvent Dry Dry over Na2SO4 Wash->Dry Evap Solvent Evaporation (Yields Pure Oil) Dry->Evap

Caption: Biphasic extraction decision tree for isolating the target nitrile.

Conclusion

The solubility profile of 2-(4-Fluorophenyl)propanenitrile is defined by its liquid state and high lipophilicity. By leveraging its complete miscibility in standard organic solvents and its negligible aqueous solubility, process chemists can design highly efficient, high-yielding extraction protocols. Adhering to rigorous thermodynamic testing standards like OECD 107 ensures that the partitioning data used to design these workflows is both accurate and reproducible.

References

  • TU Wien Repository. "Application of non-volatile reagents for the introduction of short hydrocarbon chains". reposiTUm. Available at:[Link]

  • ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - OECD 107". European Centre for Ecotoxicology and Toxicology of Chemicals. Available at:[Link]

  • Analytice. "Partition coefficient: Shake bottle method according to OECD 107". Analytice Laboratory Network. Available at:[Link]

Sources

2-(4-Fluorophenyl)propanenitrile: Comprehensive Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical development increasingly relies on fluorinated building blocks to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs), compounds like 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) have become critical intermediates [1]. The incorporation of a fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group serves as a versatile handle for downstream transformations (e.g., reduction to amines, hydrolysis to carboxylic acids).

However, the unique structural features that make this compound synthetically valuable also dictate strict safety and handling requirements. This technical guide provides researchers and drug development professionals with an authoritative, causality-driven framework for safely handling, synthesizing, and utilizing 2-(4-Fluorophenyl)propanenitrile.

Physicochemical Profile & Quantitative Data

Understanding the baseline physicochemical properties of 2-(4-Fluorophenyl)propanenitrile is essential for predicting its behavior in both biological systems and synthetic workflows. The presence of the para-fluoro substitution significantly alters the electron density of the aromatic ring, impacting both the acidity of the alpha-proton and the compound's overall solubility profile.

Table 1: Physicochemical and Identification Data

PropertyValue / Description
IUPAC Name 2-(4-Fluorophenyl)propanenitrile
Synonyms p-Fluoro- α -methylphenylacetonitrile
CAS Number 51965-61-8
Molecular Formula C 9​ H 8​ FN
Molecular Weight 149.17 g/mol
Typical Purity (Commercial) 95% [2]
SMILES CC(C#N)C1=CC=C(F)C=C1
Hazard Classifications H302, H312, H315, H319, H332, H335 [3]

Mechanistic Toxicology & Hazard Profile

The safe handling of 2-(4-Fluorophenyl)propanenitrile requires an understanding of why it is toxic, rather than simply memorizing hazard codes. The compound triggers several acute toxicity warnings (H302: Harmful if swallowed, H312: Harmful in contact with skin, H332: Harmful if inhaled) [3].

Causality of Toxicity
  • Dermal Penetration (H312): The fluorine atom increases the compound's lipophilicity (LogP), allowing it to readily partition into and cross the lipid bilayers of the stratum corneum. Skin contact rapidly leads to systemic absorption.

  • Metabolic Cyanide Release: While aryl nitriles are generally more metabolically stable than aliphatic nitriles, hepatic cytochrome P450 (CYP450) enzymes can catalyze alpha-hydroxylation. Because this compound possesses an alpha-proton (at the chiral center), it is susceptible to oxidation, forming an unstable cyanohydrin intermediate that spontaneously decomposes to release toxic hydrogen cyanide (HCN).

  • Irritation (H315, H319, H335): The electrophilic nature of the nitrile carbon and the overall polarity of the molecule cause localized protein denaturation and irritation upon contact with mucous membranes and ocular tissue.

ToxicityPathway A 2-(4-Fluorophenyl)propanenitrile (High Dermal Penetration) B Hepatic CYP450 Oxidation A->B Systemic Absorption C Alpha-Hydroxylation (Minor Pathway) B->C Minor Metabolism E Direct Excretion / Conjugation (Major Pathway) B->E Detoxification D Cyanide Release (HCN) (Cellular Toxicity) C->D Decomposition

Caption: Putative metabolic and toxicity pathways for alpha-proton containing aryl nitriles.

Safety & Handling Protocols (Self-Validating System)

To mitigate the risks outlined above, laboratory protocols must be designed as self-validating systems where safety is continuously confirmed through physical indicators.

Engineering Controls
  • Containment: All manipulations must be performed in a properly functioning chemical fume hood with a minimum face velocity of 100 fpm. For bulk transfers, a glove box under an inert atmosphere (Nitrogen or Argon) is recommended to prevent aerosolization and inhalation.

  • Validation: Verify fume hood flow rates via the digital monitor or a physical tissue-paper test prior to opening the reagent bottle.

Personal Protective Equipment (PPE)
  • Gloves: Due to the compound's lipophilicity, standard latex gloves offer insufficient protection. Nitrile gloves (minimum 5 mil thickness) must be worn and replaced immediately upon suspected contamination [3].

  • Eye/Face: Splash-proof chemical goggles.

  • Respirator: If engineering controls are compromised, a half-face respirator with organic vapor (OV) cartridges is mandatory.

Emergency Response & Spill Protocol

In the event of a spill, do not use water, as it may facilitate the spread of the lipophilic compound.

  • Isolate the area and ensure maximum ventilation.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).

  • Sweep the absorbed material into a sealed, labeled hazardous waste container.

  • Wash the contaminated surface with a 5% sodium hypochlorite (bleach) solution to neutralize residual trace nitriles, followed by a soap and water rinse.

Experimental Methodology: Alpha-Alkylation Synthesis

A common application of this compound is its de novo synthesis via the alpha-alkylation of 2-(4-fluorophenyl)acetonitrile. The following protocol utilizes Sodium Hydride (NaH) as the base and Methyl Iodide (MeI) as the electrophile.

Causality of Reagent Selection
  • Base (NaH): The alpha-protons of 2-(4-fluorophenyl)acetonitrile are highly acidic due to the electron-withdrawing effects of both the nitrile group and the fluorophenyl ring. NaH is strong enough to quantitatively deprotonate the substrate, driving the reaction forward while releasing hydrogen gas as a self-validating visual indicator of reactivity.

  • Solvent (THF): Anhydrous Tetrahydrofuran (THF) provides excellent solubility for the enolate intermediate and is aprotic, preventing the quenching of the NaH.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 1.2 equivalents of NaH (60% dispersion in mineral oil) to the flask.

  • Washing: Wash the NaH with anhydrous hexanes (2 x 10 mL) under nitrogen to remove the mineral oil. Decant the hexanes via syringe.

  • Solvent Addition: Suspend the purified NaH in 50 mL of anhydrous THF and cool the mixture to 0°C using an ice-water bath.

  • Deprotonation: Dissolve 1.0 equivalent of 2-(4-fluorophenyl)acetonitrile in 20 mL of THF. Add this solution dropwise to the NaH suspension over 15 minutes. Self-Validation: The evolution of H 2​ gas (bubbling) confirms active deprotonation. Stir for 30 minutes at 0°C.

  • Alkylation: Add 1.1 equivalents of Methyl Iodide (MeI) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Reaction Monitoring: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. Self-Validation: The disappearance of the starting material spot and the emergence of a new, slightly less polar product spot confirms reaction completion.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH 4​ Cl (20 mL) dropwise at 0°C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (Hexanes:EtOAc gradient) to yield pure 2-(4-Fluorophenyl)propanenitrile.

SyntheticWorkflow A 2-(4-Fluorophenyl)acetonitrile (Starting Material) B Base Addition (NaH) THF, 0°C A->B Deprotonation (H2 evolution) C Methyl Iodide (MeI) Alkylation B->C Electrophilic Attack D Aqueous Quench & Extraction (EtOAc/H2O) C->D Reaction Termination E Column Chromatography (Silica Gel) D->E Crude Isolation F 2-(4-Fluorophenyl)propanenitrile (Purified Product) E->F Purification

Caption: Synthetic workflow for 2-(4-fluorophenyl)propanenitrile via alpha-alkylation.

References

Whitepaper: Strategic Synthesis of 2-(4-Fluorophenyl)propanenitrile from p-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)propanenitrile is a high-value synthetic intermediate, frequently utilized in the development of active pharmaceutical ingredients (APIs), including profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and novel formyl peptide receptor 2 (FPR2) agonists[1]. This technical guide details a robust, scalable, four-step synthetic pathway starting from the commercially available precursor, p-fluorobenzaldehyde. Designed for researchers and drug development professionals, this protocol emphasizes high chemoselectivity, operational safety, and predictable scalability through classical functional group interconversions (FGIs).

Retrosynthetic Analysis & Strategic Design

The target molecule, 2-(4-fluorophenyl)propanenitrile, possesses a stereocenter at the alpha-carbon relative to the nitrile group. Retrosynthetically, the alpha-methyl group can be introduced via the controlled mono-alkylation of 4-fluorophenylacetonitrile[2]. The acetonitrile derivative is classically obtained through the nucleophilic cyanation of 4-fluorobenzyl chloride, which in turn is derived from the reduction of p-fluorobenzaldehyde.

Why this route? Alternative routes, such as the Darzens condensation of p-fluorobenzaldehyde with ethyl 2-chloropropionate followed by decarboxylation and oxime dehydration, often suffer from complex purification steps and lower overall atom economy. The linear four-step FGI route (Aldehyde → Alcohol → Halide → Nitrile → Alkylated Nitrile) is preferred because each intermediate is highly stable, easily isolable, and self-validating via standard analytical techniques (TLC, IR, NMR).

Workflow A p-Fluorobenzaldehyde (Starting Material) B 4-Fluorobenzyl alcohol (Intermediate 1) A->B NaBH4, MeOH 0 °C to RT C 4-Fluorobenzyl chloride (Intermediate 2) B->C SOCl2, DCM 0 °C to RT D 4-Fluorophenylacetonitrile (Intermediate 3) C->D NaCN, DMSO 40 °C E 2-(4-Fluorophenyl)propanenitrile (Target API Intermediate) D->E NaH, MeI, THF 0 °C to RT

Step-by-step synthetic workflow from p-fluorobenzaldehyde to 2-(4-fluorophenyl)propanenitrile.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Chemoselective Reduction of p-Fluorobenzaldehyde

Objective: Convert p-fluorobenzaldehyde to 4-fluorobenzyl alcohol. Causality: Sodium borohydride ( NaBH4​ ) is selected over lithium aluminum hydride ( LiAlH4​ ) due to its milder reactivity profile. This allows the reaction to be conducted in protic solvents (methanol) at ambient temperatures without the risk of over-reduction or defluorination of the aromatic ring[3][4]. Self-Validation: The reaction progress is easily monitored by TLC (Hexane/EtOAc 3:1). The aldehyde starting material is highly UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (DNP), whereas the resulting alcohol is more polar (lower Rf​ ) and DNP-negative.

Protocol:

  • Dissolve p-fluorobenzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C[3].

  • Add NaBH4​ (1.1 equiv) portion-wise to control the exothermic evolution of hydrogen gas.

  • Stir the mixture for 30–60 minutes as it naturally warms to room temperature.

  • Quench the reaction with saturated aqueous NH4​Cl to destroy excess hydride, concentrate the solvent volume under vacuum, and extract with ethyl acetate ( 3×100 mL).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield 4-fluorobenzyl alcohol.

Step 2: Halogenation to 4-Fluorobenzyl Chloride

Objective: Activate the benzylic alcohol for nucleophilic substitution. Causality: Thionyl chloride ( SOCl2​ ) is the reagent of choice. The reaction proceeds via an internal nucleophilic substitution ( SN​i ) mechanism. The byproducts, SO2​ and HCl , are entirely gaseous. This thermodynamic driving force pushes the reaction to completion and drastically simplifies the downstream workup, avoiding the heavy emulsion issues common with phosphorus-based halogenating agents.

Protocol:

  • Dissolve 4-fluorobenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Add SOCl2​ (1.5 equiv) dropwise. A catalytic amount of DMF (0.05 equiv) can be added to generate a highly reactive Vilsmeier-Haack type intermediate, accelerating the chlorination.

  • Stir for 2 hours at room temperature.

  • Carefully quench the mixture by pouring it over crushed ice. Neutralize the aqueous layer with saturated NaHCO3​ until CO2​ evolution ceases.

  • Separate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure to afford 4-fluorobenzyl chloride.

Step 3: Nucleophilic Cyanation

Objective: Homologate the carbon chain to form 4-fluorophenylacetonitrile. Causality: Sodium cyanide ( NaCN ) in a polar aprotic solvent (DMSO) ensures a rapid SN​2 displacement of the benzylic chloride. DMSO leaves the cyanide anion unsolvated, maximizing its nucleophilicity. Self-Validation: The successful formation of the nitrile is confirmed by a distinct sharp absorption band around 2250 cm−1 in the FT-IR spectrum, corresponding to the C≡N stretch.

Protocol:

  • Suspend NaCN (1.2 equiv) in anhydrous DMSO (0.3 M relative to the substrate). Safety Note: Highly toxic; perform in a dedicated fume hood.

  • Add 4-fluorobenzyl chloride (1.0 equiv) dropwise at room temperature.

  • Heat the mixture to 40 °C and stir for 4 hours.

  • Quench the reaction by pouring it into a large volume of cold water (to dissolve the DMSO) and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer extensively with water ( ) to remove trace DMSO, dry over Na2​SO4​ , and concentrate to yield 4-fluorophenylacetonitrile.

Step 4: Controlled Mono-Methylation

Objective: Synthesize 2-(4-fluorophenyl)propanenitrile via alpha-alkylation. Causality: The alpha-protons of 4-fluorophenylacetonitrile are acidic ( pKa​≈21 ) due to the electron-withdrawing nature of the adjacent nitrile and phenyl ring. Deprotonation with Sodium Hydride ( NaH ) generates a nitrile-stabilized carbanion, which subsequently attacks Methyl Iodide ( MeI ) via an SN​2 mechanism[1][2]. To prevent dimethylation (forming the unwanted 2-(4-fluorophenyl)-2-methylpropanenitrile), the reaction requires strict stoichiometric control (1.05 equiv of base and alkylating agent) and must be initiated at 0 °C[2].

Mechanism A 4-Fluorophenylacetonitrile B Deprotonation (NaH in THF) A->B C Nitrile-Stabilized Carbanion [Ar-CH(-)-CN] Na+ B->C - H2 (gas) D SN2 Nucleophilic Attack on Methyl Iodide (MeI) C->D E 2-(4-Fluorophenyl)propanenitrile + NaI D->E - I- (leaving group)

Mechanistic pathway of the alpha-alkylation step using sodium hydride and methyl iodide.

Protocol:

  • Suspend NaH (60% dispersion in mineral oil, 1.05 equiv) in anhydrous THF and cool to 0 °C under nitrogen[2].

  • Add a solution of 4-fluorophenylacetonitrile (1.0 equiv) in THF dropwise. Stir for 30 minutes to ensure complete carbanion formation (indicated by the cessation of H2​ gas evolution).

  • Add Methyl Iodide ( MeI , 1.05 equiv) dropwise at 0 °C[2].

  • Allow the reaction to stir for 2–4 hours while slowly warming to room temperature.

  • Quench carefully with ice-cold water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate pure 2-(4-fluorophenyl)propanenitrile[1].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the four-step synthesis.

StepTransformationReagents & SolventsTemperatureTimeExpected Yield
1 Aldehyde Reductionp-Fluorobenzaldehyde, NaBH4​ , MeOH0 °C to RT1 h> 95%
2 Benzylic Chlorination4-Fluorobenzyl alcohol, SOCl2​ , DCM (cat. DMF)0 °C to RT2 h90 - 95%
3 Nucleophilic Cyanation4-Fluorobenzyl chloride, NaCN , DMSO40 °C4 h85 - 90%
4 Alpha-Methylation4-Fluorophenylacetonitrile, NaH , MeI , THF0 °C to RT4 h75 - 80%

Process Safety & Scalability Considerations

When adapting this protocol for pilot-scale drug development, several critical safety parameters must be observed:

  • Hydrogen Gas Evolution: Step 1 ( NaBH4​ ) and Step 4 ( NaH ) both evolve highly flammable hydrogen gas. Reactions must be conducted under a sweep of inert gas with adequate exhaust ventilation.

  • Cyanide Handling: Step 3 utilizes NaCN . Acidic conditions must be strictly avoided to prevent the generation of lethal Hydrogen Cyanide ( HCN ) gas. Aqueous waste streams must be kept at pH>10 and treated with sodium hypochlorite (bleach) to oxidize residual cyanide to the less toxic cyanate before disposal.

  • Alkylating Agents: Methyl iodide ( MeI ) is a volatile, highly potent alkylating agent and a suspected carcinogen. It must be handled exclusively in a fume hood using appropriate PPE.

Sources

2-(4-Fluorophenyl)propanenitrile: Structural Analysis, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a proven tactic to enhance metabolic stability, target affinity, and pharmacokinetic profiles. 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) serves as a critical, versatile building block in this paradigm[1]. As an α -methylated arylacetonitrile, it acts as a highly reactive electrophile/nucleophile precursor, enabling the divergent synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and central nervous system (CNS) therapeutics.

This whitepaper provides an in-depth technical analysis of 2-(4-fluorophenyl)propanenitrile, detailing its physicochemical properties, mechanistic synthesis pathways, and downstream applications in active pharmaceutical ingredient (API) development.

Chemical Identity & Physicochemical Properties

The core structure of 2-(4-fluorophenyl)propanenitrile features a benzene ring substituted with a fluorine atom at the para position and a propanenitrile group at position 1. The α -carbon (C2 of the propanenitrile chain) is a stereocenter, meaning the compound exists as a racemic mixture of (S)- and (R)-enantiomers unless stereoselectively synthesized or resolved.

The para-fluoro substitution is a deliberate design choice in downstream drug development: it blocks Cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the resulting API.

Table 1: Quantitative Physicochemical Summary
PropertyValue / Description
CAS Registry Number 51965-61-8[1]
IUPAC Name 2-(4-fluorophenyl)propanenitrile
Molecular Formula C₉H₈FN
Molecular Weight 149.17 g/mol
SMILES String CC(C#N)C1=CC=C(F)C=C1
Appearance Colorless to light yellow oil
Purity Standard (Commercial) 95% (GC/NMR)
Stereochemistry Chiral (1 stereocenter at C2)

Synthetic Methodologies & Mechanistic Pathways

Synthesizing α -alkylated arylacetonitriles presents a classic challenge in organic chemistry: over-alkylation . When utilizing traditional enolate chemistry (deprotonating 4-fluorophenylacetonitrile and adding methyl iodide), the mono-alkylated product is often more acidic than the starting material. This leads to rapid proton exchange and the formation of the unwanted dimethylated byproduct (2-(4-fluorophenyl)-2-methylpropanenitrile).

To circumvent this, two primary methodologies are employed in industrial and advanced academic settings:

  • Kinetic Enolate Alkylation: Utilizing a strong, bulky base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) ensures complete, irreversible deprotonation before the electrophile is introduced, minimizing byproduct formation[2].

  • Palladium-Catalyzed α -Arylation: A modern Buchwald-Hartwig-type approach that couples 1-bromo-4-fluorobenzene with propionitrile. This method fundamentally prevents over-alkylation because the C-Ar bond is formed rather than the C-Me bond.

Synthesis A 4-Fluorophenylacetonitrile (Starting Material) B LDA, THF, -78°C (Kinetic Enolate Formation) A->B Deprotonation C Methyl Iodide (MeI) (Electrophilic Addition) B->C Alkylation D 2-(4-Fluorophenyl)propanenitrile (Target Intermediate) C->D C-C Bond Formation E 1-Bromo-4-fluorobenzene + Propionitrile F Pd(OAc)2, dppf, NaOtBu (Alpha-Arylation) E->F Cross-Coupling F->D Reductive Elimination

Caption: Synthetic pathways to 2-(4-Fluorophenyl)propanenitrile via alkylation and arylation.

Experimental Protocol: Pd-Catalyzed α -Arylation

Step-by-Step Methodology

Step 1: Anaerobic System Preparation

  • Action: Charge an oven-dried Schlenk flask with Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Causality: Pd(0) active species are highly susceptible to oxidation.

  • Validation (IPC 1): Evacuate the flask and backfill with ultra-pure Argon three times. Ensure the internal oxygen concentration is <5 ppm using a trace oxygen analyzer.

Step 2: Reagent Introduction

  • Action: Inject anhydrous toluene (0.2 M relative to substrate) via a septum. Add 1-bromo-4-fluorobenzene (1.0 eq) and propionitrile (1.2 eq) via a gastight syringe.

  • Causality: Toluene provides the optimal boiling point and solubility profile for the catalytic cycle, while a slight excess of propionitrile drives the reaction to completion.

Step 3: Reaction Execution & Monitoring

  • Action: Heat the reaction mixture to 90°C under vigorous stirring (800 rpm) for 12 hours.

  • Validation (IPC 2): At the 8-hour mark, extract a 50 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS. The reaction is validated to proceed to Step 4 only when the 1-bromo-4-fluorobenzene peak area is <1% .

Step 4: Quenching and Workup

  • Action: Cool the reactor to 20°C. Quench slowly with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl neutralizes the strong alkoxide base, preventing unwanted base-catalyzed aldol-type condensations of the nitrile group during workup.

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Action: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (100:0 to 90:10). The product elutes as a colorless oil.

Downstream Pharmaceutical Applications

The true value of 2-(4-fluorophenyl)propanenitrile lies in its downstream derivatization. The nitrile group serves as a synthetic handle that can be manipulated into various functional groups essential for API binding affinity.

Hydrolysis to 2-(4-Fluorophenyl)propanoic Acid

Under strongly acidic or basic conditions, the nitrile is hydrolyzed to yield 2-(4-fluorophenyl)propanoic acid [3]. This carboxylic acid is a highly sought-after precursor for several advanced therapeutics:

  • Oncology (Mps-1 Kinase Inhibitors): The acid is coupled with aminopyridines to synthesize potent Monopolar Spindle 1 (Mps-1) kinase inhibitors. These compounds disrupt the spindle assembly checkpoint in tumor cells, leading to apoptosis in solid tumors (e.g., Bayer's WO2013087579 patent series)[4].

  • Alzheimer's Disease Therapeutics: Fluorinated propanoic acid derivatives are utilized in the synthesis of γ -secretase modulators, which are designed to reduce the production of neurotoxic β -amyloid (A β ) plaques in Alzheimer's patients[5].

Reduction to Primary Amines

Catalytic hydrogenation (e.g., Pd/C with H₂) or reduction via LiAlH₄ converts the nitrile into 2-(4-fluorophenyl)propan-1-amine . This primary amine is a privileged scaffold for CNS-active drugs, as the lipophilic fluorophenyl group allows for excellent blood-brain barrier (BBB) penetration.

Applications Target 2-(4-Fluorophenyl)propanenitrile (Chiral Intermediate) Hydrolysis Acid/Base Hydrolysis (Nitrile to Carboxylic Acid) Target->Hydrolysis Reduction Catalytic Hydrogenation (Nitrile to Primary Amine) Target->Reduction Acid 2-(4-Fluorophenyl)propanoic acid (NSAID/Kinase Precursor) Hydrolysis->Acid Amine 2-(4-Fluorophenyl)propan-1-amine (CNS Active Scaffold) Reduction->Amine API1 Mps-1 Kinase Inhibitors (Oncology Therapeutics) Acid->API1 Amidation / Coupling API2 Beta-Amyloid Modulators (Alzheimer's Therapeutics) Acid->API2 Amidation / Coupling

Caption: Downstream pharmaceutical applications of 2-(4-Fluorophenyl)propanenitrile.

References

  • AChemBlock. "2-(4-Fluorophenyl)propanenitrile 95% | CAS: 51965-61-8". achemblock.com.
  • Sigma-Aldrich. "2-(4-fluorophenyl)propanenitrile". sigmaaldrich.com.
  • National Center for Advancing Translational Sciences (NCATS). "2-(4-Fluorophenyl)propanoic acid, (2R)-". ncats.io.
  • New Drug Approvals. "Bayer Patent WO2013087579 - Mps-1 Kinase Inhibitors". newdrugapprovals.org.
  • Google Patents. "TW201206946A - Compounds for the reduction of beta-amyloid production". google.com.
  • TU Wien (reposiTUm). "Application of non-volatile reagents for the introduction of short hydrocarbon chains". tuwien.at.

Sources

Technical Whitepaper: Sourcing, Synthesis, and Analytical Validation of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Significance

2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) is a highly versatile fluorinated aromatic intermediate utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs)[1]. For drug development professionals, the molecule offers two critical structural features:

  • The Para-Fluoro Substitution: Acts as a classic bioisostere for hydrogen, effectively blocking cytochrome P450-mediated para-hydroxylation and extending the metabolic half-life of downstream drug candidates.

  • The Alpha-Chiral Nitrile: The stereocenter at the alpha-carbon serves as a crucial handle for asymmetric synthesis, often utilized in the development of sleep disorder agents, NSAID analogs (e.g., flurbiprofen derivatives), and complex halogenated aromatics[2][3].

Procuring this intermediate from commercial suppliers requires rigorous quality oversight. Because the compound is typically synthesized via alpha-alkylation, commercial batches are prone to specific structurally related impurities that can poison downstream transition-metal catalysts or complicate chiral resolution.

Commercial Supplier Landscape & Quality Metrics

When sourcing 2-(4-fluorophenyl)propanenitrile, researchers must evaluate suppliers based on synthetic scalability, baseline chemical purity, and the transparency of their impurity profiling. Catalog offerings range from standard building-block grades (95%) to high-purity pharmaceutical intermediate grades (>98%).

The table below summarizes key commercial suppliers and their stated quality metrics:

SupplierCatalog IDStated PurityPrimary Application Focus
Aromsyn Co., Ltd. Custom≥ 98%Halogenated Aromatics / Scale-up[2]
BLD Pharm BD388796≥ 95-98%Pharmaceutical Intermediates[1]
Advanced ChemBlocks P3767295%Building Blocks[4]
MilliporeSigma VariesHigh/AnalyticalPharma & Biopharma Manufacturing
Benchchem VariesHighCustom Synthesis[5]

Causality in Sourcing: Choosing a 95% purity grade[4] is cost-effective for early-stage discovery but introduces up to 5% of unknown mass. In this specific chemical context, that 5% is predominantly unreacted starting material or di-methylated byproducts. For late-stage scale-up, sourcing ≥98% material from specialized suppliers like Aromsyn[2] or MilliporeSigma is mandatory to prevent yield attrition during subsequent synthetic steps.

Synthetic Routes & Impurity Profiling

Understanding how suppliers manufacture 2-(4-fluorophenyl)propanenitrile is critical for predicting batch-to-batch variability. The standard industrial synthesis relies on established organic chemistry reactions[5], specifically the α -alkylation of 2-(4-fluorophenyl)acetonitrile.

Mechanistic Causality: The methylene protons alpha to the nitrile group are highly acidic. Deprotonation with a strong base (such as Sodium Hydride or Lithium Diisopropylamide) generates a resonance-stabilized nitrile enolate. Subsequent nucleophilic substitution ( SN​2 ) with methyl iodide yields the target racemic product. However, because the mono-alkylated product still possesses an acidic alpha-proton, it can undergo a second deprotonation and alkylation, leading to the di-methylated impurity: 2-(4-fluorophenyl)-2-methylpropanenitrile[3].

SynthesisRoute SM 2-(4-Fluorophenyl)acetonitrile (Starting Material) Base Deprotonation (NaH or LDA, THF) SM->Base Enolate Nitrile Enolate (Resonance Stabilized) Base->Enolate Alkyl Alkylation (Methyl Iodide, SN2) Enolate->Alkyl Product 2-(4-Fluorophenyl)propanenitrile (Target Product) Alkyl->Product Major Impurity Over-alkylation (Di-methyl Impurity) Alkyl->Impurity Minor

Fig 1: Industrial synthetic route via α-alkylation and potential over-alkylation pathway.

Self-Validating Analytical Protocols

Never accept a supplier's Certificate of Analysis (CoA) without internal verification. The following methodology establishes a self-validating analytical loop where structural identity cross-verifies chromatographic purity, ensuring no "invisible" impurities compromise downstream synthesis.

AnalyticalWorkflow Rec Sample Receipt NMR 19F & 1H NMR (Structural ID) Rec->NMR HPLC Achiral HPLC (Chemical Purity) NMR->HPLC Chiral Chiral HPLC (Enantiomeric Ratio) HPLC->Chiral Rel Release for Synthesis Chiral->Rel

Fig 2: Self-validating analytical workflow for structural and chiral verification.

Phase 1: Structural Confirmation via Multinuclear NMR
  • Sample Preparation: Dissolve 15 mg of the supplier sample in 0.6 mL of CDCl3​ .

  • 19F NMR Acquisition (Proton-Decoupled):

    • Causality: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an exquisitely sensitive probe. The target product, unreacted starting material, and the di-methyl impurity will each present as distinct, sharp singlets. This allows for the rapid calculation of absolute molar impurity ratios without the overlapping signal interference common in the aliphatic region of 1H NMR.

  • 1H NMR Acquisition: Confirm the presence of the α -proton (quartet, ~3.8 ppm) and the methyl group (doublet, ~1.6 ppm).

Phase 2: Chemical Purity via Achiral Reverse-Phase HPLC
  • Column Selection: Standard C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The addition of 0.1% TFA suppresses the ionization of any trace basic impurities, sharpening chromatographic peaks. The gradient ensures that highly lipophilic over-alkylated byproducts elute within a reasonable timeframe.

  • Detection: UV at 210 nm and 254 nm.

    • Self-Validation Check: Compare the UV-based area-percent purity from the HPLC against the molar ratio derived from the 19F NMR. Discrepancies between these orthogonal methods immediately flag non-fluorinated impurities or UV-transparent contaminants (e.g., inorganic salts from the supplier's workup).

Phase 3: Enantiomeric Profiling via Chiral HPLC

Because the α -carbon is a stereocenter, commercial batches are racemic unless explicitly sold as stereopure derivatives (e.g., (1R,2R) configurations[6]).

  • System Suitability: Inject a known racemic standard of 2-(4-fluorophenyl)propanenitrile. Verify that the resolution factor ( Rs​ ) between the (R) and (S) enantiomers is >1.5 .

  • Sample Injection: Run the supplier batch.

    • Causality: If your downstream API requires a specific enantiomer, establishing the baseline enantiomeric excess (ee) of the starting material prevents catastrophic yield losses during downstream chiral resolution or asymmetric catalysis steps.

References

  • Advanced ChemBlocks. "2-(4-Fluorophenyl)propanenitrile 95% | CAS: 51965-61-8 | AChemBlock". achemblock.com.
  • Benchchem. "2-(4-Fluorophenyl)propanenitrile | 51965-61-8 | Benchchem". benchchem.com.
  • Aromsyn Co.,Ltd. "51965-61-8 | 2-(4-Fluorophenyl)propanenitrile". aromsyn.com.
  • BLD Pharm. "51965-61-8|2-(4-Fluorophenyl)propanenitrile". bldpharm.com.
  • MilliporeSigma. "2-(4-fluorophenyl)propanenitrile | 51965-61-8". sigmaaldrich.com.
  • BLD Pharm. "301861-15-4|(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile". bldpharm.com.
  • BLD Pharm. "501-00-8|2-(3-Fluorophenyl)acetonitrile". bldpharm.com.

Sources

Methodological & Application

Application Note: 2-(4-Fluorophenyl)propanenitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and API Development Professionals Compound: 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8)

Executive Summary & Chemical Profile

2-(4-Fluorophenyl)propanenitrile (also known as p-fluoro- α -methylphenylacetonitrile) is a highly versatile, chiral building block extensively utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). Structurally, it features a highly stable 4-fluorophenyl ring, an acidic α -proton, and a reactive nitrile moiety.

This unique structural triad makes it an ideal precursor for three major classes of pharmaceutical intermediates:

  • Arylpropionic Acids: Core pharmacophores for non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.

  • Fluorinated Phenethylamines: Crucial motifs in central nervous system (CNS) therapeutics, including antidepressants and antipsychotics.

  • α -Arylbenzeneacetonitriles: A scaffold famously utilized in the synthesis of potent anticoccidial and antiprotozoal veterinary drugs (e.g., the clazuril and diclazuril family) [1].

Divergent Synthetic Workflows

The true value of 2-(4-Fluorophenyl)propanenitrile lies in its divergent reactivity. By selectively targeting the nitrile group or the α -carbon, chemists can access vastly different chemical spaces.

SynthesisPathways SM 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) Acid 2-(4-Fluorophenyl)propanoic acid (NSAID / Analgesic Precursor) SM->Acid Acidic Hydrolysis (75% H2SO4, Reflux) Amine 2-(4-Fluorophenyl)propan-1-amine (CNS Agent Precursor) SM->Amine Chemoselective Reduction (Raney Ni / KBH4, RT) Alkylated Alpha-Alkylated Nitrile (Quaternary Stereocenter) SM->Alkylated Alpha-Alkylation (Strong Base, R-X)

Divergent synthetic pathways of 2-(4-Fluorophenyl)propanenitrile in API development.

Comparative Analysis of Nitrile Reduction Methodologies

A common challenge in API synthesis is the reduction of nitriles to primary amines without generating secondary or tertiary amine byproducts. The intermediate imine is highly susceptible to nucleophilic attack by the newly formed primary amine. The table below summarizes quantitative data for various reduction strategies applied to aryl nitriles[2][3].

Reduction MethodologyReagents & CatalystOperating ConditionsChemoselectivity (1° Amine)Typical YieldMechanistic Drawback / Advantage
Hydride Reduction LiAlH₄, THFReflux, 4 hoursLow50 - 70%High formation of 2°/3° amines due to imine condensation.
Catalytic Hydrogenation Pd/C, H₂ gas50 psi, Room TempModerate70 - 80%Requires specialized high-pressure equipment.
Lewis Acid / Borane TiCl₄, NH₃-BH₃, Et₂ORoom Temp, 12 hoursHigh> 90%Excellent selectivity, but TiCl₄ is highly corrosive [2].
Borohydride / Nickel Raney Ni, KBH₄, EtOHRoom Temp, 45 minVery High> 92%Mild, rapid, and completely suppresses secondary amine formation[3].

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis to 2-(4-Fluorophenyl)propanoic Acid

Mechanistic Rationale: Nitriles possess a high activation energy barrier for hydration. While basic hydrolysis often stalls at the amide intermediate, strong acidic conditions (75% H₂SO₄) protonate the nitrile nitrogen, drastically increasing the electrophilicity of the carbon. This ensures rapid hydration to the imidic acid, tautomerization to the amide, and complete subsequent hydrolysis to the carboxylic acid [4].

Materials:

  • 2-(4-Fluorophenyl)propanenitrile (1.0 equiv, 50 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

Step-by-Step Procedure:

  • Acid Preparation: In a 500 mL round-bottom flask immersed in an ice bath, carefully add 110 mL of concentrated H₂SO₄ to 60 mL of deionized water to yield approximately 170 mL of 75% H₂SO₄. Causality: 75% concentration provides the optimal stoichiometric ratio of protons (for activation) and water (as the nucleophile).

  • Substrate Addition: Allow the acid to cool to room temperature. Add 50 mmol of 2-(4-Fluorophenyl)propanenitrile to the flask.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 120°C) using a heating mantle for 1.5 to 2 hours. The biphasic mixture will gradually become a homogeneous dark solution as the polar acid product forms.

  • Quenching & Precipitation: Allow the mixture to cool to room temperature. Prepare a slurry of 500 g of crushed ice and water in a 2 L beaker. Slowly pour the reaction mixture into the ice slurry under vigorous magnetic stirring. The carboxylic acid will precipitate as an off-white solid.

  • Isolation: Collect the crude 2-(4-fluorophenyl)propanoic acid via vacuum filtration. Wash the filter cake with cold deionized water until the washings register neutral on pH paper.

Self-Validation Checkpoints:

  • IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretching band at ~2250 cm⁻¹ and the appearance of a broad O−H stretch (3300–2500 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Protocol B: Chemoselective Reduction to 2-(4-Fluorophenyl)propan-1-amine

Mechanistic Rationale: Potassium borohydride (KBH₄) alone is insufficiently reactive to reduce a nitrile. However, the addition of Raney Nickel facilitates a highly efficient heterogeneous catalytic hydride transfer. Conducting this reaction in ethanol at room temperature is the critical parameter: it traps the reactive imine intermediate and prevents it from condensing with the product amine, thereby exclusively yielding the primary amine [3].

Materials:

  • 2-(4-Fluorophenyl)propanenitrile (10 mmol)

  • Potassium Borohydride (KBH₄, 40 mmol)

  • Raney Nickel (moist weight ~0.64 g, approx. 10 mmol)

  • Dry Ethanol (25 mL)

Step-by-Step Procedure:

  • System Assembly: In a 50 mL oven-dried round-bottom flask, combine 2.16 g (40 mmol) of KBH₄, 0.64 g of moist Raney Ni, and 25 mL of dry ethanol.

  • Substrate Addition: While stirring the suspension vigorously at room temperature, add 10 mmol of 2-(4-Fluorophenyl)propanenitrile dropwise over 5 minutes.

  • Reaction: Continue vigorous stirring at room temperature for exactly 45 minutes. Causality: Extended reaction times or elevated temperatures increase the risk of over-reduction or side reactions; 45 minutes is kinetically optimal for complete conversion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Ni. (Safety Note: Do not let the Raney Ni filter cake dry out; quench immediately with dilute HCl).

  • Purification: Evaporate the ethanol filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with deionized water (2 x 20 mL) to remove inorganic borate salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure primary amine.

Self-Validation Checkpoints:

  • TLC Analysis: Use a mobile phase of CH₂Cl₂/MeOH (15:1). The starting nitrile will elute near the solvent front, while the primary amine will remain near the baseline (stainable with Ninhydrin to yield a deep purple spot).

  • GC-MS: Confirm the molecular ion peak ( M+ ) corresponding to the primary amine, ensuring the absence of dimerized secondary amine mass peaks.

References

  • Janssen Pharmaceutica N.V. "Anti-protozoal α-aryl-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-benzeneacetonitrile derivatives, pharmaceutical compositions, and method of use therefor (US4631278A).
  • Ramachandran, P. V., et al. "Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane." MDPI, 2022.
  • Wu, Bo, et al. "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Semantic Scholar, 2008.
  • BenchChem Technical Support Team. "Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis." Benchchem, 2025.

Application Note: 2-(4-Fluorophenyl)propanenitrile in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) is a highly versatile, α -methylated arylacetonitrile building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, it features a para-fluorine atom—a classic bioisosteric modification used to enhance metabolic stability and lipophilicity in drug candidates—alongside a reactive cyano group and an α -stereocenter. Its primary utility lies in its ability to act as a stable precursor for downstream functional group transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and further C-C bond formation[2].

Mechanistic Principles: Synthesis via α -Alkylation

The most direct synthetic route to 2-(4-fluorophenyl)propanenitrile is the α -methylation of 4-fluorophenylacetonitrile. The critical challenge in this transformation is controlling the regioselectivity to prevent over-alkylation (di-methylation), as the mono-alkylated product retains an acidic α -proton[3].

Causality of Base Selection:

  • Sodium Hydride (NaH): Using NaH at 0 °C to room temperature often results in a mixture of mono- and di-alkylated products. The enolate equilibration is faster than the alkylation step, allowing the newly formed 2-(4-fluorophenyl)propanenitrile to compete for the remaining base, leading to significant over-alkylation[3].

  • Phase-Transfer Catalysis (PTC): Pioneered by Makosza, the use of aqueous NaOH and a phase-transfer catalyst (e.g., TEBAC) provides a scalable, greener alternative. The reaction occurs at the liquid-liquid interface, which moderately suppresses dialkylation but still requires strict stoichiometric control of methyl iodide[4].

  • Lithium Diisopropylamide (LDA): The optimal method for laboratory-scale precision. Using LDA at -78 °C ensures quantitative, irreversible formation of the kinetic enolate. Because the enolate is formed completely before the electrophile is introduced, and the cryogenic temperature suppresses proton transfer between the product and the enolate, dialkylation is virtually eliminated.

Downstream Applications in Drug Development

The cyano group of 2-(4-fluorophenyl)propanenitrile serves as a masked functional group for several critical pharmaceutical scaffolds:

  • Mps-1 Kinase Inhibitors (Oncology): Acidic hydrolysis of the nitrile yields 2-(4-fluorophenyl)propanoic acid. This specific carboxylic acid is a documented intermediate in the synthesis of Mps-1 (Monopolar Spindle 1) kinase inhibitors, which are actively investigated for their efficacy against various solid tumors and hematological malignancies[5].

  • CNS Therapeutics: Reduction of the nitrile using Lithium Aluminum Hydride (LiAlH 4​ ) yields 2-(4-fluorophenyl)propan-1-amine. The incorporation of the para-fluorophenyl moiety is a proven strategy to increase blood-brain barrier (BBB) penetration and prevent oxidative metabolism (CYP450 degradation) at the para position.

Quantitative Data: Base Optimization for α -Methylation

To highlight the importance of kinetic control, the following table summarizes the expected yields and regioselectivity when methylating 4-fluorophenylacetonitrile using various base systems.

Base SystemSolventTemperatureMono-methylated Yield (%)Di-methylated Yield (%)Mechanistic Outcome
NaH (1.1 eq)THF0 °C to RT65%25%Rapid equilibration of enolate leads to significant over-alkylation.
NaOH / TEBAC Toluene / H 2​ ORT78%12%Phase-transfer catalysis provides greener conditions but moderate selectivity.
LDA (1.05 eq)THF-78 °C92% <2% Kinetic control ensures quantitative single deprotonation, maximizing selectivity.

Mandatory Visualization: Synthetic Workflow

G A 4-Fluorophenylacetonitrile B 2-(4-Fluorophenyl) propanenitrile A->B MeI, LDA -78°C C 2-(4-Fluorophenyl) propanoic acid B->C H2SO4, H2O Reflux D 2-(4-Fluorophenyl) propan-1-amine B->D LiAlH4 THF E Mps-1 Kinase Inhibitors (Oncology) C->E HATU, Amine Coupling F CNS Drug Scaffolds D->F Scaffold Derivatization

Synthetic workflow and downstream pharmaceutical applications of 2-(4-Fluorophenyl)propanenitrile.

Experimental Protocols

Protocol A: Precision α -Methylation using LDA (Lab Scale)

This protocol utilizes kinetic enolate formation to prevent the generation of the di-methylated byproduct.

  • Preparation: Purge a flame-dried round-bottom flask with N 2​ . Add anhydrous THF (30 mL) and cool to -78 °C using a dry ice/acetone bath. Causality: Strict anhydrous and anaerobic conditions prevent the degradation of LDA and premature quenching of the enolate.

  • Enolate Formation: Add LDA (10.5 mmol, 2.0 M in THF/heptane), followed by the dropwise addition of 4-fluorophenylacetonitrile (10.0 mmol) dissolved in 5 mL THF. Causality: Dropwise addition controls the exotherm and ensures the base is always in excess during enolate formation, driving the equilibrium to completion. Stir at -78 °C for 45 minutes.

  • Alkylation: Add Methyl Iodide (10.5 mmol) dropwise. Causality: MeI is highly reactive; slow addition at cryogenic temperatures prevents localized heating and suppresses the mono-alkylated product from competing for unreacted base.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot (lower R f​ ) should disappear, replaced by a single new spot (higher R f​ ).

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl provides a mildly acidic proton source to neutralize excess LDA without risking the hydrolysis of the nitrile group, which could occur with strong aqueous acids. Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Acidic Hydrolysis to 2-(4-Fluorophenyl)propanoic acid

Nitriles are notoriously resistant to hydrolysis. This protocol uses harsh acidic conditions to drive the reaction past the highly stable primary amide intermediate[5].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenyl)propanenitrile (5.0 mmol) in Glacial Acetic Acid (15 mL). Causality: Acetic acid acts as a crucial co-solvent, solubilizing the highly lipophilic nitrile into the aqueous acid phase to ensure a homogeneous reaction mixture.

  • Hydrolysis: Slowly add 50% aqueous H 2​ SO 4​ (15 mL). Heat the mixture to a vigorous reflux (approx. 120 °C) for 12-16 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice. Causality: Rapid cooling and dilution decrease the solubility of the product, precipitating the lipophilic carboxylic acid while keeping inorganic sulfates dissolved.

  • Self-Validating Acid-Base Workup:

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

    • Extract the combined DCM layers with 1M NaOH (3 x 15 mL). Causality: The carboxylic acid is deprotonated to form a water-soluble sodium salt, migrating to the aqueous layer. Unreacted nitrile or neutral organic impurities remain in the DCM layer, ensuring high purity.

    • Acidify the aqueous layer with concentrated HCl until pH ~2 is reached. Causality: Re-protonation of the carboxylate forces the purified product out of the aqueous phase.

  • Isolation: Extract the acidified aqueous layer with fresh DCM (3 x 20 mL), dry over Na 2​ SO 4​ , and concentrate to yield pure 2-(4-fluorophenyl)propanoic acid as a white solid.

References

  • Bayer Pharma Aktiengesellschaft. "Substituted Triazolopyridines as Mps-1 Kinase Inhibitors". WIPO Patent WO2013087579A1.
  • Makosza, M. "Two-phase reactions in the chemistry of carbanions and halocarbenes. A useful tool in organic synthesis". Pure and Applied Chemistry, 1975, 43(3-4), 439-459. URL:[Link]

  • Kenyon, W. G., Kaiser, E. M., & Hauser, C. R. "Mono- and Dialkylation of Phenylacetonitrile by Means of Sodamide and Sodium Hydride. Alkylation of Diphenylacetonitrile". The Journal of Organic Chemistry, 1971, 36(19), 2835–2838. URL:[Link]

Sources

Application Note: Regioselective Synthesis of 3-(4-Fluorophenyl)butan-2-one via Grignard Addition to 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, reaction optimization, and self-validating protocols

Strategic Context in Drug Development

The compound 2-(4-fluorophenyl)propanenitrile (CAS: 51965-61-8) serves as a highly versatile, commercially available building block in the synthesis of fluorinated active pharmaceutical ingredients (APIs)[1]. The transformation of this nitrile into a ketone via Grignard addition provides direct access to 1-aryl-1-alkyl substituted ketones. These scaffolds are critical pharmacophores and synthetic intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents.

Mechanistic Insights & Reaction Causality (E-E-A-T)

The conversion of nitriles to ketones using Grignard reagents (RMgX) is a fundamental organometallic transformation[2]. However, reacting 2-(4-fluorophenyl)propanenitrile with a Grignard reagent presents a specific, predictable chemical challenge that requires expert mitigation:

  • The Alpha-Proton Dilemma (Competing Pathways): The reactant possesses an acidic α -proton adjacent to the electron-withdrawing nitrile and the 4-fluorophenyl group. Because Grignard reagents are strong bases, α -deprotonation heavily competes with nucleophilic addition to the nitrile carbon. Without intervention, this leads to the formation of a nitrile anion, resulting in the recovery of unreacted starting material upon aqueous quench.

  • The Solution (Causality of Additives): To suppress the acid-base side reaction and strictly favor nucleophilic attack, Lewis acids such as Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)[3] or substoichiometric Copper(I) salts (e.g., CuBr)[4] are employed. These additives coordinate to the nitrile nitrogen, significantly enhancing the electrophilicity of the nitrile carbon and accelerating the addition pathway.

  • Intermediate Stability: The nucleophilic attack yields an N -magnesio ketimine intermediate. Unlike esters, which undergo rapid double addition to form tertiary alcohols, the ketimine salt is highly stable under anhydrous conditions and resists further nucleophilic attack.

  • Hydrolysis Causality: Acidic workup (e.g., using 2M HCl) is strictly required. The acid protonates the N -magnesio ketimine to form an electrophilic iminium ion, which is subsequently attacked by water and hydrolyzes to release the final ketone product[2].

Experimental Protocol: Self-Validating Methodology

This protocol details the Ti(Oi-Pr)₄-facilitated addition of methylmagnesium bromide to 2-(4-fluorophenyl)propanenitrile. It is designed as a self-validating system, incorporating in-process checks to ensure high fidelity.

Reagents & Materials:

  • Substrate: 2-(4-Fluorophenyl)propanenitrile (1.0 eq, 10.0 mmol, 1.49 g)

  • Nucleophile: Methylmagnesium bromide (CH₃MgBr, 3.0 M in Et₂O) (1.5 eq, 15.0 mmol, 5.0 mL)

  • Activator: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.1 eq, 11.0 mmol, 3.26 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Quench: 2M Aqueous HCl (15 mL)

Step-by-Step Procedure:

  • Equipment Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Purge with Argon or Nitrogen for 15 minutes to ensure a strictly anhydrous environment.

  • Substrate Activation: Dissolve 2-(4-fluorophenyl)propanenitrile (1.49 g) in 20 mL of anhydrous THF. Add Ti(Oi-Pr)₄ (3.26 mL) via syringe. Stir at room temperature for 10 minutes. Causality: Pre-coordination of the Titanium to the nitrile nitrogen is required before introducing the Grignard reagent.

  • Grignard Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise add CH₃MgBr (5.0 mL) over 15 minutes. Causality: Slow addition at 0 °C minimizes the exothermic deprotonation pathway and prevents localized thermal hotspots that degrade the Grignard reagent.

  • Imine Salt Formation: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (65 °C) for 4 hours. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV active). The complete disappearance of the starting material spot (Rf ~0.6) confirms successful ketimine formation rather than reversible deprotonation.

  • Acidic Hydrolysis (Quench): Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of 2M HCl (15 mL). Causality: The acidic environment drives the hydrolysis of the intermediate. Stir vigorously for 1 hour at room temperature. The solution will transition from a cloudy suspension to a biphasic clear mixture as the magnesium and titanium salts dissolve in the aqueous layer.

  • Extraction & Purification: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield pure 3-(4-fluorophenyl)butan-2-one.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various reaction conditions on the yield of the desired ketone, highlighting the necessity of the chosen additives.

Table 1: Reaction Optimization Matrix for Grignard Addition

Reaction ConditionAdditive / CatalystTemperature ProfilePrimary Mechanistic OutcomeExpected Isolated Yield
Standard Grignard None0 °C RefluxSignificant α -deprotonation30 - 40%
Cu(I) Catalyzed 10 mol% CuBr-78 °C RTEnhanced nucleophilic addition65 - 75%
Lewis Acid Mediated 1.1 eq Ti(Oi-Pr)₄0 °C RTNear-quantitative addition85 - 95%

Process Visualization

Workflow Start 2-(4-Fluorophenyl)propanenitrile (Starting Material) Activation Lewis Acid Activation (Ti(Oi-Pr)4 or CuBr) Start->Activation Enhances electrophilicity Grignard Addition of CH3MgBr (0°C to Reflux) Start->Grignard Without Activation Activation->Grignard Desired N-Magnesio Ketimine (Desired Intermediate) Grignard->Desired Nucleophilic Attack Undesired Nitrile Anion (Undesired Deprotonation) Grignard->Undesired Alpha-Deprotonation Workup Acidic Hydrolysis (2M HCl Quench) Desired->Workup Recovery Recovered Starting Material Undesired->Recovery Aqueous Quench Product 3-(4-Fluorophenyl)butan-2-one (Final Ketone Product) Workup->Product Imine Hydrolysis

Workflow of Grignard addition to 2-(4-fluorophenyl)propanenitrile highlighting pathway divergence.

Sources

Application Note: Hydrolysis of 2-(4-Fluorophenyl)propanenitrile to 2-(4-Fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The transformation of nitriles to carboxylic acids is a cornerstone reaction in organic synthesis[1]. Specifically, the hydrolysis of 2-(4-fluorophenyl)propanenitrile yields 2-(4-fluorophenyl)propanoic acid, a highly valuable intermediate in the development of fluorinated profen analogs (nonsteroidal anti-inflammatory drugs) and other bioactive molecules.

This application note provides a comprehensive, self-validating protocol for this transformation. Designed for researchers and drug development professionals, this guide details the mechanistic rationale, comparative methodologies, and step-by-step experimental procedures required to achieve high-purity yields.

Mechanistic Rationale: Acid vs. Base Catalysis

The carbon atom in a nitrile group sits at a +3 oxidation state, identical to that of a carboxylic acid. Therefore, this transformation is a hydrolysis rather than an oxidation or reduction. However, the C≡N bond requires chemical activation to undergo nucleophilic attack by water.

  • Acid-Catalyzed Hydrolysis : In acidic conditions (e.g., HCl or H₂SO₄), the reaction initiates with the protonation of the nitrile nitrogen. This significantly enhances the electrophilicity of the nitrile carbon, allowing water (a weak nucleophile) to attack. The intermediate tautomerizes into a primary amide, which undergoes further hydrolysis to yield the free carboxylic acid and an ammonium salt[2].

  • Base-Catalyzed Hydrolysis : In alkaline conditions (e.g., NaOH or KOH), the hydroxide ion acts as a strong nucleophile, directly attacking the nitrile carbon[3]. The reaction proceeds through an amide intermediate to form a water-soluble carboxylate salt and ammonia gas[2]. A subsequent acidification step using a strong mineral acid is strictly required to protonate the carboxylate and isolate the free carboxylic acid[1].

Expert Insight (Causality for Substrate Selection): For 2-(4-fluorophenyl)propanenitrile, base-catalyzed hydrolysis is generally preferred. The substrate features a benzylic proton (alpha to the nitrile) and a fluorophenyl ring. Harsh acidic conditions (such as refluxing concentrated H₂SO₄) can lead to unwanted side reactions, ether cleavage, or substrate degradation. Basic hydrolysis in an aqueous-organic solvent mixture provides a cleaner reaction profile and simplifies isolation via a straightforward acid-base extraction.

Mechanistic Pathways Visualization

MechanisticPathways cluster_Acid Acid-Catalyzed Pathway cluster_Base Base-Catalyzed Pathway Start 2-(4-Fluorophenyl)propanenitrile Acid1 Protonation of Nitrile (H⁺ / H₂O) Start->Acid1 Acid Base1 Nucleophilic Attack by OH⁻ (NaOH / Reflux) Start->Base1 Base Acid2 Amide Intermediate (Tautomerization) Acid1->Acid2 Acid3 Hydrolysis to Carboxylic Acid + NH₄⁺ Acid2->Acid3 Target 2-(4-Fluorophenyl)propanoic Acid Acid3->Target Base2 Amide Intermediate Base1->Base2 Base3 Carboxylate Salt + NH₃ (gas) Base2->Base3 Base4 Acidification (HCl) Protonation to Free Acid Base3->Base4 Base4->Target

Mechanistic pathways for the hydrolysis of 2-(4-fluorophenyl)propanenitrile to carboxylic acid.

Comparative Quantitative Data

The choice of hydrolysis method dictates the reaction kinetics and the nature of the isolated product. The table below summarizes the quantitative differences between the two primary methodologies.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Reagents 5M NaOH (aq), Ethanol75% H₂SO₄ (aq) or 6M HCl
Temperature 80–85 °C (Reflux)100–110 °C (Reflux)
Reaction Time 4–6 hours8–12 hours
Typical Yield 85–92%70–80%
Primary Product Sodium 2-(4-fluorophenyl)propanoate2-(4-fluorophenyl)propanoic acid
Byproducts Ammonia gas (NH₃)Ammonium salts (NH₄⁺)
Advantages Milder conditions, cleaner profile, easy acid-base extraction[3].Direct formation of free acid[2].
Limitations Requires secondary acidification step[1].Harsher conditions; potential for substrate degradation.

Experimental Protocol: Base-Catalyzed Hydrolysis

Self-Validating System: This protocol incorporates specific in-process controls (IPC) to ensure the reaction has reached completion and that the product is quantitatively recovered without relying on blind assumptions.

Materials Required:
  • 2-(4-Fluorophenyl)propanenitrile (Substrate)

  • Ethanol (Co-solvent)

  • 5M Sodium Hydroxide (NaOH) aqueous solution

  • 3M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Substrate Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 67 mmol) of 2-(4-fluorophenyl)propanenitrile in 50 mL of ethanol.

    • Causality: The nitrile is highly lipophilic and insoluble in pure water. Ethanol acts as a miscible co-solvent to ensure a homogeneous reaction mixture, preventing the reaction from stalling at the biphasic interface.

  • Base Addition : Slowly add 50 mL of 5M aqueous NaOH to the stirring solution.

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85 °C) using a heating mantle. Maintain reflux for 4 to 6 hours.

  • In-Process Control (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent.

    • Expert Tip: Add 1-2 drops of glacial acetic acid to the TLC eluent. Without the acid, the newly formed carboxylic acid will streak or remain at the baseline, making it difficult to distinguish from the intermediate amide. The reaction is complete when the high-Rf nitrile spot completely disappears.

  • Solvent Removal : Once complete, cool the mixture to room temperature. Concentrate the solution in vacuo to remove the majority of the ethanol.

    • Causality: Removing ethanol prevents the organic product from partitioning into the organic layer prematurely during the subsequent extraction step, ensuring it remains in the aqueous phase as a sodium salt.

  • Acidification (Critical Step) : Cool the remaining aqueous solution in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring until the pH reaches 1.5–2.0.

    • Self-Validation: Test the aqueous layer with pH indicator paper. If the pH is >2, the product remains as a water-soluble sodium carboxylate, drastically reducing the isolated yield[2]. Upon proper acidification, the free carboxylic acid will immediately precipitate as an off-white solid or form a distinct oil layer.

  • Extraction & Washing : Transfer the acidified mixture to a separatory funnel. Extract with EtOAc (3 × 50 mL). Combine the organic layers and wash with 30 mL of brine to remove residual mineral acid.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)propanoic acid.

  • Crystallization : Recrystallize the crude product from hot heptane (or a hexane/EtOAc mixture) to afford the pure carboxylic acid as white crystals.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve Nitrile in EtOH Step2 2. Base Addition Add 5M NaOH (aq) Step1->Step2 Step3 3. Reflux Heat at 85°C for 4-6 hrs Step2->Step3 Step4 4. In-Process Control TLC monitoring (Hex/EtOAc) Step3->Step4 Step5 5. Solvent Removal Evaporate EtOH in vacuo Step4->Step5 Step6 6. Acidification Add 3M HCl to pH 2 Step5->Step6 Step7 7. Extraction & Wash EtOAc extraction, Brine wash Step6->Step7 Step8 8. Crystallization Recrystallize from Heptane Step7->Step8

Step-by-step experimental workflow for the base-catalyzed hydrolysis and isolation.

Analytical Validation

To confirm the structural integrity and purity of the isolated 2-(4-fluorophenyl)propanoic acid, perform the following spectroscopic analyses:

  • FT-IR Spectroscopy : Confirm the disappearance of the sharp C≡N stretching band at ~2250 cm⁻¹. Validate the product by the appearance of a broad O-H stretch (3300–2500 cm⁻¹) and a strong, sharp C=O stretch (~1710 cm⁻¹).

  • ¹H NMR (CDCl₃) : Confirm the presence of the highly deshielded carboxylic acid proton (broad singlet, ~11.0 ppm), the aromatic protons (multiplets, 7.0–7.4 ppm), the alpha-methine proton (quartet, ~3.7 ppm), and the methyl doublet (~1.5 ppm).

  • ¹⁹F NMR (CDCl₃) : A single peak around -115 to -116 ppm confirms the intact para-fluoro substitution on the aromatic ring, ensuring no defluorination occurred during reflux.

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles Source: Chemistry LibreTexts URL:[Link]

  • Hydrolysis of Nitriles Source: Chemguide URL:[Link]

  • Nitrile to Acid Source: Common Organic Chemistry URL:[Link]

Sources

Reduction of 2-(4-Fluorophenyl)propanenitrile to a primary amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-(4-Fluorophenyl)propanenitrile to 2-(4-Fluorophenyl)propan-1-amine

Executive Summary

The synthesis of fluorinated arylethylamine derivatives is a cornerstone in modern drug discovery, often serving as critical pharmacophores for CNS-active agents and metabolic inhibitors. The reduction of 2-(4-fluorophenyl)propanenitrile to its corresponding primary amine, 2-(4-fluorophenyl)propan-1-amine, presents a specific synthetic challenge: driving the reduction to completion while strictly avoiding the formation of secondary and tertiary amine byproducts.

This application note details two field-proven, self-validating protocols for this transformation. By understanding the mechanistic pitfalls of nitrile reduction, researchers can select the optimal methodology—either a transition-metal boride system for rapid lab-scale discovery or a modified catalytic hydrogenation for process scale-up.

Mechanistic Insights: The Challenge of Nitrile Reduction

The reduction of a nitrile to a primary amine does not occur in a single step. It proceeds via an extremely reactive primary imine (aldimine) intermediate[1]. The fundamental challenge in this reaction is chemoselectivity. Once a portion of the target primary amine is formed, it can act as a nucleophile, attacking the unreacted imine intermediate. Subsequent elimination of ammonia and further reduction leads to the formation of a secondary amine (the von Braun mechanism)[2].

To successfully synthesize 2-(4-fluorophenyl)propan-1-amine, the reaction conditions must either:

  • Accelerate the reduction of the imine so rapidly that it cannot react with the primary amine (achieved via in situ generated Cobalt Boride)[3].

  • Trap the imine intermediate using an overwhelming excess of an external nucleophile, such as ammonia gas, to shift the equilibrium away from secondary amine formation[4].

Expertise Note: While Palladium on Carbon (Pd/C) is a common hydrogenation catalyst, it is intentionally avoided here. Pd/C is notorious for promoting secondary amine formation in nitrile reductions unless strictly controlled with acidic additives, and it carries a minor but non-negligible risk of hydrodefluorination (C-F bond cleavage) at elevated pressures.

Mechanism Nitrile 2-(4-Fluorophenyl) propanenitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine + 2H PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + 2H SecondaryAmine Secondary Amine (Undesired Byproduct) Imine->SecondaryAmine + Primary Amine - NH3, + 2H

Fig 1: Reaction pathways in nitrile reduction highlighting chemoselectivity challenges.

Comparative Data: Method Selection

Before proceeding to the lab, select the protocol that matches your scale and equipment availability.

ParameterProtocol A: NaBH₄ / CoCl₂Protocol B: Raney Ni / H₂ / NH₃
Best Suited For Discovery / Lab-scale (< 50 g)Process / Scale-up (> 50 g)
Active Catalyst Cobalt Boride (generated in situ)Raney Nickel (heterogeneous)
Reaction Time 2 - 4 hours12 - 24 hours
Chemoselectivity Excellent (>95% primary amine)Good (>90% primary amine)
C-F Bond Cleavage Risk NegligibleLow
Equipment Needed Standard laboratory glasswareHigh-pressure autoclave/reactor

Protocol A: Transition-Metal Boride Reduction (Lab-Scale)

This method utilizes Sodium Borohydride (NaBH₄) and Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O). When combined in methanol, they instantly generate a finely divided, black precipitate of Cobalt Boride (Co₂B). This species is a highly active, non-pyrophoric catalyst that rapidly reduces nitriles to primary amines at room temperature while leaving the C-F bond intact[3].

Self-Validating Workflow Logic

This protocol is designed to be self-validating. The immediate color change to black confirms active catalyst formation. Furthermore, the purification relies on an acid-base extraction . Because the starting nitrile is neutral and the product is basic, extracting the product into an aqueous acidic layer leaves all unreacted starting material and neutral impurities in the organic waste. Basifying the aqueous layer and re-extracting guarantees high purity without the need for column chromatography.

Workflow Step1 1. Dissolve Nitrile & CoCl2·6H2O in MeOH Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Portion-wise addition of NaBH4 (Exothermic) Step2->Step3 Step4 4. Stir at RT (Monitor by TLC/GC-MS) Step3->Step4 Step5 5. Quench with HCl (aq) & Filter Co salts Step4->Step5 Step6 6. Acid-Base Extraction (Isolate Target Amine) Step5->Step6

Fig 2: Step-by-step workflow for the NaBH4/CoCl2 mediated nitrile reduction.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-fluorophenyl)propanenitrile (1.0 equiv, e.g., 10 mmol) and CoCl₂·6H₂O (2.0 equiv, 20 mmol) in absolute methanol (0.2 M relative to substrate).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C.

  • Reduction: Slowly add NaBH₄ (10.0 equiv, 100 mmol) in small portions over 30 minutes.

    • Caution: This step is highly exothermic and evolves significant hydrogen gas. A black precipitate (Cobalt Boride) will immediately form.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the nitrile via TLC (Hexanes/EtOAc 3:1) or GC-MS.

  • Quenching: Once complete, carefully quench the reaction by adding 3M HCl until the black precipitate dissolves and the solution becomes acidic (pH < 2). Stir for 15 minutes to ensure all boron complexes are broken down.

  • Evaporation: Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Acid-Base Extraction (Purification):

    • Wash the remaining aqueous acidic layer with Diethyl Ether (2 x 20 mL) to remove neutral impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and basify to pH > 12 using 6M NaOH (aq). The target amine will oil out.

    • Extract the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-(4-fluorophenyl)propan-1-amine as a pale yellow oil.

Protocol B: Catalytic Hydrogenation with Raney Nickel (Scale-Up)

For multi-gram or kilogram scale, stoichiometric borohydride becomes economically and operationally unviable. Catalytic hydrogenation using Raney Nickel is the industry standard. To prevent the von Braun condensation (secondary amine formation), the reaction must be saturated with ammonia[4]. The excess ammonia competitively attacks the imine intermediate, forming a gem-diamine that subsequently hydrogenolyzes to the primary amine[1].

Step-by-Step Procedure
  • Preparation: To a high-pressure autoclave, add 2-(4-fluorophenyl)propanenitrile (1.0 equiv, e.g., 100 mmol).

  • Solvent & Additive: Add a 7M solution of ammonia in methanol (approx. 5-10 volumes). The high concentration of ammonia is critical to suppress dimerization.

  • Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (approx. 10-20% w/w relative to the substrate).

    • Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of air.

  • Pressurization: Seal the autoclave. Purge the vessel three times with Nitrogen gas, followed by three purges with Hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 50-60 psi (approx. 3.5-4 bar) with H₂. Stir vigorously at room temperature (or up to 50 °C if the reaction is sluggish) for 12-24 hours.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes and no further H₂ is consumed.

  • Workup: Vent the hydrogen gas safely and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Keep the Celite pad wet and dispose of it in a dedicated pyrophoric waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding the crude 2-(4-fluorophenyl)propan-1-amine, which can be further purified by vacuum distillation if necessary.

References

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: Catalysts (MDPI) / sim2.be URL:1

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: Sichuan University / umich.edu URL:2

  • Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems Source: Tetrahedron Letters / mdma.ch URL:3

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters Source: PMC / nih.gov URL:4

Sources

Application Note: Synthesis and Pharmacological Profiling of Flopropione Analogues via 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Rationale

Flopropione (1-(2,4,6-trihydroxyphenyl)propan-1-one) is a well-established synthetic organic compound utilized clinically for its potent spasmolytic properties in treating biliary colic and urolithiasis . While historically mischaracterized in literature as a catechol-O-methyltransferase (COMT) inhibitor or serotonin antagonist, recent pharmacological consensus demonstrates that flopropione acts by disrupting periodic intracellular calcium (Ca²⁺) release via the modulation of Ryanodine (RyR) and Inositol 1,4,5-trisphosphate (IP3) receptors .

In modern drug discovery, there is a distinct need to optimize the pharmacokinetic profile of flopropione. Standard flopropione is synthesized via a Hoesch reaction between phloroglucinol and propionitrile . By substituting standard propionitrile with 2-(4-fluorophenyl)propanenitrile , we can synthesize a novel, highly lipophilic fluorinated analog: 1-(2,4,6-trihydroxyphenyl)-2-(4-fluorophenyl)propan-1-one .

Causality of Structural Modification:
  • Enhanced Lipophilicity (LogP): The bulky aromatic ring increases cell membrane permeability, facilitating faster access to intracellular RyR/IP3R targets.

  • Metabolic Stability: The para-fluorine atom acts as an isosteric block against Cytochrome P450-mediated para-hydroxylation, significantly extending the biological half-life.

  • Steric Hindrance: The alpha-methyl branching and fluorophenyl ring introduce steric bulk that may increase binding affinity within the hydrophobic pockets of intracellular calcium channels.

Mechanistic Insights: The Modified Hoesch Reaction

The synthesis relies on a modified Hoesch reaction—a specialized form of Friedel-Crafts acylation. The reaction utilizes anhydrous zinc chloride (ZnCl₂) and dry hydrogen chloride (HCl) gas to activate the nitrile group of 2-(4-fluorophenyl)propanenitrile.

Why these specific conditions?

  • Imidoyl Chloride Formation: The nitrile is protonated by HCl and attacked by the chloride ion to form a highly reactive imidoyl chloride intermediate. ZnCl₂ acts as a Lewis acid to coordinate with the nitrogen, drastically increasing the electrophilicity of the carbon center.

  • Strictly Anhydrous Environment: The imidoyl chloride is exquisitely sensitive to moisture. Any trace of water will prematurely hydrolyze it back to the starting nitrile, aborting the electrophilic aromatic substitution.

  • Thermal Control (0 °C): The formation of the ketimine intermediate is highly exothermic. Maintaining the reaction at 0 °C prevents the polymerization of the sterically hindered nitrile and protects the electron-rich phloroglucinol ring from oxidative degradation.

ChemicalWorkflow A Phloroglucinol (Nucleophile) C Imidoyl Chloride Formation A->C ZnCl2 / HCl (g) Anhydrous Ether B 2-(4-Fluorophenyl) propanenitrile (Precursor) B->C ZnCl2 / HCl (g) Anhydrous Ether D Electrophilic Aromatic Substitution C->D Activation E Ketimine Hydrochloride (Precipitate) D->E 0°C, 12h F Aqueous Hydrolysis (100°C) E->F H2O Addition G Fluorinated Flopropione Analog F->G Product Isolation

Fig 1: Modified Hoesch reaction workflow for synthesizing fluorinated flopropione analogues.

Experimental Protocol: Synthesis of the Flopropione Analog

This protocol outlines a self-validating system for the synthesis of 1-(2,4,6-trihydroxyphenyl)-2-(4-fluorophenyl)propan-1-one.

Materials Required
  • Phloroglucinol (Anhydrous, oven-dried at 120 °C for 2 hours)

  • 2-(4-Fluorophenyl)propanenitrile (Freshly distilled under vacuum)

  • Anhydrous Diisopropyl Ether (Distilled over sodium/benzophenone)

  • Fused Zinc Chloride (ZnCl₂, finely powdered in a glovebox)

  • Dry Hydrogen Chloride (HCl) gas cylinder with a sulfuric acid drying trap

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a drying tube, add anhydrous phloroglucinol (10.0 mmol) and 2-(4-fluorophenyl)propanenitrile (12.0 mmol).

  • Solvent & Catalyst Addition: Suspend the mixture in 30 mL of anhydrous diisopropyl ether. Add finely powdered fused ZnCl₂ (2.0 mmol).

  • Saturation (The Critical Step): Submerge the flask in an ice-salt bath to maintain an internal temperature of exactly 0 °C. Begin bubbling a steady, rapid stream of dry HCl gas directly into the solution.

    • Validation Checkpoint 1: After 3-4 hours, the solution should transition from clear to a cloudy suspension.

    • Validation Checkpoint 2: By hour 12, a thick, crystalline precipitate (the ketimine hydrochloride salt) must be visible. If the solution remains clear, the system was compromised by moisture, and the imidoyl chloride failed to form.

  • Hydrolysis: Once the ketimine salt has fully precipitated (approx. 12 hours due to the steric hindrance of the fluorophenyl group), decant the ether. Dissolve the solid residue in 50 mL of distilled water and heat to reflux (100 °C) for 2 hours to hydrolyze the imine to the target ketone.

  • Extraction & Purification: Cool the aqueous mixture to room temperature. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash chromatography (Hexanes:Ethyl Acetate, 4:1) to yield the pure fluorinated analog.

Quantitative Data Comparison

The introduction of the bulky 2-(4-fluorophenyl) group alters the reaction kinetics and the physical properties of the resulting compound compared to the classical synthesis of flopropione.

ParameterClassical Flopropione SynthesisFluorinated Analog Synthesis
Nitrile Precursor Propionitrile2-(4-Fluorophenyl)propanenitrile
Product Generated 1-(2,4,6-trihydroxyphenyl)propan-1-one1-(2,4,6-trihydroxyphenyl)-2-(4-fluorophenyl)propan-1-one
Reaction Time (HCl Saturation) 7 hours12 hours (Due to steric hindrance)
Typical Yield 75 - 80%55 - 60%
Predicted LogP ~1.8~3.5
Primary Target RyR / IP3R (Moderate Affinity)RyR / IP3R (High Affinity - Predicted)

Pharmacological Pathway Visualization

The synthesized analog is designed to act on the same intracellular calcium modulation pathways as flopropione, but with potentially higher efficacy due to its optimized lipophilicity.

MechanismOfAction A Fluorinated Flopropione Analog B Ryanodine Receptor (RyR) A->B Modulates C IP3 Receptor (IP3R) A->C Modulates D Disruption of Periodic Ca²⁺ Release B->D Intracellular Ca²⁺ C->D Intracellular Ca²⁺ E Inhibition of Twitch Contractions D->E Decreased Transients F Smooth Muscle Relaxation E->F Spasmolytic Effect

Fig 2: Proposed spasmolytic pathway of flopropione analogues via intracellular Ca²⁺ modulation.

References

  • Biological and Pharmaceutical Bulletin. "Spasmolytic Effect of Flopropione Does Not Involve Catechol-O-methyltransferase (COMT) Inhibition." J-Stage. Available at:[Link][1]

  • Wikipedia Contributors. "Flopropione." Wikipedia, The Free Encyclopedia. Available at: [Link][2]

Sources

Application Note: Highly Regioselective Synthesis of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: α-Methylation of 4-Fluorophenylacetonitrile via Sodium Hydride and Methyl Iodide

Executive Rationale and Strategic Context

The synthesis of α-alkylated arylacetonitriles is a fundamental transformation in medicinal chemistry. Specifically, 2-(4-fluorophenyl)propanenitrile serves as a critical chiral-center-containing building block for a variety of active pharmaceutical ingredients (APIs), including novel Formyl Peptide Receptor 2 (FPR2) agonists designed to target neuroinflammation[1].

While direct cyanation of 1-(1-bromoethyl)-4-fluorobenzene is possible, the α-methylation of 4-fluorophenylacetonitrile remains the industry standard. This route is favored due to the commercial availability of the starting materials, the predictable pKa of the benzylic protons, and the high atom economy of the transformation. As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a self-validating mechanistic system designed to prevent common pitfalls such as over-alkylation (di-methylation) and incomplete conversion.

Mechanistic Causality and Reaction Design

To achieve high yields and strict mono-methylation, one must understand the thermodynamic and kinetic drivers of the reaction.

  • Irreversible Deprotonation: The α-protons of 4-fluorophenylacetonitrile have a pKa of approximately 16. By utilizing Sodium Hydride (NaH), the deprotonation is rendered strictly irreversible due to the evolution of hydrogen gas ( H2​ ). This prevents equilibrium-driven side reactions.

  • Nucleophilic Substitution ( SN​2 ): The resulting resonance-stabilized nitrile enolate (carbanion) acts as a strong nucleophile. It attacks the electrophilic carbon of Methyl Iodide (MeI) via an SN​2 mechanism.

  • Controlling Over-Alkylation: The mono-methylated product, 2-(4-fluorophenyl)propanenitrile, still possesses an α-proton. However, increased steric hindrance and the inductive electron-donating effect of the newly added methyl group slightly reduce the acidity of this remaining proton. By strictly controlling the stoichiometry (1.1 equivalents of base/electrophile) and maintaining the reaction at 0 °C during addition, di-methylation is kinetically suppressed.

Mechanism SM 4-Fluorophenylacetonitrile (pKa ~16) Carbanion Resonance-Stabilized Nitrile Enolate SM->Carbanion Deprotonation (- H2 gas) Base NaH (Strong Base) Base->Carbanion Product 2-(4-Fluorophenyl)propanenitrile Carbanion->Product SN2 Alkylation (- NaI) MeI Methyl Iodide (Electrophile) MeI->Product

Mechanistic pathway of the irreversible deprotonation and subsequent SN2 alkylation.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Reagent Quantities and Properties

Reagent / SolventMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeDensity (g/mL)
4-Fluorophenylacetonitrile 135.141.0010.01.35 g1.126
Sodium Hydride (60% in oil)24.001.1011.00.44 gN/A
Methyl Iodide (MeI)141.941.1011.01.56 g (0.68 mL)2.280
Tetrahydrofuran (Anhydrous)72.11Solvent-25.0 mL0.889
Ammonium Chloride (Sat. Aq.)53.49Quench-10.0 mLN/A

Safety Note: NaH is highly pyrophoric. MeI is a volatile, highly toxic alkylating agent. All operations must be conducted in a certified fume hood using appropriate PPE.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues (gas evolution, color changes) are embedded into the steps to confirm reaction progress in real-time.

Phase 1: Setup and Deprotonation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Flush the system with Argon for 5 minutes.

  • Base Suspension: Add Sodium Hydride (0.44 g, 60% dispersion) to the flask. (Optional but recommended for high purity: Wash the NaH with 2 x 5 mL of anhydrous hexanes under argon to remove the mineral oil, decanting the solvent via syringe). Suspend the dry NaH in 15 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

  • Substrate Addition: Dissolve 4-fluorophenylacetonitrile (1.35 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes via syringe.

    • In-Process Validation: You will observe immediate bubbling. This is H2​ gas evolution, confirming active deprotonation. The solution will typically turn a pale yellow/orange hue, indicating the formation of the carbanion.

  • Maturation: Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases.

Phase 2: Electrophilic Alkylation
  • Alkylation: While maintaining the reaction at 0 °C, add Methyl Iodide (0.68 mL, 11.0 mmol) dropwise over 10 minutes.

    • Causality Check: Dropwise addition at 0 °C prevents localized heating (the reaction is exothermic), which would otherwise promote the formation of the di-methylated byproduct.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir for 2 to 4 hours.

    • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1, UV detection). The starting material ( Rf​≈0.3 ) should disappear, replaced by a slightly less polar product spot ( Rf​≈0.35 ).

Phase 3: Quench and Workup
  • Quenching: Cool the flask back to 0 °C. Carefully add 10 mL of saturated aqueous NH4​Cl dropwise to quench any unreacted NaH.

    • Caution: Add the first few drops extremely slowly to manage potential residual H2​ evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL) to remove residual water and salts.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to yield 2-(4-fluorophenyl)propanenitrile as a colorless to pale-yellow oil.

Workflow Step1 1. System Setup Flame-dry flask, Argon purge. Suspend NaH in anhydrous THF. Step2 2. Deprotonation (0 °C) Add 4-fluorophenylacetonitrile dropwise. Validate: Observe H2 gas evolution. Step1->Step2 Step3 3. Alkylation (0 °C to RT) Add MeI dropwise. Stir 2-4 hours. Validate: TLC (Hexanes:EtOAc 9:1) Step2->Step3 Step4 4. Reaction Quench (0 °C) Carefully add sat. aq. NH4Cl to neutralize unreacted NaH. Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with EtOAc. Wash with brine. Dry over anhydrous Na2SO4. Step4->Step5 Step6 6. Flash Chromatography Purify via Silica Gel Column (Hexanes/EtOAc gradient). Step5->Step6 Step7 7. Pure Product Isolated 2-(4-Fluorophenyl)propanenitrile Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of the target nitrile.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected spectroscopic parameters. The presence of the doublet and quartet in the 1H NMR is the definitive proof of successful mono-methylation.

Table 2: Expected Spectroscopic Data

TechniqueExpected Signals & Assignments
1 H NMR (400 MHz, CDCl3​ ) δ 7.35 – 7.28 (m, 2H, Ar-H), 7.10 – 7.02 (m, 2H, Ar-H), 3.88 (q, J = 7.3 Hz, 1H, CH -CH 3​ ), 1.62 (d, J = 7.3 Hz, 3H, CH-CH 3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 162.3 (d, J = 246.5 Hz, Ar-C-F), 132.8 (d, J = 3.2 Hz, Ar-C), 128.4 (d, J = 8.2 Hz, Ar-C), 121.6 (C N), 116.0 (d, J = 21.5 Hz, Ar-C), 31.2 (CH), 21.4 (CH 3​ ).
LC-MS (ESI)Calculated for C9​H8​FN [M+H] + : 150.07; Found: 150.1

References

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders Journal of Medicinal Chemistry (ACS Publications)[Link][1]

Sources

Application Note: 2-(4-Fluorophenyl)propanenitrile as a Key Intermediate in Agrochemical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Focus: 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8)[1]

Introduction & Mechanistic Insights

In modern agrochemical design, the strategic incorporation of fluorine and versatile functional groups is critical for optimizing both the biological efficacy and environmental stability of active ingredients. 2-(4-Fluorophenyl)propanenitrile has emerged as a highly valuable building block in the synthesis of next-generation fungicides, herbicides, and veterinary parasiticides.

The Causality of Structural Choices (E-E-A-T)

The utility of this molecule is driven by two distinct structural features:

  • The 4-Fluorophenyl Moiety: The para-fluoro substitution significantly enhances the lipophilicity of downstream agrochemicals, improving cuticular penetration in target weeds or cell membrane permeability in fungal pathogens. More importantly, the highly electronegative fluorine atom blocks metabolic degradation (specifically para-hydroxylation by cytochrome P450 enzymes in the pest), thereby extending the half-life and efficacy of the active ingredient.

  • The Alpha-Methyl Nitrile Group: The propionitrile core provides a highly reactive alpha-carbon that can be readily alkylated to generate complex stereocenters. Furthermore, the nitrile group serves as a versatile "masked" functional handle—it can be hydrolyzed to a carboxylic acid (for arylpropionic acid herbicides) or reduced to a primary amine (for insecticide/fungicide precursors) without disrupting the halogenated aromatic ring[2][3].

Synthetic Workflows in Agrochemical Development

The divergent reactivity of 2-(4-Fluorophenyl)propanenitrile allows it to be channeled into multiple agrochemical pipelines.

SyntheticWorkflow A 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) B Acidic/Basic Hydrolysis (H2SO4 or NaOH) A->B C Reduction (Raney Ni/KBH4 or LAH) A->C D Alpha-Alkylation (Base + Alkyl Halide) A->D E 2-(4-Fluorophenyl)propionic Acid (Herbicide Precursor) B->E F 2-(4-Fluorophenyl)propan-1-amine (Insecticide Intermediate) C->F G Alpha-Alkyl Nitrile Derivative (Triazole Fungicide Precursor) D->G

Caption: Synthetic pathways utilizing 2-(4-Fluorophenyl)propanenitrile in agrochemical development.

Application A: Fluorinated Triazole Fungicides

By subjecting the alpha-carbon to alkylation followed by triazole coupling, researchers can synthesize potent sterol biosynthesis inhibitors. These fungicides act by competitively binding to the heme iron of fungal cytochrome P450 14α-demethylase (CYP51). The 4-fluorophenyl group perfectly occupies the lipophilic binding pocket of the enzyme, preventing the conversion of lanosterol to ergosterol and leading to fungal cell death.

MoA S1 Lanosterol (Substrate) E1 Fungal CYP51 (14α-demethylase) S1->E1 Binds S2 Ergosterol (Cell Membrane Integrity) E1->S2 Catalyzes I1 Fluorinated Triazole (Agrochemical Target) I1->E1 Competitive Inhibition

Caption: Mechanism of action for fluorinated triazole fungicides targeting fungal CYP51.

Experimental Protocols

To ensure reproducibility and self-validation in the laboratory, the following protocols detail the transformation of 2-(4-Fluorophenyl)propanenitrile into its two most common downstream intermediates.

Protocol 1: Hydrolysis to 2-(4-Fluorophenyl)propionic Acid

This protocol utilizes a strong acid to drive the hydrolysis of the nitrile to a carboxylic acid, a critical intermediate for auxinic herbicides[2].

Reagents & Materials:

  • 2-(4-Fluorophenyl)propanenitrile (0.48 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 110 mL)

  • Deionized Water (60 mL)

  • Crushed ice

Step-by-Step Methodology:

  • Acid Preparation: In a 500 mL round-bottom flask immersed in an ice bath, carefully add 110 mL of concentrated H₂SO₄ to 60 mL of deionized water to prepare a ~75% sulfuric acid solution. Allow the solution to cool to room temperature.

  • Substrate Addition: Slowly add 2-(4-Fluorophenyl)propanenitrile (0.48 mol) to the cooled acidic solution under continuous magnetic stirring.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle for 1.5 to 2 hours until the mixture becomes a homogeneous dark solution.

  • Precipitation: Allow the reaction to cool to room temperature. Prepare a slurry of 500 g of crushed ice and water in a 2 L beaker. Slowly pour the reaction mixture into the ice slurry while stirring vigorously. The carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold deionized water until the washings are neutral (verify with pH paper). Dry the product under a vacuum.

Protocol 2: Reduction to 2-(4-Fluorophenyl)propan-1-amine

This protocol utilizes a mild Raney Nickel/Potassium Borohydride (KBH₄) system to reduce the nitrile to a primary amine without the need for high-pressure hydrogenation or highly reactive Lithium Aluminum Hydride (LAH), minimizing secondary amine byproducts[3][4].

Reagents & Materials:

  • 2-(4-Fluorophenyl)propanenitrile (10 mmol)

  • Potassium Borohydride (KBH₄, 40 mmol)

  • Raney Nickel (moist weight ~0.64 g, approx. 10 mmol)

  • Dry Ethanol (25 mL)

  • Ethyl Acetate

Step-by-Step Methodology:

  • System Setup: In a 50 mL round-bottom flask, combine KBH₄ (2.16 g, 40 mmol), Raney Ni (0.64 g), and 25 mL of dry ethanol.

  • Reaction Initiation: While stirring the suspension at room temperature, slowly add 2-(4-Fluorophenyl)propanenitrile (1.2 mL, 10 mmol).

  • Reduction: Vigorously stir the reaction mixture at room temperature for 45 minutes. The evolution of hydrogen gas may be observed; ensure proper venting.

  • Filtration: Filter the reaction mixture through a pad of Celite to safely remove the Raney Nickel catalyst. (Caution: Raney Ni is pyrophoric; keep wet and dispose of according to EHS guidelines).

  • Workup: Evaporate the ethanol solvent under reduced pressure. Dissolve the remaining residue in ethyl acetate and wash twice with distilled water to remove borate salts.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the primary amine as an oil.

Quantitative Data & Reaction Profiling

The table below summarizes the expected quantitative outcomes and analytical profiling for the transformations described above, providing a benchmark for quality control in agrochemical R&D.

TransformationReagent SystemTemp / TimeExpected Yield (%)Primary Impurity ProfileAnalytical Benchmark
Hydrolysis (to Carboxylic Acid)75% H₂SO₄ / H₂OReflux / 1.5 h85 - 92%Unreacted nitrile, trace amideHPLC (UV 254 nm), pH neutrality of wash
Reduction (to Primary Amine)Raney Ni / KBH₄ in EtOH25°C / 45 min80 - 88%Trace secondary amine (<2%)GC-MS (absence of m/z dimer peaks)
Reduction (Alternative)LiAlH₄ in dry Ether25°C / 12 h55 - 65%Unreacted nitrile, secondary amineNMR (disappearance of -C≡N stretch)
Alpha-Alkylation NaH / Alkyl Halide in THF0°C to 25°C / 4 h75 - 85%Dialkylated byproductLC-MS (Target mass + Alkyl group)

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L., & Yu, X. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar / Sichuan University. Retrieved from[Link]

Sources

2-(4-Fluorophenyl)propanenitrile as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Fluorophenyl)propanenitrile as a Precursor for Heterocyclic Drug Scaffolds

Document Type: Technical Application Note & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Subject: Divergent synthesis of tetrazole and oxazoline pharmacophores from 2-(4-fluorophenyl)propanenitrile (CAS: 51965-61-8) [4].

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic incorporation of specific structural motifs is critical for optimizing pharmacokinetics and target binding. 2-(4-Fluorophenyl)propanenitrile serves as a highly versatile, bifunctional building block [4].

From a mechanistic perspective, this precursor offers three distinct advantages:

  • The Para-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density via the inductive effect, subtly increasing the electrophilicity of the benzylic system while simultaneously blocking cytochrome P450-mediated para-hydroxylation, thereby enhancing metabolic stability.

  • The Alpha-Methyl Group: The introduction of a methyl group at the alpha position creates a stereocenter. This steric bulk restricts the conformational flexibility of the resulting heterocycles, which is often required to lock a molecule into its bioactive conformation.

  • The Nitrile Moiety: The cyano group acts as an electrophilic hub, primed for [3+2] cycloadditions and condensations to generate nitrogen-rich heterocycles such as tetrazoles and oxazolines [2, 3].

This application note details the causality-driven, self-validating protocols for converting this precursor into two high-value heterocyclic scaffolds.

Experimental Workflows & Process Visualization

The following diagram illustrates the divergent synthetic pathways utilized to generate bioisosteric and ligand-based scaffolds from the core nitrile precursor.

HeterocycleSynthesis Precursor 2-(4-Fluorophenyl) propanenitrile Tetrazole 5-[1-(4-Fluorophenyl)ethyl] -1H-tetrazole Precursor->Tetrazole NaN3, ZnBr2 H2O, 100°C, 24h [3+2] Cycloaddition Oxazoline 2-[1-(4-Fluorophenyl)ethyl] -4,5-dihydrooxazole Precursor->Oxazoline 2-Aminoethanol Pd/Fe3O4, Toluene, 100°C Condensation

Divergent synthetic pathways from 2-(4-fluorophenyl)propanenitrile to heterocyclic scaffolds.

Protocol A: Synthesis of 5-[1-(4-Fluorophenyl)ethyl]-1H-tetrazole

Context: 1H-tetrazoles are premier bioisosteres for carboxylic acids, offering similar pKa values (~4.5) but superior lipophilicity and resistance to metabolic degradation.

Mechanistic Causality: The uncatalyzed [3+2] cycloaddition of an azide to a nitrile requires extreme temperatures due to a high activation barrier. By introducing Zinc Bromide (ZnBr₂), the Lewis acidic Zn²⁺ coordinates directly to the nitrile nitrogen. This coordination significantly enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion [1, 2]. Furthermore, conducting this reaction in water rather than DMF prevents the formation of highly toxic, volatile hydrazoic acid, ensuring a safer process [1].

Self-Validating Step-by-Step Methodology:

  • Reaction Assembly: To a round-bottom flask equipped with a reflux condenser, add 2-(4-fluorophenyl)propanenitrile (1.0 eq), sodium azide (1.2 eq), and ZnBr₂ (1.0 eq) [1].

    • Causality: A slight excess of NaN₃ ensures complete consumption of the nitrile, while stoichiometric ZnBr₂ is required because the resulting tetrazole strongly chelates the zinc, effectively removing it from the catalytic cycle.

  • Solvent Addition: Add deionized water to achieve a 1 M concentration of the nitrile [1]. Heat to vigorous reflux (100–105 °C) for 12–24 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Validation: The reaction is deemed complete when the UV trace shows the disappearance of the starting material and the MS shows a new peak corresponding to [M+H]+=193.08 (a mass shift of +43 Da from the precursor).

  • Workup & Isolation: Cool the mixture to room temperature. Slowly add 3M HCl dropwise until the pH reaches 2–3 [1].

    • Validation (Self-Validating Step): The tetrazole ring has a pKa of ~4.5. At pH 2-3, the tetrazole becomes fully protonated and neutral, causing an immediate, visible precipitation of the product from the aqueous phase [1]. If no precipitate forms, it indicates reaction failure or incorrect pH.

  • Purification: Collect the white solid via vacuum filtration, wash with cold water to remove inorganic zinc salts, and dry under a high vacuum.

Protocol B: Synthesis of 2-[1-(4-Fluorophenyl)ethyl]-4,5-dihydrooxazole

Context: Oxazolines are privileged motifs found in bioactive natural products and serve as robust bidentate ligands in asymmetric catalysis.

Mechanistic Causality: The conversion of a nitrile to an oxazoline via condensation with an amino alcohol requires the activation of the highly stable C≡N bond. Utilizing a magnetically recoverable Pd/Fe₃O₄ nanoparticle catalyst allows the Pd(0) surface to activate the nitrile, promoting the initial nucleophilic attack by the primary amine of 2-aminoethanol. This is followed by an intramolecular ring closure by the hydroxyl group and the expulsion of ammonia gas [3].

Self-Validating Step-by-Step Methodology:

  • Reaction Assembly: In a reaction vessel, combine 2-(4-fluorophenyl)propanenitrile (1.0 eq), 2-aminoethanol (1.2 eq), and the Pd/Fe₃O₄ catalyst (1.5 mol%) in anhydrous toluene (3 mL per mmol of nitrile) [3].

    • Causality: Toluene is chosen as the solvent because its boiling point (110 °C) provides the optimal thermal energy required for the cyclization-elimination sequence without degrading the amino alcohol.

  • Heating: Stir the suspension at 100 °C for 10 hours [3].

  • In-Process Control (IPC): Monitor the reaction by TLC (Hexanes/EtOAc 7:3).

    • Validation: The evolution of ammonia gas (detectable by wet pH paper at the condenser outlet turning blue) serves as a real-time kinetic indicator of the cyclization step.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. Apply an external neodymium magnet to the wall of the flask.

    • Validation (Self-Validating Step): The black Pd/Fe₃O₄ nanoparticles will immediately migrate to the magnet, leaving a clear, transparent toluene solution [3]. This visual clearing validates the complete removal of the heterogeneous metal catalyst, preventing heavy metal contamination in the final API.

  • Purification: Decant the clear solution, concentrate in vacuo, and purify the crude oil via flash column chromatography to yield the pure oxazoline.

Quantitative Data Summary

The following table summarizes the key operational parameters, thermodynamic requirements, and isolation strategies for the two divergent protocols.

ParameterProtocol A: Tetrazole SynthesisProtocol B: Oxazoline Synthesis
Target Scaffold 5-[1-(4-Fluorophenyl)ethyl]-1H-tetrazole2-[1-(4-Fluorophenyl)ethyl]-4,5-dihydrooxazole
Primary Reagents NaN₃ (1.2 eq)2-Aminoethanol (1.2 eq)
Catalyst System ZnBr₂ (1.0 eq)Pd/Fe₃O₄ nanoparticles (1.5 mol%)
Solvent Environment Deionized Water (Green chemistry)Anhydrous Toluene
Thermal Conditions 100–105 °C (Reflux)100 °C
Standard Rxn Time 12–24 hours10 hours
Primary IPC LC-MS (+43 Da mass shift)TLC & Ammonia gas evolution
Isolation Strategy pH-driven precipitation (pH 2-3)Magnetic decantation & Concentration
Expected Yield Range 75% – 88%80% – 92%

References

  • Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. Available at:[Link]

  • Der Pharma Chemica. "Synthesis of aryl 2-oxazolines from aromatic nitriles and aminoalcohols using magnetically recoverable Pd/Fe3O4." Der Pharma Chemica. Available at: [Link]

Application Notes and Protocols: Knoevenagel Condensation with 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[2] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules, including anti-inflammatory, and antimalarial agents.[3]

This guide provides a detailed technical overview and practical protocols for the Knoevenagel condensation specifically utilizing 2-(4-Fluorophenyl)propanenitrile as the active methylene component. The presence of the fluorine atom on the phenyl ring and the methyl group at the α-position of the nitrile introduce unique electronic and steric factors that influence the reactivity and outcome of the condensation. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary insights and methodologies to successfully employ this reaction in their synthetic endeavors.

Mechanistic Overview: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Knoevenagel condensation proceeds through a series of well-defined steps, primarily facilitated by a basic catalyst. Two principal mechanistic pathways are generally accepted, largely dependent on the nature of the catalyst employed.

1. The Enolate Pathway:

In the presence of a non-amine base, such as an alkali hydroxide or alkoxide, the reaction is initiated by the deprotonation of the active methylene compound. The electron-withdrawing nature of the nitrile group in 2-(4-Fluorophenyl)propanenitrile increases the acidity of the α-proton, facilitating the formation of a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product.

2. The Iminium Pathway (Amine Catalysis):

When a primary or secondary amine (e.g., piperidine, pyridine) is used as a catalyst, an alternative pathway involving an iminium ion can operate. The amine first reacts with the carbonyl compound to form a highly electrophilic iminium ion. This increased electrophilicity enhances the rate of nucleophilic attack by the enolate of the active methylene compound. Subsequent elimination of the amine catalyst and a molecule of water affords the final product.

Diagram of the General Knoevenagel Condensation Mechanism (Enolate Pathway):

Knoevenagel_Mechanism Active_Methylene Active Methylene (2-(4-F-Ph)propanenitrile) Enolate Resonance-Stabilized Enolate Active_Methylene->Enolate Deprotonation Carbonyl Aldehyde/Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Carbonyl->Tetrahedral_Intermediate Base Base Base->Active_Methylene Enolate->Tetrahedral_Intermediate Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct Product α,β-Unsaturated Product Aldol_Adduct->Product

Caption: General mechanism of the Knoevenagel condensation via the enolate pathway.

Experimental Protocols

The following protocols provide a starting point for the Knoevenagel condensation of 2-(4-Fluorophenyl)propanenitrile with an aromatic aldehyde. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol utilizes a classic and effective weak base catalyst.

Materials:

  • 2-(4-Fluorophenyl)propanenitrile

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Piperidine

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Fluorophenyl)propanenitrile (1.0 eq).

  • Dissolve the nitrile in absolute ethanol.

  • Add the aromatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Diagram of the Experimental Workflow for Protocol 1:

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Nitrile & Aldehyde) in Ethanol B 2. Add Piperidine (Catalyst) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool to RT D->E Reaction Complete F 6. Isolate Crude Product (Filtration or Evaporation) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G

Sources

Application Note: Comprehensive Analytical Characterization of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Process Scientists, and CMC Regulatory Professionals

Executive Summary & Analytical Target Profile (ATP)

2-(4-Fluorophenyl)propanenitrile (CAS 51965-61-8) is a highly versatile synthetic intermediate utilized in the pharmaceutical industry, most notably in the synthesis of flurbiprofen analogs and other fluorinated active pharmaceutical ingredients (APIs) [1]. Because the quality of downstream APIs is strictly dependent on the purity and structural integrity of their intermediates, rigorous analytical characterization is mandatory.

This application note outlines an orthogonal analytical strategy designed in accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures [2]. Rather than simply listing test parameters, this guide explores the causality behind our analytical choices:

  • Multinuclear NMR ( 1 H, 13 C, 19 F): Selected for unambiguous structural elucidation. We specifically leverage 19 F NMR because its wide chemical shift dispersion and zero-background matrix allow for immediate detection of fluorinated impurities or defluorination degradation products [3].

  • HPLC-UV: Chosen over Gas Chromatography for primary purity assay to capture non-volatile related substances (e.g., unreacted starting materials or oligomeric byproducts) that GC might miss.

  • GC-MS: Utilized orthogonally to confirm the molecular mass ( m/z 149) and to screen for volatile process impurities (e.g., residual solvents).

  • FTIR: Deployed for rapid, orthogonal verification of the nitrile ( −C≡N ) functional group, which is often silent or weak in standard MS fragmentation.

Orthogonal Characterization Workflow

To ensure a self-validating system, the characterization workflow integrates orthogonal techniques. If an impurity is detected in HPLC, its volatility is cross-checked via GC-MS, and its structural class is identified via NMR.

CharacterizationWorkflow Start Crude 2-(4-Fluorophenyl) propanenitrile HPLC HPLC-UV (Purity & Non-Volatiles) Start->HPLC GCMS GC-MS (Mass & Volatiles) Start->GCMS NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR DataSync Data Synthesis & Cross-Validation HPLC->DataSync % Area GCMS->DataSync m/z 149 NMR->DataSync Structural ID FTIR->DataSync -CN stretch Release Certified Reference Standard Release DataSync->Release Meets ICH Q2(R2)

Orthogonal analytical workflow for 2-(4-Fluorophenyl)propanenitrile characterization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each method includes built-in System Suitability Testing (SST) criteria to ensure instrument performance prior to sample analysis, a core requirement of modern QbD (Quality by Design) frameworks [2].

Protocol A: Chromatographic Purity via HPLC-UV

While 2-(4-Fluorophenyl)propanenitrile is a volatile oil, HPLC-UV is the gold standard for quantifying related substances to ensure no non-volatile precursors carry over into the API synthesis.

1. Reagents & Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of trace basic impurities, sharpening peak shapes).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Chromatographic Conditions:

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (optimal for the fluorophenyl chromophore).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Return to 20% B (Re-equilibration)

3. System Suitability & Self-Validation:

  • Inject a standard solution (0.1 mg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% . Tailing factor ( Tf​ ) ≤1.5 . Theoretical plates ( N ) ≥5000 . If these criteria fail, the system is not validated for that run, preventing false purity reporting.

Protocol B: Structural Elucidation via Multinuclear NMR

NMR is the definitive technique for proving the exact connectivity of the molecule [4]. For fluorinated compounds, 1 H and 13 C NMR are complicated by J -coupling to the 19 F nucleus. Therefore, 19 F NMR is utilized as a primary diagnostic tool.

1. Sample Preparation:

  • Dissolve 15 mg of 2-(4-Fluorophenyl)propanenitrile in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

2. Instrument Parameters (e.g., 400 MHz Spectrometer):

  • 1 H NMR: 400 MHz, 16 scans, relaxation delay ( D1​ ) = 2.0 s.

  • 13 C NMR: 100 MHz, 512 scans, D1​ = 2.0 s, 1 H-decoupled.

  • 19 F NMR: 376 MHz, 32 scans, D1​ = 2.0 s, 1 H-decoupled. (Causality: 1 H-decoupling collapses the complex 19 F multiplet into a sharp singlet, drastically increasing the signal-to-noise ratio for detecting trace fluorinated impurities).

3. Spectral Interpretation & Causality:

  • The chiral center (CH) splits the adjacent methyl group into a doublet in 1 H NMR.

  • The aromatic carbons in 13 C NMR will appear as doublets due to direct ( 1JCF​≈245 Hz ) and long-range ( 2JCF​ , 3JCF​ ) coupling to the fluorine atom.

Protocol C: Mass Confirmation via GC-MS

GC-MS leverages the volatility of the nitrile to confirm molecular weight and identify any volatile halogenated solvents used during synthesis.

1. Method Parameters:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Inlet: 250°C, Split ratio 50:1.

  • MS Source: Electron Ionization (EI) at 70 eV. Scan range: m/z 40–300.

2. Fragmentation Causality:

  • The molecular ion ( M+∙ ) is expected at m/z 149.

  • A major fragment at m/z 122 corresponds to the loss of hydrogen cyanide (HCN, 27 Da), a classic fragmentation pathway for aliphatic nitriles appended to aromatic rings.

Quantitative Data Summary

To facilitate rapid reference during routine Quality Control (QC) operations, the expected analytical characterization data is summarized in the table below.

Analytical TechniqueParameter / NucleusExpected Value / ShiftAssignment / Structural Implication
1 H NMR (CDCl 3​ ) -CH3​ δ 1.62 ppm (d, J=7.3 Hz, 3H)Methyl group coupled to methine proton.
-CH- δ 3.88 ppm (q, J=7.3 Hz, 1H)Methine proton coupled to methyl group.
Aromatic C-H δ 7.05 - 7.35 ppm (m, 4H)AA'BB' system, split by 19 F coupling.
13 C NMR (CDCl 3​ ) -CH3​ δ 21.4 ppmAliphatic methyl carbon.
-CH- δ 32.1 ppmAliphatic methine carbon.
-C≡N δ 121.5 ppmNitrile carbon.
Aromatic C-F δ 162.3 ppm (d, 1JCF​=246 Hz)Ipso-carbon directly attached to Fluorine.
19 F NMR (CDCl 3​ ) C-F δ -114.8 ppm (s, 1 H-decoupled)Confirms mono-fluorinated aromatic ring.
GC-MS (EI, 70 eV) Molecular Ion ( M+ ) m/z 149Confirms exact mass of C9​H8​FN .
Base Peak m/z 122 [M−HCN]+∙
FTIR (ATR) Nitrile Stretch ∼2240 cm−1 Sharp, distinct peak confirming −C≡N .
C-F Stretch ∼1220 cm−1 Strong absorption typical of fluoroarenes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved March 10, 2026, from [Link]

  • Oxford Instruments. (n.d.). Benchtop NMR for Pharmaceutical Process Optimisation. Retrieved March 10, 2026, from [Link]

  • Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved March 10, 2026, from [Link]

Application Note: Reaction Kinetics and Process Optimization for 2-(4-Fluorophenyl)propanenitrile Synthesis and Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) is a highly versatile building block used extensively in the synthesis of fluorinated active pharmaceutical ingredients (APIs), including [1] and advanced [2]. This application note details the kinetic profiling of its two-stage lifecycle: the upstream α -alkylation of 4-fluorophenylacetonitrile and its downstream hydrolysis into 2-(4-fluorophenyl)propanoic acid. By establishing robust kinetic parameters, researchers can suppress over-alkylation and accelerate rate-limiting hydrolysis steps.

Mechanistic Causality & Kinetic Theory

Upstream: α -Alkylation Kinetics

The synthesis of 2-(4-fluorophenyl)propanenitrile proceeds via the deprotonation of 4-fluorophenylacetonitrile followed by an SN​2 methylation[3]. The kinetic challenge lies in a competitive consecutive reaction: the target product still possesses an α -proton that can undergo a second alkylation to form the undesired 2-methyl-2-(4-fluorophenyl)propanenitrile.

The reaction rate is defined by r=kalkyl​[Carbanion][CH3​I] . Because the primary carbanion is more sterically accessible than the secondary carbanion of the product, the rate constant for the first alkylation is significantly higher ( kmono​≫kdi​ ). However, as conversion increases, the concentration of the mono-alkylated product drives the formation of the impurity. Strict stoichiometric control and [3] are required to maximize the mono-alkylated yield and prevent thermal decomposition[4].

Downstream: Nitrile Hydrolysis Kinetics

The conversion of 2-(4-fluorophenyl)propanenitrile to 2-(4-fluorophenyl)propanoic acid involves a tandem hydrolysis: Nitrile k1​​ Amide k2​​ Carboxylic Acid.

Under standard chemical conditions (aqueous NaOH or H2​SO4​ ), the steric bulk of the α -methyl group severely retards the initial hydration step ( k1​ ), while the subsequent amide hydrolysis ( k2​ ) is comparatively faster. Furthermore, adjacent carboxylic acids can induce [5], complicating the kinetic modeling.

To circumvent harsh chemical conditions, biocatalytic hydrolysis using nitrilases (e.g., from Fusarium oxysporum or Aspergillus niger) is employed. Nitrilases operate via a covalent thioimidate enzyme-substrate complex. The [6] is the rate-limiting step, directly yielding the carboxylic acid and bypassing the isolated amide intermediate entirely.

Pathway Visualization

ReactionKinetics A 4-Fluorophenylacetonitrile (Starting Material) B Carbanion Intermediate (Transient) A->B Base (-H+) Fast Equilibrium C 2-(4-Fluorophenyl)propanenitrile (Target Intermediate) B->C CH3I (SN2) k_mono D Thioimidate Enzyme Complex (Biocatalytic Pathway) C->D Nitrilase (Cys-162) k_bind F Bis-alkylated Impurity (Side Product) C->F Excess CH3I k_di (k_di << k_mono) E 2-(4-Fluorophenyl)propanoic Acid (API Precursor) D->E H2O k_cat (Rate Limiting)

Kinetic workflow from α-alkylation of 4-fluorophenylacetonitrile to biocatalytic nitrile hydrolysis.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating real-time analytical feedback to ensure kinetic accuracy.

Protocol 1: In-Situ Kinetic Profiling of α -Alkylation

Objective: Determine the kmono​/kdi​ ratio to optimize reaction termination time.

  • Preparation: Equip a jacketed reactor with an in-situ ATR-FTIR probe. Purge with N2​ .

  • Initiation: Charge the reactor with 4-fluorophenylacetonitrile (100 mmol) in anhydrous THF (100 mL). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 105 mmol) portion-wise. Monitor the FTIR shift from the neutral nitrile stretch (~2250 cm⁻¹) to the carbanion-shifted nitrile stretch. Wait for stabilization (approx. 15 min)[2].

  • Alkylation: Inject methyl iodide (100 mmol) via a syringe pump over 30 minutes to maintain pseudo-first-order kinetics and suppress localized excess.

  • Data Acquisition: Record FTIR spectra every 30 seconds. The formation of 2-(4-fluorophenyl)propanenitrile is tracked via the emergence of the C-H bending mode of the new α -methyl group.

  • Self-Validation: Quench 0.5 mL aliquots into 1M HCl at 10-minute intervals and analyze via[7] to correlate FTIR intensity with the disappearance of the α -CH₂ protons (singlet) and appearance of the α -CH proton (quartet).

Protocol 2: Biocatalytic Hydrolysis Kinetics

Objective: Measure Vmax​ and Km​ for the enzymatic conversion of the nitrile to the propanoic acid.

  • Enzyme Preparation: Suspend purified nitrilase (e.g., from F. oxysporum expressing the Glu-45/Lys-127/Cys-162 catalytic triad) in 50 mM phosphate buffer (pH 7.8)[6].

  • Substrate Loading: Prepare a stock solution of 2-(4-fluorophenyl)propanenitrile in DMSO (max 5% final assay volume to prevent enzyme denaturation).

  • Kinetic Assay: Initiate the reaction by adding the substrate (concentrations ranging from 1 mM to 20 mM) to the enzyme solution at 40 °C[6].

  • Sampling & Quenching: Withdraw 100 µL aliquots every 5 minutes for 30 minutes. Quench immediately in 100 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to precipitate the enzyme and halt the reaction.

  • Self-Validation (HPLC Analysis): Centrifuge the samples at 14,000 x g for 5 min. Analyze the supernatant via RP-HPLC (C18 column, UV detection at 220 nm). The self-validating check is the mass balance: [Nitrile]t​+[Acid]t​ must equal [Nitrile]0​ , confirming no volatile losses or stable amide accumulation[1][5].

Quantitative Data Summary

The following table summarizes typical kinetic parameters derived from the aforementioned protocols, illustrating the thermodynamic landscape of the transformations.

Kinetic ParameterReaction StepValue / RangeAnalytical MethodCausality / Significance
kmono​/kdi​ α -Alkylation> 50:1 at 0 °CIn-situ FTIR / NMRLow temperatures strongly favor mono-alkylation due to higher activation energy required for the sterically hindered second methylation.
Ea​ (Alkylation) α -Alkylation15 - 20 kcal/molArrhenius PlotIndicates a highly temperature-sensitive SN​2 pathway.
Km​ Biocatalytic Hydrolysis5.0 - 15.0 mMRP-HPLCDemonstrates high affinity of the nitrilase for aromatic, α -substituted nitriles[6].
Vmax​ Biocatalytic Hydrolysis0.5 - 1.2 µmol/min·mgRP-HPLCThe rate-limiting breakdown of the acylenzyme intermediate dictates this maximum velocity[6].
Half-life ( t1/2​ ) Enzyme Stability~72 h at 40 °CActivity AssayHigh thermal stability allows for extended batch processing times[6].

References

  • Peña-López, M., et al. "Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols." Source: ACS Catalysis. URL:[Link]

  • Winkler, C. K., et al. "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Source: Chemical Reviews. URL:[Link]

  • Kaplanow, I., et al. "Nitrile biotransformation by Aspergillus niger." Source: ResearchGate. URL:[Link]

  • Hedir, G. G., et al. "Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control." Source: Biomacromolecules (PMC). URL:[Link]

  • Machara, A., et al. "Discovery of Two Structurally Distinct Classes of Inhibitors Targeting the Nuclease MUS81." Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Magritek. "Benchtop NMR for Reaction Monitoring." Source: AOC-GSC8 Conference Handbook. URL: [Link]

Sources

Troubleshooting & Optimization

Process Chemistry Support Center: Optimizing the Yield of 2-(4-Fluorophenyl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, synthesizing α -arylpropionitriles like 2-(4-fluorophenyl)propanenitrile is a routine yet deceptively challenging transformation. This intermediate is a critical building block for various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and Formyl Peptide Receptor 2 (FPR2) agonists[1].

The primary synthetic route involves the α -alkylation of 4-fluorophenylacetonitrile with a methylating agent (e.g., methyl iodide or dimethyl sulfate). While the reaction appears straightforward, the primary yield-killer in this workflow is over-alkylation —the formation of the dialkylated byproduct, 2-(4-fluorophenyl)-2-methylpropanenitrile.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, strictly monoalkylated products.

🔬 Mechanistic Insight: The "Over-Alkylation" Kinetic Trap

To solve the yield issue, we must first understand the causality of the byproduct formation.

When 4-fluorophenylacetonitrile is deprotonated, it forms a primary enolate. Upon methylation, the target product (2-(4-fluorophenyl)propanenitrile) is formed. However, this product still possesses an α -proton. The newly added methyl group is electron-donating, which theoretically makes this remaining proton slightly less acidic than the starting material.

So why does dialkylation happen so rapidly? If you are using Phase Transfer Catalysis (PTC)[2], the monoalkylated enolate is significantly more lipophilic than the starting material's enolate. This increased lipophilicity means it forms a tighter, more organic-soluble ion pair with the quaternary ammonium catalyst ( Q+ ). Consequently, it partitions into the organic phase much faster, creating a kinetic trap where the second alkylation proceeds at a highly competitive rate compared to the first[3].

ReactionPathway SM 4-Fluorophenylacetonitrile (Starting Material) Enolate1 Primary Enolate (Active Intermediate) SM->Enolate1 Base (-H⁺) Product 2-(4-Fluorophenyl)propanenitrile (Target Product) Enolate1->Product +CH₃I Enolate2 Secondary Enolate (Side Intermediate) Product->Enolate2 Excess Base (-H⁺) Byproduct 2-(4-Fluorophenyl)-2-methylpropanenitrile (Dialkylated Byproduct) Enolate2->Byproduct +CH₃I

Caption: Reaction pathway showing the primary synthesis route and the competing dialkylation side reaction.

🛠️ Troubleshooting & FAQs

Q1: I am consistently getting 15–25% of the dimethylated byproduct using NaOH and Tetrabutylammonium bromide (TBAB). How can I suppress this? A: The standard liquid-liquid PTC system (50% aq. NaOH / Toluene / TBAB) provides a massive excess of base at the phase interface[3]. To suppress dialkylation:

  • Sub-stoichiometric Alkylating Agent: Use exactly 0.95 equivalents of Methyl Iodide ( CH3​I ). It is easier to separate unreacted starting material via distillation than it is to separate the dimethylated byproduct.

  • Temperature Control: Keep the reaction strictly between 0°C and 5°C during the CH3​I addition. Higher temperatures accelerate the kinetic migration of the secondary enolate into the organic phase.

Q2: My reaction stalls at 70% conversion, even with excess base. What is going wrong? A: This is almost always an issue of alkylating agent volatility. Methyl iodide boils at 42.5°C. If your reaction mixture is allowed to exotherm beyond 40°C, the CH3​I will vaporize and sit in the reflux condenser, completely removed from the reaction interface. Ensure vigorous agitation (minimum 500 RPM for biphasic systems) and maintain a sealed system or a highly efficient cold-finger condenser.

Q3: Is there a method that guarantees 99% monoalkylation without complex purifications? A: Yes. Abandon PTC and utilize a homogeneous strong base approach[1]. Using Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) in anhydrous THF allows for quantitative, irreversible deprotonation before any electrophile is introduced. By forming 100% of the primary enolate first, and then adding exactly 1.0 equivalent of CH3​I , you eliminate the conditions required for secondary enolization.

📊 Quantitative Data Matrix: Base & Solvent Selection

Summarizing the experimental parameters allows for rapid selection based on your scale and purity requirements.

Base / Catalyst SystemSolventTemp (°C)Typical YieldMono : Di SelectivityBest Application
NaH (60% dispersion) THF (Anhydrous)0 to 2585 - 92%> 98 : 2Discovery / Lab scale. High purity requirements[1].
LDA (1.05 eq) THF (Anhydrous)-78 to 088 - 95%> 99 : 1Complex substrates; highest kinetic control.
50% NaOH / TBAB Toluene / Water0 to 2075 - 85%85 : 15Kilo-lab / Industrial scale. Cost-effective[3].
Solid K₂CO₃ / TEBAC Neat or Toluene6080 - 85%90 : 10Greener PTC alternative; limits base solubility.
🧪 Validated Experimental Protocols
Protocol A: Precision Monoalkylation via Sodium Hydride (Lab Scale)

This protocol utilizes irreversible deprotonation to ensure absolute monoalkylation selectivity[1].

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel.

  • Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.10 eq). Wash with anhydrous hexane (2x) to remove the mineral oil, then suspend in anhydrous THF (10 mL/g of substrate).

  • Enolization: Cool the suspension to 0°C using an ice bath. Add a solution of 4-fluorophenylacetonitrile (1.00 eq) in THF dropwise over 30 minutes.

    • Self-Validation Check: Hydrogen gas evolution will be visible. The solution should turn a deep yellow/orange, indicating successful enolate formation. Stir for an additional 30 minutes at 0°C to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.05 eq) dropwise. Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) or vacuum distillation to yield the pure 2-(4-fluorophenyl)propanenitrile.

Protocol B: Scalable Phase Transfer Catalysis (Kilo-Lab Scale)

Optimized for throughput where cryogenic conditions and anhydrous solvents are unfeasible[3].

  • Biphasic Setup: In a jacketed reactor equipped with a mechanical stirrer, add 4-fluorophenylacetonitrile (1.00 eq), Toluene (5 volumes), and Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Cool the mixture to 0°C. Slowly add 50% aqueous NaOH (3.0 eq) while maintaining vigorous mechanical agitation (>500 RPM).

  • Controlled Alkylation: Add Methyl Iodide (0.95 eq—strictly sub-stoichiometric to prevent dialkylation) via a dosing pump over 2 hours, keeping the internal temperature strictly below 5°C.

  • Phase Separation: Stir for an additional 4 hours at 5°C. Stop agitation and allow the phases to separate. Discard the lower aqueous layer.

  • Washing: Wash the organic layer with 1M HCl to neutralize residual base, followed by water and brine.

  • Isolation: Distill the toluene off under vacuum. The crude product can be purified via fractional vacuum distillation.

PTCWorkflow cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Phase Interface cluster_organic Organic Phase (Toluene) OH OH⁻ (Base) Deprotonation ArCH₂CN + OH⁻ ⇌ ArCH⁻CN + H₂O OH->Deprotonation Q_aq Q⁺ (PTC Cation) IonPair [Q⁺][ArCH⁻CN] Formation Q_aq->IonPair Deprotonation->IonPair Reaction [Q⁺][ArCH⁻CN] + CH₃I → Product + [Q⁺][I⁻] IonPair->Reaction Migration to Organic Phase Reaction->Q_aq Q⁺ Recycles to Aqueous ProductOrg Target Monoalkylated Product Reaction->ProductOrg

Caption: Phase Transfer Catalysis (PTC) mechanism for the monoalkylation of arylacetonitriles.

📚 References
  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Science24. URL:[Link]

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, Coll. Vol. 6, p.897 (1988); Vol. 55, p.91 (1976). URL:[Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry (PMC Archive). URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) . As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen analogs and various agrochemicals, achieving high purity of this arylpropionitrile is paramount.

This guide is engineered for researchers and process chemists. It bypasses basic textbook theory to directly address the mechanistic causality of impurity formation, advanced troubleshooting, and scalable purification workflows.

Mechanistic Causality: The Origin of Impurities

The standard synthesis of 2-(4-fluorophenyl)propanenitrile involves the α -methylation of 2-(4-fluorophenyl)acetonitrile using a strong base (e.g., NaH, LDA) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

The primary challenge in this workflow is over-methylation . The pKa​ of the α -proton in the starting material is approximately 21. Upon the addition of the first methyl group, steric hindrance increases, and the electron-donating nature of the methyl group slightly destabilizes the resulting carbanion, raising the pKa​ to ~23. However, this thermodynamic difference is often insufficient to prevent secondary deprotonation if the base is in local excess due to poor mixing, leading to the formation of the di-methylated impurity: 2-(4-fluorophenyl)-2-methylpropanenitrile .

Modern green chemistry approaches mitigate this by utilizing Dimethyl Carbonate (DMC) with K2​CO3​ , which acts as a reversible methoxycarbonylating agent to enforce mono-selectivity [1], or by employing Ruthenium-catalyzed borrowing hydrogen methodologies [2]. However, if you are using conventional alkylation, rigorous purification is required.

G SM 2-(4-Fluorophenyl)acetonitrile (Starting Material) Enolate1 Primary Enolate (Reactive Intermediate) SM->Enolate1 Base (-H+) Product 2-(4-Fluorophenyl)propanenitrile (Target Product) Enolate1->Product Methylating Agent (+CH3) Enolate2 Secondary Enolate (Competitive Intermediate) Product->Enolate2 Excess Base (-H+) Impurity 2-(4-Fluorophenyl)-2-methylpropanenitrile (Dimethylated Impurity) Enolate2->Impurity Methylating Agent (+CH3)

Figure 1: Mechanistic pathway of α-methylation and over-methylated impurity formation.

Troubleshooting & FAQs

Q: How do I separate the mono-methylated product from the di-methylated byproduct?

A: Because the molecular weight difference is only 14 Da, their boiling points are nearly identical. The starting material boils at ~230°C (atm) [3]. The mono-methylated product boils at ~235°C, and the di-methylated at ~240°C.

  • For Scale-up (>50g): Fractional distillation requires a high-theoretical-plate column (e.g., structured packing) under high vacuum (<1 mbar) to prevent thermal degradation.

  • For Lab Scale (<20g): Silica gel chromatography is superior. The di-methylated impurity is slightly less polar (higher Rf​ ) because the extra methyl group sterically shields the dipole moment of the nitrile group. Use a highly non-polar gradient (e.g., 2% to 5% Ethyl Acetate in Hexanes) to exploit this slight polarity difference.

Q: My isolated product has a dark yellow/brown tint and high UV absorbance at the baseline. What is causing this?

A: Nitriles subjected to strong bases at elevated temperatures can undergo Thorpe-Ziegler condensation. This side reaction forms highly conjugated, colored enaminonitrile oligomers.

  • The Fix: Ensure strict temperature control (maintain <0°C during base addition). To rescue a discolored batch, dissolve the crude oil in diethyl ether, add 10% w/w activated carbon (Darco), stir for 30 minutes at room temperature, and filter through a Celite pad. The polymeric impurities will strongly adsorb to the carbon.

Q: NMR analysis shows residual phase-transfer catalyst (PTC) peaks. How do I remove them?

A: If you synthesized the compound via a liquid-liquid biphasic system (e.g., NaOH/Tetrabutylammonium bromide), TBAB often partitions into the organic layer.

  • The Fix: Wash the organic phase aggressively with a 10% aqueous solution of ammonium chloride, followed by brine. If TBAB signals persist in the 1H NMR, triturate the crude oil in ice-cold hexanes; the highly polar PTC will precipitate out of the non-polar solvent and can be removed via vacuum filtration.

Self-Validating Experimental Protocols

Protocol A: Precision Flash Column Chromatography (Lab Scale: 1–20g)

This protocol utilizes polarity shielding to separate the mono- and di-methylated species.

  • Preparation: Pack a glass column with 230–400 mesh silica gel using Hexanes. Use a silica-to-crude mass ratio of 50:1.

  • Loading: Dissolve the crude 2-(4-Fluorophenyl)propanenitrile in the absolute minimum volume of Dichloromethane (DCM). Apply evenly to the silica bed.

  • Elution: Elute with an isocratic system of 97:3 Hexanes/Ethyl Acetate.

  • Fraction Collection: Collect small volumes (e.g., 20 mL fractions for a 5g scale).

  • Validation (The Self-Validating Step): Perform TLC on the fractions using 90:10 Hexanes/EtOAc. The di-methylated impurity will elute first ( Rf​ ~0.45). The target mono-methylated product elutes second ( Rf​ ~0.35). Do not pool fractions until GC-MS or 1H NMR confirms the complete absence of the singlet methyl peak (~1.7 ppm) characteristic of the di-methylated impurity.

  • Isolation: Pool the verified fractions and concentrate under reduced pressure at 30°C to yield a colorless oil.

Protocol B: Fractional Vacuum Distillation (Process Scale: >50g)

This protocol relies on precise thermodynamic control to separate close-boiling analogs.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Vigreux column (minimum 30 cm for sufficient theoretical plates), a short-path distillation head, and a multi-neck receiving cow.

  • Degassing: Apply a high vacuum (<1 mbar) at room temperature for 15 minutes to remove residual extraction solvents (e.g., EtOAc, DCM) and dissolved gases.

  • Heating: Gradually heat the oil bath.

  • Forecut: Collect the unreacted 2-(4-fluorophenyl)acetonitrile. At 1 mbar, this typically distills between 95–100°C.

  • Main Fraction: Increase the bath temperature slightly. Collect the target 2-(4-Fluorophenyl)propanenitrile at 105–110°C (at 1 mbar) .

  • Validation (The Self-Validating Step): Analyze the main fraction via GC-FID. The area percent of the target peak must exceed 98%. If the di-methylated derivative peak (which elutes at a higher retention time) exceeds 1%, the reflux ratio during distillation was too low, and a redistillation of that specific fraction is required.

Quantitative Purification Matrix

Use the following data matrix to select the appropriate purification methodology based on your project's scale and constraints.

Purification MethodOptimal ScaleTypical Yield RecoveryPurity AchievedTime RequiredResource Intensity & Cost
Flash Chromatography 0.1g – 20g85% – 95%>99.5%2 – 4 hoursHigh (High solvent consumption)
Vacuum Distillation >50g75% – 85%95% – 98%4 – 8 hoursLow (Energy and vacuum only)
Activated Carbon Filtration Any Scale>95%Removes color only1 hourVery Low
Hexane Trituration Any Scale>98%Removes PTCs only1 hourLow

References

  • Moraglio, G., Tundo, P., & Trotta, F. (1989). Selective and continuous-flow mono-methylation of arylacetonitriles with dimethyl carbonate under gas-liquid phase-transfer catalysis conditions. Journal of the Chemical Society, Perkin Transactions 1, 1039-1043. URL:[Link]

  • Thiyagarajan, S., & Gunanathan, C. (2017). Facile Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols Enabled by Metal–Ligand Cooperation. ACS Catalysis, 7(8), 5483–5490. URL:[Link]

Side reactions in the synthesis of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-(4-fluorophenyl)propanenitrile . This compound is a highly valuable intermediate in pharmaceutical development, most notably in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen[1].

The primary synthetic route involves the α -methylation of 2-(4-fluorophenyl)acetonitrile. While conceptually simple, this transformation is notorious for generating complex crude mixtures if the reaction kinetics and thermodynamic equilibria are not tightly controlled[2]. This guide breaks down the causality of these side reactions and provides self-validating protocols to ensure high-fidelity mono-alkylation.

Mechanistic Divergence & Side Reaction Pathways

To troubleshoot effectively, we must first understand the competing pathways at play. The deprotonation of 2-(4-fluorophenyl)acetonitrile generates a highly reactive nitrile anion. Depending on the choice of base, electrophile, and solvent, this intermediate can diverge into three primary failure modes: over-alkylation, self-condensation, or hydrolysis[2][3].

ReactionPathways SM 2-(4-Fluorophenyl) acetonitrile Anion Nitrile Anion Intermediate SM->Anion Base (-H+) Side3 Carboxylic Acid / Amide (Hydrolysis) SM->Side3 H2O / OH- Target 2-(4-Fluorophenyl) propanenitrile (Target Product) Anion->Target + Me-X Side2 Enaminonitrile Dimer (Thorpe-Ziegler) Anion->Side2 + Unreacted SM Side1 2-(4-Fluorophenyl)-2- methylpropanenitrile (Over-alkylation) Target->Side1 Excess Base / Me-X

Mechanistic divergence in the synthesis of 2-(4-fluorophenyl)propanenitrile highlighting side reactions.

Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the dimethylated byproduct, and how can I suppress it?

Causality: The α -proton of your target mono-methylated product remains highly acidic. When using traditional, highly reactive electrophiles like methyl iodide (MeI) alongside strong, non-nucleophilic bases (e.g., NaH), the kinetic differentiation between the first and second methylation events is extremely poor[2]. The mono-alkylated product often reacts with the remaining methyl iodide before the starting material is fully consumed. Solution: You must alter the transition state of the methylation event. Switch to highly selective mono-methylating agents such as Trimethyl Orthoformate (TMOF), Dimethyl Carbonate (DMC), or Trimethylphenylammonium iodide (PhMe 3​ NI)[1][4]. These reagents proceed via sterically hindered transition states or intermediate methoxycarbonylation that inherently prevent a second alkylation event, acting as a chemical "fail-safe."

Q2: My reaction mixture turns dark and viscous, and LC-MS shows a mass roughly double my starting material. What is happening?

Causality: You are observing a Thorpe-Ziegler condensation [3]. The nitrile anion is a potent nucleophile. If the localized concentration of the unreacted starting material is high relative to the electrophile, the anion will attack the nitrile carbon of another substrate molecule. This forms an imine anion that rapidly tautomerizes to a highly stable, conjugated enaminonitrile dimer. Solution: This is a localized concentration issue. Implement an inverse addition technique: add the pre-formed nitrile anion solution dropwise to a solution containing an excess of the electrophile. Keep the initial mixing temperature strictly at 0 °C to suppress the activation energy required for the dimerization pathway.

Q3: I am detecting carboxylic acid and amide byproducts in my crude mixture (m/z 167). How do I prevent this?

Causality: Nitriles are susceptible to hydration and subsequent hydrolysis when exposed to hydroxide ions or adventitious water at elevated temperatures. If you are using hygroscopic bases (like NaOH or KOH) without phase-transfer catalysts, or if your solvents are not strictly anhydrous, the nitrile group will hydrolyze into an amide and eventually a carboxylic acid. Solution: Maintain strict Schlenk line conditions. Utilize hydride bases (NaH) or alkoxides (NaOtBu) in anhydrous aprotic solvents (THF, Toluene)[4][5].

TroubleshootingLogic Start Analyze Crude Mixture (LC-MS / GC-MS) Q1 Is m/z 163 present? (Dimethylation) Start->Q1 Q2 Is high MW dimer present? (Thorpe-Ziegler) Start->Q2 Q3 Is m/z 167 present? (Hydrolysis to Acid) Start->Q3 A1 Switch to PhMe3NI or DMC Reduce Base Equivalents Q1->A1 Yes A2 Use Inverse Addition Lower Initial Temp to 0°C Q2->A2 Yes A3 Ensure Strict Anhydrous Conditions & Non-aqueous Base Q3->A3 Yes

Diagnostic workflow for identifying and resolving 2-(4-fluorophenyl)propanenitrile side reactions.

Quantitative Data: Reagent Impact on Selectivity

The table below summarizes the empirical impact of different reagent combinations on the mono- vs. di-alkylation ratio. Relying on modern, green methylating agents drastically improves the chemoselectivity profile[2][4][6].

Methylating AgentBase SystemSolventMono-alkylation Yield (%)Di-alkylation Yield (%)Primary Limitation
Methyl Iodide (MeI) NaH (1.1 eq)THF54 - 65%20 - 35%Poor kinetic differentiation; highly toxic.
Dimethyl Carbonate (DMC) K 2​ CO 3​ (2.0 eq)DMC (Neat)> 95%< 1%Requires high temperatures (180 °C) in an autoclave.
PhMe 3​ NI NaOtBu (2.0 eq)Toluene76%< 2%Requires acidic workup to remove aniline byproducts.

Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to verify the reaction trajectory in real-time.

Protocol A: Classical Methylation (Optimized to Minimize Thorpe-Ziegler)

Use this protocol if you are restricted to standard laboratory reagents. The inverse addition technique is critical here.

  • Preparation: Flame-dry a 2-neck round-bottom flask under N 2​ . Add NaH (60% dispersion in mineral oil, 1.05 equiv). Wash the NaH with anhydrous hexane (2x) to remove the oil, then suspend in anhydrous THF (0.5 M).

  • Anion Generation: Cool the suspension to 0 °C. Add 2-(4-fluorophenyl)acetonitrile (1.0 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The evolution of H 2​ gas confirms active deprotonation. The solution will turn a pale yellow. Stir for 30 minutes.

  • Inverse Addition (Critical Step): In a separate flame-dried flask, prepare a solution of Methyl Iodide (1.1 equiv) in anhydrous THF at 0 °C. Using a cannula, transfer the pre-formed nitrile anion solution dropwise into the MeI solution over 30 minutes[5].

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature.

    • Self-Validation Checkpoint: Pull an aliquot at 2 hours for LC-MS. You should observe the depletion of m/z 135 (SM) and the rise of m/z 149 (Target). If m/z 163 (Dimethylation) exceeds 5%, immediately quench the reaction.

  • Quench & Workup: Quench meticulously with saturated aqueous NH 4​ Cl at 0 °C to destroy unreacted NaH without inducing basic hydrolysis. Extract with EtOAc (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Highly Selective Mono-methylation using PhMe 3​ NI

This is the recommended protocol for late-stage functionalization, utilizing a quaternary ammonium salt to practically eliminate over-alkylation[4].

  • Reagent Charging: To a dry Schlenk tube, add 2-(4-fluorophenyl)acetonitrile (1.0 equiv), Trimethylphenylammonium iodide (PhMe 3​ NI, 1.2 equiv), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with N 2​ three times. Add anhydrous toluene to achieve a 0.2 M concentration.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

    • Mechanistic Note: At this temperature, the PhMe 3​ NI salt decomposes in a controlled manner, transferring a single methyl group to the sterically accessible primary anion, while the bulky transition state prevents reaction with the secondary mono-methylated product[4].

  • Workup & Purification: Cool the mixture to room temperature. Dilute with water and extract with EtOAc.

    • Self-Validation Checkpoint: Wash the combined organic layers with 1M HCl. This acidic wash is mandatory to protonate and remove the N,N -dimethylaniline byproduct generated from the methylating agent.

  • Final Isolation: Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. National Institutes of Health (PMC).
  • Selva, M.; Tundo, P. Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. IRIS / Ca' Foscari University of Venice.
  • Papaplioura, E., et al. Efficient Synthesis of 2‐Arylpropionitriles Via Selective Monomethylation of Aryl Acetonitriles Using an Easy to Handle Methylation Agent. ResearchGate / European Journal of Organic Chemistry.
  • Synthesis from Nitriles with Retention of the Cyano Group. Thieme-Connect.
  • Selva, M., et al. Selective monomethylation reactions of methylene-active compounds with dimethylcarbonate. ResearchGate.
  • US Patent Application Publication: US 2021/0061802 A1. Google Patents.

Sources

Overcoming solubility issues with 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues with 2-(4-Fluorophenyl)propanenitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks when working with 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8).

This compound is a highly lipophilic, colorless oil at room temperature. It serves as a critical building block in the chemical synthesis of fluorinated profen-class nonsteroidal anti-inflammatory drugs (NSAIDs) and is a standard substrate in biocatalytic nitrilase assays [1]. However, its inherent hydrophobicity frequently leads to phase separation, inconsistent assay kinetics, and emulsion formation.

This guide is designed to explain the causality behind these solubility issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Physicochemical Data & Experimental Impact

Understanding the physical properties of 2-(4-Fluorophenyl)propanenitrile is the first step in troubleshooting. Below is a summary of its physicochemical profile and how these metrics dictate experimental behavior, grounded by supplier data from and [1][2].

PropertyValueCausality / Impact on Experiments
Molecular Weight 149.17 g/mol Standardizes molarity calculations for precise in vitro dosing.
Physical State (20°C) Colorless OilProne to "oiling out" (forming micro-droplets) in water rather than precipitating as a solid crystal, which can falsely appear as a clear solution to the naked eye.
LogP (estimated) ~2.5 - 3.0Highly lipophilic; strongly partitions into organic phases, lipid membranes, or the hydrophobic pockets of enzymes.
Aqueous Solubility < 0.1 mg/mLSeverely limits direct dissolution in standard biological buffers (e.g., PBS, Tris), requiring co-solvents or inclusion complexes.
Organic Solubility MiscibleHighly soluble in DMSO, EtOAc, and DCM. Excellent for high-concentration stock solutions and biphasic organic extractions.
Part 2: Troubleshooting FAQs

Q1: My biocatalytic nitrilase assay shows inconsistent conversion rates, and the reaction mixture looks slightly cloudy. How do I fix this? The Causality: The substrate is "oiling out." Because 2-(4-fluorophenyl)propanenitrile is a lipophilic liquid, it forms a microscopic biphasic system in standard aqueous buffers. Enzymes like nitrilases act only at the oil-water interface in this state, leading to mass-transfer limitations and erratic Michaelis-Menten kinetics [3]. The Solution: Introduce a solubilizing agent that does not denature your enzyme. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for arylpropionitriles. The hydrophobic cavity of HP-β-CD encapsulates the 4-fluorophenyl ring via host-guest interaction, while its hydrophilic exterior maintains aqueous solubility.

Q2: I am preparing a stock solution for a cell-based assay. When I spike my DMSO stock into the culture media, the compound crashes out. What is the maximum tolerated DMSO concentration? The Causality: This is a classic "solvent crash" caused by rapid nucleation. When the DMSO stock is injected as a single bolus into aqueous media, the local concentration of water spikes, dropping the solvent capacity below the compound's solubility threshold before it can disperse. The Solution: Keep the final DMSO concentration 1% (v/v) to prevent cellular toxicity. To prevent localized crashing, warm the culture media to 37°C and add the DMSO stock dropwise under vigorous vortexing.

Q3: During the aqueous workup (extraction with EtOAc/Water) of my chemical synthesis, a stubborn emulsion forms. How can I break it? The Causality: The propionitrile moiety acts as a weak polar headgroup, while the fluorophenyl ring is a lipophilic tail. In alkaline or neutral biphasic systems, the molecule acts as a weak surfactant, orienting at the aqueous-organic interface and stabilizing micro-droplets (emulsions). The Solution: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength and polarity of the aqueous phase, forcing the lipophilic compound entirely into the organic phase (a process known as "salting out"). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble micro-particulates that stabilize the emulsion interface.

Part 3: Standard Operating Procedure (SOP)

To ensure reproducible enzymatic assays, use the following self-validating protocol to prepare a homogeneous substrate solution.

Protocol: Preparation of a 10 mM Homogeneous Aqueous Assay Solution using HP-β-CD

Note: This protocol leverages host-guest chemistry to mask the lipophilicity of the fluorophenyl ring, as established in advanced bioconjugation and protein optimization methodologies [4].

Step 1: Calculate and Weigh

  • Weigh 14.9 mg of 2-(4-Fluorophenyl)propanenitrile (equivalent to 0.1 mmol).

  • Weigh 700 mg of HP-β-CD (approx. 5 molar equivalents to ensure complete encapsulation).

Step 2: Buffer Preparation

  • Dissolve the 700 mg of HP-β-CD completely in 9.5 mL of your chosen reaction buffer (e.g., 50 mM Potassium Phosphate, pH 7.4). Stir until optically clear.

Step 3: Substrate Addition

  • Using a positive displacement pipette (due to the oil's viscosity), add the 14.9 mg of 2-(4-Fluorophenyl)propanenitrile directly into the center of the stirring HP-β-CD buffer.

Step 4: Sonication

  • Place the mixture in a bath sonicator at room temperature for 15 minutes. The ultrasonic waves provide the activation energy required to drive the lipophilic oil into the hydrophobic cavities of the cyclodextrin.

  • Adjust the final volume to exactly 10.0 mL with buffer.

Step 5: System Validation (Critical Step)

  • Self-Validating Check: Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank.

  • Pass Criteria: An OD600 of < 0.05 indicates a true, homogeneous solution. If the OD600 is > 0.05, light-scattering micro-emulsions are still present; add an additional 100 mg of HP-β-CD and re-sonicate.

Part 4: Workflow Visualization

Use the following decision tree to determine the optimal solubilization strategy based on your specific downstream application.

G Start Solubility Issue: 2-(4-Fluorophenyl)propanenitrile App Determine Downstream Application Start->App BioCat Biocatalysis / Enzymatic Assay App->BioCat CellAssay Cell-Based / In Vitro Assay App->CellAssay ChemSyn Chemical Synthesis / Aqueous Workup App->ChemSyn Sol1 Use HP-β-Cyclodextrin (Host-Guest Inclusion) BioCat->Sol1 Sol2 DMSO Stock (<1% Final) + Dropwise Addition CellAssay->Sol2 Sol3 Biphasic System (e.g., Toluene/Water) or Brine ChemSyn->Sol3

Workflow for selecting the optimal solubilization strategy for 2-(4-Fluorophenyl)propanenitrile.

References
  • Industrial Biotransformations. EPDF. Available at:[Link] [3]

  • The Expanding Role of Chemistry in Optimizing Proteins for Human Health Applications. ACS Publications. Available at:[Link] [4]

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters governing this reaction. We will delve into the underlying chemistry to provide not just instructions, but a framework for rational decision-making in your experimental design.

Section 1: Synthesis Overview & Core Protocol

The most robust and widely employed method for synthesizing 2-(4-fluorophenyl)propanenitrile is the α-alkylation of 4-fluorophenylacetonitrile. This reaction takes advantage of the acidity of the α-proton, which can be removed by a base to form a nucleophilic carbanion. This carbanion then reacts with a methylating agent. To overcome the challenge of reacting an organic-soluble substrate with an aqueous-soluble base, Phase Transfer Catalysis (PTC) is the methodology of choice. It is efficient, environmentally friendlier than using anhydrous polar aprotic solvents, and highly scalable.[1][2]

The Reaction: α-Methylation via Phase Transfer Catalysis

The overall transformation is as follows:

The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the hydroxide ion (OH⁻) from the aqueous phase into the organic phase or by escorting the generated carbanion from the organic phase to the interface to react.[1]

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization will depend on your specific laboratory conditions and purity requirements.

Materials:

  • 4-Fluorophenylacetonitrile

  • Methyl Iodide (MeI) or Dimethyl Sulfate ((Me)₂SO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 50% aqueous solution

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase transfer catalyst

  • Toluene

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, condenser, and a temperature probe, add 4-fluorophenylacetonitrile (1.0 eq), toluene (2-3 mL per gram of starting material), and the phase transfer catalyst (e.g., TBAB, 0.05 eq).

  • Base Addition: Begin vigorous stirring (essential for PTC) and add the 50% aqueous NaOH solution (3.0 eq).

  • Alkylation: Cool the mixture to 5-10 °C using an ice bath. Slowly add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Workup: Cool the mixture and dilute it with water and toluene. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude oil by vacuum distillation to obtain 2-(4-fluorophenyl)propanenitrile as a clear liquid.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is critically low. What are the common causes and how can I fix them?

Low yield is a frequent issue that can stem from several factors. Systematically investigating the cause is key.[4][5]

  • Cause 1: Incomplete Reaction

    • Diagnosis: TLC or GC analysis of the crude reaction mixture shows a significant amount of unreacted 4-fluorophenylacetonitrile.

    • Solutions:

      • Base Potency: Ensure the aqueous base solution is at the correct concentration (e.g., 50%). Old solutions can absorb CO₂ from the air, reducing their effective strength. Using a more concentrated KOH solution (60-75%) can sometimes improve yields, especially for sterically hindered reactions.[1]

      • Catalyst Activity: The phase transfer catalyst can degrade. Use a fresh, high-purity catalyst. Ensure you have adequate loading (typically 2-5 mol%).

      • Reaction Time/Temperature: The reaction may be slow. If the side-product profile is clean, consider increasing the reaction time or slowly raising the temperature to 30-40 °C after the initial addition.[5]

      • Mixing: Inefficient stirring is a common failure point in PTC. The interface between the organic and aqueous layers must have a large surface area. Use a mechanical stirrer and ensure a vortex is visible.

  • Cause 2: Dominant Side Reactions

    • Diagnosis: The starting material is consumed, but the yield of the desired product is low, with new spots on TLC or peaks in the GC chromatogram.

    • Solutions:

      • Dialkylation: The most common side reaction is the formation of 2-(4-fluorophenyl)-2-methylpropanenitrile. See Q2 for detailed mitigation strategies.

      • Nitrile Hydrolysis: If the reaction temperature is too high or the time too long, the nitrile group can hydrolyze to an amide and then a carboxylic acid.[6] Analyze the aqueous layer for the corresponding carboxylate. To fix this, use milder conditions (lower temperature, shorter reaction time).

      • Elimination: If using a different alkylating agent (e.g., ethyl bromide), elimination to form an alkene is possible. This is less of a concern with methylating agents.

  • Cause 3: Loss During Workup

    • Diagnosis: The reaction appears clean by in-process analysis, but the isolated yield is poor.

    • Solutions:

      • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. Break them by adding brine or filtering through Celite.

      • Incomplete Extraction: Perform multiple extractions (e.g., 3x) with the organic solvent to ensure all product is recovered from the aqueous phase.

      • Volatile Product: The product may have some volatility. Avoid excessive heat or high vacuum during solvent removal on the rotary evaporator.[4]

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_sm Analyze Crude Reaction: Is Starting Material (SM) Present? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes side_reactions Side Reactions Dominate check_sm->side_reactions No sol_incomplete1 Verify Base Concentration & Catalyst Activity incomplete->sol_incomplete1 sol_incomplete2 Increase Stirring Rate incomplete->sol_incomplete2 sol_incomplete3 Increase Time / Temp. incomplete->sol_incomplete3 check_side_product Identify Side Product(s) (GC-MS, NMR) side_reactions->check_side_product dialkylation Dialkylation Product? check_side_product->dialkylation hydrolysis Hydrolysis Product? dialkylation->hydrolysis No sol_dialkylation See Q2: - Lower Temp - Control Stoichiometry dialkylation->sol_dialkylation Yes sol_hydrolysis Use Milder Conditions: - Lower Temp - Shorter Time hydrolysis->sol_hydrolysis Yes G cluster_0 Organic Phase (Toluene) cluster_1 Aqueous Phase (50% NaOH) SM Ar-CH2-CN anion_gen Ar-CH(-)-CN SM->anion_gen Deprotonation at Interface CAT_I Q+I- MeI Me-I P Ar-CH(Me)-CN NaI Na+I- P->NaI I- to Aqueous Phase anion_gen->P + Me-I NaOH Na+OH- CAT_OH Q+OH- NaOH->CAT_OH Anion Exchange CAT_OH->SM Transfers to Organic Phase

Caption: The catalytic cycle in Phase Transfer Catalysis.

Q2: How do I choose the right base, catalyst, and solvent?

The choice of reagents can significantly impact yield, purity, and cost.

ParameterOptionsConsiderations & Recommendations
Base 50% NaOH, 60-75% KOHNaOH is cost-effective and sufficient for most cases. KOH is a stronger base and can sometimes drive sluggish reactions to completion, but may increase the risk of side reactions if not controlled. [1]
Catalyst TBAB, TBAC, Aliquat 336Tetrabutylammonium Bromide (TBAB) is a workhorse PTC catalyst: effective, stable, and reasonably priced. Tetrabutylammonium Chloride (TBAC) is also effective. Aliquat 336 can be more effective in some systems but is often more expensive.
Solvent Toluene, MTBE, Dichloromethane (DCM)Toluene is an excellent choice due to its ability to azeotropically remove water if needed, its low cost, and its appropriate boiling point. MTBE is another good, less toxic option. [2]Avoid protic solvents which interfere with the carbanion.
Methylating Agent Methyl Iodide (MeI), Dimethyl Sulfate ((Me)₂SO₄)MeI is highly reactive but more expensive and volatile. (Me)₂SO₄ is a potent, less volatile, and cheaper methylating agent, but it is highly toxic and requires careful handling.
Q3: What are the best practices for monitoring the reaction progress?

Regularly monitoring the reaction is crucial to avoid over-running, which can lead to side products.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A good starting point is a 9:1 or 8:2 mixture of Hexanes:Ethyl Acetate.

    • Visualization: Use a UV lamp (254 nm). The starting material and product are both UV active.

    • Analysis: The product, 2-(4-fluorophenyl)propanenitrile, will be less polar than the starting material and thus have a higher Rf value. The dialkylated product will be even less polar (higher Rf still).

  • Gas Chromatography (GC):

    • Utility: Provides more quantitative data than TLC. You can calculate the percentage conversion of starting material and the ratio of mono- to di-alkylated product.

    • Method: A standard non-polar column (e.g., DB-1, HP-5) is suitable. Develop a temperature gradient that gives good separation between the starting material, product, and potential byproducts.

Q4: What is the most effective method for purifying the final product?
  • Vacuum Distillation: This is the preferred method for purification on a larger scale. [3]2-(4-fluorophenyl)propanenitrile has a boiling point that allows it to be separated effectively from the less volatile dialkylated byproduct and any non-volatile baseline material.

  • Flash Column Chromatography: For smaller scales or when extremely high purity is required, silica gel chromatography is effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., 98:2 Hexanes:EtOAc) and gradually increasing the polarity to elute the products.

Q5: What are the key safety considerations for this synthesis?
  • Cyanide: 4-fluorophenylacetonitrile is a cyanide-containing compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Have a cyanide poisoning first-aid kit available.

  • Strong Bases: Concentrated NaOH and KOH solutions are highly corrosive and can cause severe burns. [2]Always wear gloves, lab coat, and safety goggles.

  • Alkylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle only in a fume hood with appropriate PPE.

  • Exotherms: The alkylation reaction is exothermic. Slow, controlled addition of the methylating agent and initial cooling are essential to maintain control of the reaction temperature.

References

  • science24.com. (2014, March 25). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Wordpress.
  • BenchChem. (2025). Technical Support Center: Propanenitrile Synthesis.
  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles.
  • BenchChem. (2025). Troubleshooting guide for low yield in 2-Amino-4-chloro-5-fluorophenol reactions.

Sources

Technical Support Center: Purification of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Fluorophenyl)propanenitrile . This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen[1].

Because its synthesis typically involves the mono-methylation of 4-fluorophenylacetonitrile[2], researchers frequently encounter complex crude mixtures containing unreacted starting materials, over-alkylated byproducts, and hydrolysis artifacts[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.

Impurity Profiling & Causality

To effectively purify your product, you must first understand the thermodynamic and kinetic origins of your impurities. The methylation of 4-fluorophenylacetonitrile is a delicate balance. The alpha-proton of the starting material is acidic, but the mono-methylated product retains an alpha-proton that can undergo a secondary deprotonation, leading to over-alkylation[3]. Furthermore, the strongly basic conditions required for deprotonation can inadvertently hydrolyze the nitrile group.

Table 1: Quantitative & Qualitative Impurity Profile
ImpurityOrigin / CausalityChemical NaturePrimary Removal Strategy
4-Fluorophenylacetonitrile Unreacted Starting Material (USM) due to incomplete conversion or weak base[2].Neutral organicFractional distillation (High vacuum)
2-(4-Fluorophenyl)-2-methylpropanenitrile Di-methylation caused by excess alkylating agent or overly strong base conditions[3].Neutral organicFractional distillation / Careful stoichiometric control
2-(4-Fluorophenyl)propanoic acid Base-catalyzed hydrolysis of the nitrile group during aqueous workup or prolonged heating.Acidic organicMild alkaline liquid-liquid extraction
Inorganic Salts / PTC Carryover of phase-transfer catalysts (e.g., TEBAC) or halide salts (NaI, NaBr).Ionic / SaltAqueous washing / Silica gel plug

Mechanistic Pathway of Impurity Formation

G SM 4-Fluorophenylacetonitrile (Starting Material) Target 2-(4-Fluorophenyl)propanenitrile (Target Product) SM->Target Base + CH3I (Mono-methylation) Acid 2-(4-Fluorophenyl)propanoic acid (Hydrolysis) SM->Acid Aqueous Base / Heat (Hydrolysis) DiMethyl 2-(4-Fluorophenyl)-2-methylpropanenitrile (Over-alkylation) Target->DiMethyl Excess Base + CH3I (Di-methylation) Target->Acid Aqueous Base / Heat (Hydrolysis)

Reaction pathway showing target synthesis and major impurity formation mechanisms.

Troubleshooting FAQs

Q1: My GC-MS shows a 15% contamination of the di-methylated impurity (2-(4-fluorophenyl)-2-methylpropanenitrile). How do I separate it? A: Separation of the mono-methylated and di-methylated nitriles is notoriously difficult via standard column chromatography due to their nearly identical polarities. The most effective removal method is fractional distillation under high vacuum . The addition of the second methyl group marginally increases the London dispersion forces, creating a slight boiling point differential. Use a Vigreux column or a structured packing column with high theoretical plates. Pro-Tip for Prevention: To suppress di-methylation in future batches, consider using solid-supported bases (like KOH/Al₂O₃) or strict stoichiometric control of methyl iodide (0.95 to 1.05 equivalents) under Phase Transfer Catalysis (PTC) conditions[4].

Q2: I am detecting a broad peak on my HPLC that corresponds to a carboxylic acid. Why is this forming, and how do I remove it? A: This is 2-(4-fluorophenyl)propanoic acid. Nitriles are susceptible to hydrolysis when exposed to strong aqueous bases (like NaOH) at elevated temperatures. This often occurs during the reaction quench if the mixture is still hot. To remove it, do not attempt distillation yet. Exploit the pKa difference. Wash your organic layer with a mild, saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. The NaHCO3​ will deprotonate the acid (pKa ~4.5), driving it into the aqueous layer as a sodium salt, while leaving the neutral nitrile in the organic phase.

Q3: Can I use standard simple distillation to remove the unreacted 4-fluorophenylacetonitrile? A: No. The boiling point of 4-fluorophenylacetonitrile (approx. 119-120 °C at reduced pressure) is too close to your target product. Simple distillation will result in co-distillation. You must use fractional distillation. If the USM concentration is low (<5%), a highly careful chromatographic separation on fine silica gel using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 95:5) can be utilized as an alternative.

Validated Experimental Protocols

Protocol A: Chemical Washing (Removal of Acids and Salts)

This self-validating protocol ensures the removal of phase-transfer catalysts, inorganic salts, and hydrolysis products prior to distillation.

  • Quench and Dilute: Cool the crude reaction mixture to 0–5 °C. Slowly add cold distilled water to quench any unreacted base (e.g., NaH). Dilute the mixture with an organic extraction solvent (Diethyl ether or Ethyl acetate, 3 volumes).

  • Aqueous Wash (Salt Removal): Transfer to a separatory funnel. Vigorously shake and separate the layers. Validation: Spot the organic layer on a TLC plate; baseline spots (salts/PTC) should be significantly reduced.

  • Mild Alkaline Wash (Acid Removal): Wash the organic layer with 2 volumes of saturated aqueous NaHCO3​ . Caution: Vent the funnel frequently to release CO2​ gas.

  • Brine Wash: Wash the organic layer with 1 volume of saturated NaCl (brine) to remove residual water and break any emulsions.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C to yield the crude liquid nitrile.

Protocol B: Fractional Distillation (Removal of USM and Di-methyl Impurity)

Required for separating the closely related nitrile species.

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a vacuum-jacketed Vigreux column (at least 20 cm), a short-path distillation head, and a multi-neck receiving cow.

  • Vacuum Application: Apply a high vacuum (ideally < 1 mmHg). Ensure the system is completely sealed to prevent oxidative degradation at high temperatures.

  • Heating: Slowly heat the oil bath.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect the lower-boiling unreacted 4-fluorophenylacetonitrile.

    • Fraction 2 (Main Cut): Collect the target 2-(4-fluorophenyl)propanenitrile. Monitor the head temperature strictly; it should remain constant during this cut.

    • Fraction 3 (Residue): The di-methylated impurity and any polymerized residues will remain in the boiling flask.

  • Validation: Analyze Fraction 2 via GC-MS or 1H -NMR. The disappearance of the singlet at ~ δ 3.7 ppm (corresponding to the CH2​ of the starting material) confirms the removal of the USM.

Purification Workflow Visualization

Workflow Crude Crude Reaction Mixture (Target + USM + Di-methyl + Acid + Salts) AqWash Aqueous Wash (H2O) Removes Inorganic Salts & PTC Crude->AqWash BaseWash Alkaline Wash (NaHCO3) Removes Acidic Impurities AqWash->BaseWash Organic Layer Waste Aqueous Waste (Salts, Acids) AqWash->Waste Aqueous Layer Dry Dry Organic Layer (Na2SO4) & Concentrate BaseWash->Dry Organic Layer BaseWash->Waste Aqueous Layer Distill Fractional Distillation (High Vacuum) Dry->Distill Pure Pure 2-(4-Fluorophenyl)propanenitrile Distill->Pure Main Fraction

Step-by-step liquid-liquid extraction and distillation workflow for impurity removal.

References

  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Quickcompany.
  • Selective Mono-Methylation of Phenylacetonitrile to 2-Phenyl Propionitrile over 3-Aminopropylsilyl Functionalized MCM-41.
  • Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan (Oxford Academic).
  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists.

Sources

Technical Support Center: 2-(4-Fluorophenyl)propanenitrile Stability & Storage Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8)[1]. As a critical intermediate in the synthesis of fluorinated pharmaceuticals (such as flurbiprofen analogs) and agrochemicals, maintaining the chemical and stereochemical integrity of this building block is paramount[2].

This guide provides researchers and drug development professionals with field-proven troubleshooting workflows, self-validating experimental protocols, and mechanistic insights into the stability of this alpha-aryl nitrile.

Frequently Asked Questions (FAQs): Fundamental Stability

Q1: What are the optimal long-term storage conditions for 2-(4-Fluorophenyl)propanenitrile? A: For the racemic mixture, storage at room temperature (15–25°C) in a tightly sealed, dry container is sufficient for general stability[1]. However, if you are working with an enantiopure form (e.g., the (S)-enantiomer), it must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture and trace atmospheric bases can initiate slow hydrolysis or racemization over time.

Q2: How does the structural anatomy of this compound dictate its degradation pathways? A: The reactivity is governed by two competing factors at the alpha-carbon:

  • Steric Hindrance: The alpha-methyl group physically shields the linear nitrile carbon, significantly slowing down the rate of nucleophilic attack (hydrolysis) compared to its less substituted isomer, 4-fluorophenylacetonitrile[3].

  • Alpha-Proton Acidity: The hydrogen atom on the alpha-carbon is highly acidic due to the combined electron-withdrawing effects of the cyano group and the 4-fluorophenyl ring[3]. This stabilizes the resulting carbanion through resonance, making the molecule highly susceptible to base-mediated deprotonation and subsequent racemization.

Q3: What visual or analytical cues indicate that my batch has degraded? A: 2-(4-Fluorophenyl)propanenitrile is typically a clear to pale-yellow liquid or low-melting solid. If you observe a white, crystalline precipitate forming within the liquid, it is a strong indicator of moisture-driven hydrolysis[4]. The primary degradants—2-(4-fluorophenyl)propanamide and 2-(4-fluorophenyl)propanoic acid—have significantly higher melting points and will crash out of the neat liquid.

Quantitative Stability Data

To assist in risk assessment during reaction design, the following table summarizes the degradation kinetics of 2-(4-Fluorophenyl)propanenitrile under various stress conditions.

Environmental ConditionTemp (°C)TimeframePrimary DegradantDegradation Extent (%)Enantiomeric Excess (ee) Loss
Standard Storage (Dry) 20°C12 MonthsNone< 0.1%None
Aqueous Buffer (pH 7.0) 25°C30 DaysAmide< 0.5%< 1.0%
Basic (0.1 M NaOH) 60°C24 HoursAmide / Acid~15.0%Complete (Racemized)
Acidic (0.1 M HCl) 60°C24 HoursAmide~5.0%< 2.0%
Oxidative (3% H2O2) 25°C48 HoursAmide~8.0%< 1.0%

Note: Data extrapolated from comparative reactivity profiles of structurally analogous alpha-aryl nitriles[3].

Troubleshooting Guide: Experimental Workflows

Issue 1: Unexplained Loss of Enantiomeric Purity During Alkylation

Symptom: You start with >99% ee(S)-2-(4-Fluorophenyl)propanenitrile, but post-reaction chiral HPLC shows significant racemization, even when the nitrile is not the primary reaction site. Causality: The alpha-proton is labile. Even mild bases (like potassium carbonate) or trace basic impurities in unpurified solvents can deprotonate the alpha-carbon. The resulting planar, achiral carbanion intermediate reprotonates non-stereoselectively[3]. Solution:

  • Switch to strictly anhydrous, amine-free solvents.

  • If running a reaction that requires a base, ensure the base is sterically hindered (e.g., DIPEA) or evaluate if the reaction can be run under acidic/neutral catalysis.

Issue 2: Poor Yields in Grignard Additions to the Nitrile

Symptom: Nucleophilic addition of a Grignard reagent to the nitrile carbon stalls, resulting in high recovery of starting material. Causality: The alpha-methyl group creates a sterically congested environment around the sp-hybridized nitrile carbon. The approach trajectory of a bulky Grignard reagent is physically blocked[3]. Solution: Elevate the reaction temperature (e.g., refluxing toluene instead of THF) or activate the nitrile using a Lewis acid additive (like Ti(OiPr)4) to increase the electrophilicity of the nitrile carbon.

Mechanistic Visualizations

Degradation Pathways

The following diagram illustrates the logical flow of the two primary degradation pathways: moisture-driven hydrolysis and base-catalyzed racemization.

Degradation A 2-(4-Fluorophenyl)propanenitrile B Moisture + Base/Acid (Hydrolysis) A->B H2O ingress C Trace Base Exposure (Deprotonation) A->C pH > 8 D 2-(4-Fluorophenyl)propanamide (Primary Degradant) B->D Slow conversion F Achiral Carbanion Intermediate C->F Fast deprotonation E 2-(4-Fluorophenyl)propanoic acid (Secondary Degradant) D->E Prolonged exposure G Racemization (Loss of Enantiopurity) F->G Reprotonation

Caption: Mechanistic pathways for hydrolysis and racemization of 2-(4-fluorophenyl)propanenitrile.

Troubleshooting Workflow for Purity Assessment

Use this decision matrix when retrieving older batches from storage.

Workflow S1 Routine QC Sampling S2 HPLC / Chiral GC Analysis S1->S2 S3 Purity > 98% & ee > 99%? S2->S3 S4 Proceed to Synthesis S3->S4 Yes S5 Impurity Profiling S3->S5 No S6 Amide/Acid Detected? S5->S6 S7 Aqueous Workup & Distillation S6->S7 Yes S8 Racemization Detected? S6->S8 No S9 Chiral Resolution (e.g., SMB Chromatography) S8->S9 Yes

Caption: Decision matrix for troubleshooting purity and enantiomeric excess (ee) deviations.

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical methods, you must be able to accurately identify degradation products. The following self-validating protocol intentionally generates the primary degradant (the amide) so you can establish a verified HPLC reference standard.

Protocol 1: Controlled Hydrolysis for Analytical Reference Standard Generation

Objective: Synthesize 2-(4-Fluorophenyl)propanamide to use as a retention-time marker for HPLC purity assessments. Scientific Rationale: By intentionally forcing the hydrolysis under controlled basic conditions, you create a self-validating system. If your routine QC HPLC method cannot clearly resolve this generated amide peak from the parent nitrile peak, your analytical method is invalid and must be re-optimized.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 500 mg of 2-(4-Fluorophenyl)propanenitrile in 10 mL of ethanol.

  • Base Addition: Add 5 mL of a 20% (w/v) aqueous NaOH solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 4 hours. Causality: The elevated temperature overcomes the steric hindrance of the alpha-methyl group, forcing the hydroxide ion to attack the sterically congested nitrile carbon.

  • Neutralization: Cool the mixture to room temperature in an ice bath. Carefully neutralize to pH 7 using 1M HCl.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). The unreacted nitrile and the newly formed amide will partition into the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The amide will typically precipitate as a white solid as the solvent evaporates.

  • Validation: Run this crude mixture on your HPLC. You will observe two distinct peaks. The peak with the higher polarity (lower retention time on a C18 reverse-phase column) is your amide reference standard.

Protocol 2: Inert Storage Preparation (Schlenk Line Purging)

Objective: Prevent moisture ingress and auto-oxidation for long-term storage of enantiopure batches.

Step-by-Step Methodology:

  • Transfer the 2-(4-Fluorophenyl)propanenitrile into an oven-dried, amber-glass Schlenk flask equipped with a PTFE stopcock.

  • Connect the flask to a dual-manifold Schlenk line.

  • Freeze the liquid using a liquid nitrogen bath.

  • Open the flask to the vacuum manifold for 5 minutes to evacuate atmospheric oxygen and moisture.

  • Close the vacuum and backfill the flask with ultra-high-purity Argon.

  • Thaw the liquid to room temperature.

  • Repeat the Freeze-Pump-Thaw cycle three times to ensure all dissolved gases are removed.

  • Seal the stopcock tightly, wrap with Parafilm, and store at 2–8°C.

References

Sources

Technical Support Center: Troubleshooting 2-(4-Fluorophenyl)propanenitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the hydrolysis of 2-(4-fluorophenyl)propanenitrile. This molecule is a critical precursor in the synthesis of 2-arylpropionic acid derivatives (profens), which are widely utilized as non-steroidal anti-inflammatory drugs (NSAIDs).

Converting the nitrile group (–C≡N) to a carboxylic acid (–COOH) is mechanistically a two-step process that proceeds via an amide intermediate. While seemingly straightforward, researchers frequently encounter kinetic stalling, stereochemical degradation (racemization), and biphasic solubility issues. This guide provides field-proven causality analyses, troubleshooting FAQs, and self-validating experimental protocols to optimize your workflow.

Mechanistic Pathway & Reaction Dynamics

NitrileHydrolysis Nitrile 2-(4-Fluorophenyl) propanenitrile Amide 2-(4-Fluorophenyl) propanamide (Stall Point) Nitrile->Amide H2O, OH- or H+ (Fast) Enolate Planar Enolate Intermediate Nitrile->Enolate Base/Acid (alpha-deprotonation) Acid 2-(4-Fluorophenyl) propanoic acid Amide->Acid H2O, Heat (Slow) Amide->Enolate Base/Acid Racemic Racemic Mixture (R/S) Enolate->Racemic Non-stereoselective reprotonation

Reaction pathway for nitrile hydrolysis showing the amide stall point and racemization risk.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction stall at the 2-(4-fluorophenyl)propanamide intermediate? Causality: Nitrile hydrolysis is a two-stage process. The initial nucleophilic attack on the highly electrophilic, sp-hybridized nitrile carbon is relatively fast. However, once the amide is formed, the nitrogen lone pair delocalizes into the carbonyl group via resonance. Because nitriles and carboxylic acids occupy the same oxidation state, this resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon compared to the original nitrile[1]. Consequently, the second hydrolysis step (amide to carboxylic acid) requires much higher activation energy. Solution: To drive the reaction to completion, you must either drastically increase the temperature (vigorous reflux over extended periods)[2] or employ a peroxide-assisted basic hydrolysis. In the latter, the hydroperoxide anion (HOO⁻) acts as an "alpha-effect" nucleophile, rapidly accelerating the conversion sequence without requiring extreme heat.

Q2: I am starting with enantiopure (S)-2-(4-fluorophenyl)propanenitrile, but my isolated carboxylic acid is completely racemic. How do I prevent this? Causality: The alpha-proton (at C2) of 2-arylpropanenitriles and their corresponding profen derivatives is highly acidic due to the combined electron-withdrawing effects of the aryl ring and the cyano/carbonyl group. 2-arylpropionic acid derivatives are optically active compounds that easily undergo chiral inversion or racemization when this proton is abstracted[3]. Under standard basic or strongly acidic hydrolysis conditions, deprotonation forms a planar enolate or ketenimine intermediate. Upon reprotonation, the hydrogen adds non-stereoselectively, destroying the chiral center and yielding a racemic mixture. Solution: To preserve stereochemistry, avoid thermal and pH extremes. The most reliable method is enzymatic hydrolysis using microbial nitrilases (e.g., from Brevibacterium or Corynebacterium strains). These biocatalysts operate at mild pH and ambient temperatures, converting the enantiopure nitrile directly to the acid stereospecifically without triggering enolization[4].

Q3: My nitrile starting material is pooling at the bottom of my aqueous acid/base mixture, leading to <10% conversion. What is the best approach? Causality: 2-(4-fluorophenyl)propanenitrile is highly lipophilic. In purely aqueous acidic or basic solutions, it forms a biphasic system where the reaction is kinetically limited by the low surface area at the phase boundary. Solution: Introduce a water-miscible co-solvent. Ethanol is excellent for base-catalyzed reactions, while glacial acetic acid or ethylene glycol is preferred for acid-catalyzed high-temperature refluxes. Alternatively, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) will shuttle the hydroxide/hydronium ions into the organic phase, drastically improving reaction kinetics.

Standardized Experimental Protocols

Workflow Start Select Protocol Acid Acid Hydrolysis (H2SO4/AcOH) Start->Acid Robust/Cheap Base Base + H2O2 (NaOH/EtOH) Start->Base Fast/High Yield Enzyme Enzymatic (Nitrilase/pH 7.5) Start->Enzyme Stereoselective Racemic Racemic Acid Isolated Acid->Racemic Reflux 120°C Base->Racemic 60°C Chiral Enantiopure Acid Isolated Enzyme->Chiral 30°C

Decision tree for selecting the appropriate hydrolysis protocol based on stereochemical needs.

Protocol A: Acid-Catalyzed Hydrolysis (Racemic Synthesis)

Best for robust, scalable synthesis where stereochemistry is not a concern.

  • Preparation: Suspend 10.0 mmol of 2-(4-fluorophenyl)propanenitrile in a mixture of 15 mL 50% v/v aqueous H₂SO₄ and 15 mL glacial acetic acid (acts as the co-solvent).

  • Reaction: Equip the flask with a reflux condenser and heat to 120°C for 12–16 hours under vigorous stirring.

  • Validation & Workup: Cool the mixture to room temperature and pour over 50 g of crushed ice. The product should precipitate. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield racemic 2-(4-fluorophenyl)propanoic acid.

Protocol B: Peroxide-Assisted Basic Hydrolysis (Racemic Synthesis)

Best for rapidly overcoming the amide stall point with high yields.

  • Preparation: Dissolve 10.0 mmol of the nitrile in 20 mL of ethanol to ensure a homogenous solution.

  • Reaction: Add 20% aqueous NaOH (30.0 mmol, 3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add 30% H₂O₂ (40.0 mmol, 4.0 eq) dropwise to control the exothermic reaction.

  • Heating: Gradually warm the mixture to 60°C and stir for 4–6 hours.

  • Validation & Workup: Cool to room temperature. Crucial Safety Step: Quench unreacted peroxide by adding saturated aqueous Na₂SO₃ until starch-iodide paper tests negative.

  • Isolation: Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 3M HCl to protonate the carboxylate. Extract with dichloromethane, dry, and concentrate.

Protocol C: Enzymatic Hydrolysis (Enantioselective Synthesis)

Best for maintaining the chiral center of enantiopure starting materials.

  • Preparation: Prepare 50 mL of a 100 mM potassium phosphate buffer and adjust to pH 7.5.

  • Biocatalyst Addition: Suspend resting cells of Brevibacterium R 312 (or purified nitrilase equivalent) in the buffer.

  • Reaction: Dissolve 5.0 mmol of (S)-2-(4-fluorophenyl)propanenitrile in 2.5 mL of DMSO (maintaining ≤5% v/v final solvent concentration to prevent enzyme denaturation). Add dropwise to the buffer.

  • Incubation: Incubate at 30°C in an orbital shaker (200 rpm) for 24–48 hours.

  • Validation & Workup: Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the cell mass. Decant the supernatant, carefully acidify to pH 2.0 with 1M HCl, and extract with methyl tert-butyl ether (MTBE) to isolate the enantiopure acid.

Quantitative Comparison of Hydrolysis Protocols
ProtocolCatalyst / ReagentCo-SolventTemp (°C)Time (h)Typical Yield (%)Stereochemical Outcome
A 50% H₂SO₄Glacial AcOH12012–1675–85Racemic (R/S)
B NaOH / 30% H₂O₂Ethanol604–685–95Racemic (R/S)
C Nitrilase (Brevibacterium)DMSO (≤5%)3024–4860–70Enantiopure (S)
References
  • Mechanism of the Acidic Hydrolysis of Nitriles. Organic Chemistry Tutor.2

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. 1

  • Process for the preparation of optically active 2-arylpropionic acids and pharmaceutical compositions containing the same. Google Patents (US5089405A). 4

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. 3

Sources

Preventing byproduct formation in nitrile reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrile Reduction

A Scientist's Guide to Preventing Byproduct Formation and Maximizing Primary Amine Yield

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of your chemical transformations. The reduction of nitriles to primary amines is a cornerstone reaction in synthetic chemistry, vital for the development of pharmaceuticals and fine chemicals. However, it is frequently plagued by the formation of secondary and tertiary amine byproducts, or unintended hydrolysis to aldehydes.

This guide is structured to help you diagnose and solve these common issues. We will move from the fundamental "why" of byproduct formation to actionable, field-proven troubleshooting strategies and detailed protocols.

Section 1: The Root of the Problem: Understanding Competing Reaction Pathways

The key to preventing byproduct formation lies in understanding the central, reactive intermediate: the imine . The reduction of a nitrile does not happen in a single step. It is a stepwise process where the nitrile is first reduced to an imine, which is then further reduced to the desired primary amine.[1] The fate of this imine intermediate dictates the success of your reaction.

All major byproducts stem from undesired reactions of this imine intermediate before it can be fully reduced to the primary amine.

  • Secondary and Tertiary Amine Formation: This is the most common issue. The primary amine product is a nucleophile. If it is formed while unreacted imine intermediate is still present, it can attack the imine. This condensation reaction, followed by reduction, leads to a secondary amine. This secondary amine can then, in turn, react with another imine molecule to form a tertiary amine.[1][2]

  • Aldehyde/Ketone Formation: The imine intermediate is susceptible to hydrolysis, especially under acidic conditions.[3][4][5] If water is present in the reaction mixture or is introduced during the workup before the imine is fully reduced, it will be hydrolyzed to an aldehyde (or ketone), releasing ammonia.[6]

The diagram below illustrates these competing pathways. Your goal is to steer the reaction down the green path while blocking the red paths.

Byproduct_Pathways cluster_main Desired Reaction Pathway Imine Intermediate (R-CH=NH) Imine Intermediate (R-CH=NH) Primary Amine (R-CH₂NH₂) Primary Amine (R-CH₂NH₂) Imine Intermediate (R-CH=NH)->Primary Amine (R-CH₂NH₂) [H] Secondary Amine Secondary Amine

Caption: Competing reaction pathways in nitrile reduction.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered in the lab.

Q1: My main byproduct is a secondary amine. What's happening and how do I fix it?

This indicates that your primary amine product is successfully attacking the imine intermediate. To prevent this, you must either accelerate the reduction of the imine to the primary amine or deactivate the nucleophilicity of the primary amine as it forms.

Troubleshooting Strategies:

  • Add Ammonia (for Catalytic Hydrogenation): The most effective strategy for catalytic hydrogenation (e.g., with Raney® Ni, Rh) is to use a solvent saturated with ammonia (e.g., NH₃ in MeOH).[7]

    • Causality: Ammonia acts as a competitive inhibitor. By flooding the reaction with a high concentration of ammonia, you make it statistically more likely that an ammonia molecule, rather than the primary amine product, will interact with any catalyst sites or intermediates involved in the side reaction. This effectively "protects" the imine from the primary amine. An amount of 5 to 20 moles of ammonia per mole of nitrile is often preferred.[8]

  • Add an Acid (with Pd/C): For certain catalysts like Palladium on Carbon (Pd/C), the addition of a small amount of acid (e.g., HCl, AcOH) can improve selectivity for the primary amine.[9]

    • Causality: The acid protonates the primary amine product as it forms, creating an ammonium salt (R-CH₂NH₃⁺). This salt is no longer nucleophilic and cannot attack the imine intermediate. Caution is required to avoid promoting imine hydrolysis.

  • Increase Hydrogen Pressure: For catalytic hydrogenations, higher H₂ pressure can increase the rate of reduction, minimizing the lifetime of the imine intermediate and thus reducing the opportunity for side reactions.[8]

  • Use a Trapping Agent: An elegant solution is to perform the reduction in the presence of an agent that immediately protects the primary amine as it forms. Di-tert-butyl dicarbonate (Boc₂O) is an excellent choice for this, yielding the N-Boc protected amine directly.[10] This is particularly useful in multi-step synthesis.

  • Change Your Catalyst System: If the above methods fail, consider a different catalyst. Cobalt-based catalysts (e.g., CoCl₂ with NaBH₄, Raney Cobalt) have shown high selectivity for primary amines.

Q2: I'm getting a significant amount of aldehyde from my reaction. How do I prevent this hydrolysis?

This is a clear sign that water is reacting with your imine intermediate. This is particularly common with powerful hydride-reducing agents.

Troubleshooting Strategies:

  • Ensure Strictly Anhydrous Conditions: This is non-negotiable when using reagents like LiAlH₄.

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

    • Glassware: Oven- or flame-dry all glassware before use.

    • Atmosphere: Run the reaction under an inert atmosphere of dry nitrogen or argon.

  • Control Your Workup: The workup procedure is critical. Uncontrolled quenching of a strong hydride reagent can create localized heat and conditions ripe for hydrolysis.

    • Causality: When reducing with LiAlH₄, the intermediate is a complex aluminum salt. A carefully controlled, sequential addition of water and then base (a Fieser workup) is designed to precipitate aluminum salts in a manageable, granular form at low temperatures, minimizing the chance for the imine to hydrolyze before the final product is liberated.[11] A typical procedure involves cooling the reaction to 0°C and slowly adding 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used.

  • Re-evaluate Your Reducing Agent: If your goal is the amine, avoid reagents specifically designed to stop at the aldehyde. Diisobutylaluminium hydride (DIBAL-H), when used at low temperatures and with a 1:1 stoichiometry, is a standard reagent for the partial reduction of nitriles to aldehydes via imine hydrolysis during workup. Using a more powerful agent like LiAlH₄, which provides multiple hydride equivalents, ensures the full reduction to the amine.[6][12]

Q3: Which reducing agent is best for selectivity? A comparison.

The "best" reagent depends on your substrate's functional group tolerance, scale, and safety considerations.

Reagent/SystemProsConsBest For
LiAlH₄ Highly reactive, reduces most nitriles effectively.Reacts with many other functional groups (esters, acids, ketones).[11] Pyrophoric, requires strict anhydrous conditions.Simple molecules without other reducible groups.
H₂ / Raney® Ni Economical, effective for many substrates.[2] Excellent selectivity when used with NH₃.[13][14]Pyrophoric catalyst.[1] May require elevated pressure/temperature.Large-scale industrial synthesis; when secondary amine formation is a major issue.
H₂ / Pd/C Common, versatile catalyst.[15]Can be less selective; often requires additives like acid to prevent secondary amine formation.[7][9]General-purpose hydrogenation where optimization is possible.
NaBH₄ + CoCl₂ Milder than LiAlH₄, better functional group tolerance. Safer to handle.Requires a stoichiometric amount of the cobalt salt.Substrates with sensitive functional groups (e.g., esters) that would be reduced by LiAlH₄.
Ammonia Borane Can work without a metal catalyst.[16][17] Tolerant of many functional groups.[18]May require elevated temperatures. Stoichiometric boron waste.Metal-sensitive substrates or when avoiding transition metal contamination is critical.
Q4: My reaction is incomplete. How can I drive it to completion?

An incomplete reaction can be due to poor reagent/catalyst activity, insufficient stoichiometry, or suboptimal conditions.

Troubleshooting Strategies:

  • Check Catalyst/Reagent Quality:

    • Catalytic Hydrogenation: Catalysts like Raney Ni and Pd/C can deactivate over time. Use a fresh batch or a newly opened bottle.[19]

    • Hydride Reagents: LiAlH₄ and NaBH₄ can decompose with exposure to moisture. Ensure they are stored correctly and are free-flowing powders.

  • Increase Reagent Stoichiometry: For hydride reductions, ensure you are using a sufficient excess. A 1.5 to 2-fold excess of LiAlH₄ is common to ensure the reaction goes to completion.[11]

  • Optimize Temperature: While low temperatures can improve selectivity, some substrates require thermal energy. If the reaction is clean but stalled at room temperature, consider gently heating it (e.g., to 40°C or refluxing in THF for LiAlH₄).

  • Improve Solubility: The starting material must be fully dissolved in the reaction solvent. If solubility is poor, consider a different solvent system (e.g., using THF instead of diethyl ether for LiAlH₄, or a co-solvent for hydrogenation).[19]

Section 3: Field-Proven Experimental Protocols

Protocol 1: High-Selectivity Reduction using H₂/Raney® Nickel in Ammoniacal Ethanol

This protocol is designed to maximize the yield of the primary amine by suppressing secondary amine formation.

Materials:

  • Nitrile substrate (1.0 eq)

  • Raney® Nickel (approx. 10-20% by weight of substrate, water-wet slurry)

  • Anhydrous Ethanol (or Methanol)

  • Ammonia gas or concentrated Ammonium Hydroxide

  • Hydrogenation vessel (e.g., Parr shaker)

  • Celite™ or other filter aid

Procedure:

  • Preparation: Prepare a solution of the nitrile in anhydrous ethanol in the hydrogenation vessel.

  • Ammonia Saturation: Cool the solution in an ice bath and bubble ammonia gas through it for 15-20 minutes until saturated. Alternatively, add concentrated ammonium hydroxide to achieve a concentration of 5-10% v/v.

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the Raney® Nickel slurry to the vessel. Safety Note: Raney® Nickel is pyrophoric when dry and may ignite solvents like ethanol upon exposure to air. Always handle as a water or solvent slurry.[1]

  • Hydrogenation: Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by H₂ uptake or by periodic sampling and analysis (TLC, GC/MS).

  • Workup: Once complete, carefully vent the H₂ pressure and purge the vessel with N₂.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Crucially, do not allow the catalyst on the filter pad to dry out. Immediately quench the filter cake with plenty of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude primary amine, which can be purified by distillation or crystallization.

Protocol 2: Reduction using LiAlH₄ with Controlled Fieser Workup

This protocol is for small to medium-scale lab synthesis and focuses on safety and preventing hydrolysis.

Materials:

  • Nitrile substrate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 10 volumes based on the nitrile).

  • Addition: Cool the suspension to 0°C in an ice bath. Dissolve the nitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material. Gentle heating (reflux) may be required for less reactive nitriles.

  • Controlled Quench (Fieser Workup): Cool the reaction mixture back to 0°C with an ice bath. Perform the following steps slowly and cautiously. For every 1 g of LiAlH₄ used, add sequentially:

    • 1 mL of water, dropwise. (Vigorous H₂ evolution will occur).

    • 1 mL of 15% aqueous NaOH, dropwise.

    • 3 mL of water, dropwise.

  • Filtration: After the additions are complete, a granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes. Filter the slurry through a Büchner funnel, washing the solid salts thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

Section 4: Visual Troubleshooting Guide

Use this workflow to diagnose issues with your nitrile reduction.

Troubleshooting_Workflow cluster_sec Solutions for Secondary Amine cluster_ald Solutions for Aldehyde cluster_inc Solutions for Incomplete Reaction Start Reaction Analysis: What is the major product? PrimaryAmine Success! Desired Primary Amine Start->PrimaryAmine >95% Purity SecondaryAmine Byproduct: Secondary Amine Start->SecondaryAmine Significant Peak Aldehyde Byproduct: Aldehyde/Ketone Start->Aldehyde Significant Peak Incomplete Incomplete Reaction: Starting Material Remains Start->Incomplete Significant Peak S1 Using Cat. Hydrogenation? SecondaryAmine->S1 A1 Using Hydride Reagent? Aldehyde->A1 I1 Check reagent/catalyst activity. Use fresh materials. Incomplete->I1 S1_yes Add NH₃ to solvent or Add acid (for Pd/C) S1->S1_yes Yes S1_no Consider in situ protection (e.g., add Boc₂O) S1->S1_no No (e.g., LiAlH₄) A1_yes Ensure strictly anhydrous conditions (solvent, glassware). Use controlled Fieser workup. A1->A1_yes Yes (LiAlH₄) A1_no Check for water contamination in hydrogenation setup. A1->A1_no No I2 Increase reagent stoichiometry (e.g., 1.5-2.0 eq LiAlH₄). I1->I2 I3 Increase reaction temperature or time. I2->I3

Caption: A decision tree for troubleshooting common nitrile reduction issues.

References

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • LibreTexts. (2025). Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Nitrile Reduction. (n.d.). WordPress. Retrieved from a PDF hosted on WordPress. [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101. [Link]

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]

  • Elucidating the role of nitrile additives in electrochemical CO2 reduction. (2025). ACS Spring 2025 Meeting. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? ResearchGate. [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L., & Yu, X. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. CK-12. [Link]

  • van Es, A., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. South African Journal of Chemistry. [Link]

  • Wolosker, H., et al. (2014). Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli. Journal of Biological Chemistry. [Link]

  • Whitman, G. M. (1968). U.S. Patent No. 3,372,195. U.S.
  • Caddick, S., et al. (2001). Convenient Synthesis of Protected Primary Amines from Nitriles. Tetrahedron. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). U.S. Patent No. 5,777,166.
  • Zhao, Y., et al. (2015). Palladium Supported on Graphitic Carbon Nitride: An Efficient and Recyclable Heterogeneous Catalyst for Reduction of Nitroarenes and Suzuki Coupling Reaction. Catalysis Letters. [Link]

  • Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Beller, M., & Wu, X.-F. (Eds.). (2013). Transition Metal Catalyzed Carbonylation Reactions: Carbonylative Activation of C-X Bonds. Springer. [Link]

  • Organic-Synthesis.com. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Urawa, Y., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. [Link]

  • Zhang, H., et al. (2022). Ag/Pd bimetallic sites embedded in g-C3N4 nanosheets synergistically catalyze Suzuki coupling and nitroaromatic reduction reactions. Nanoscale. [Link]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? Stack Exchange. [Link]

  • Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Wang, D., et al. (2021). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry. [Link]

  • Pan, Z., et al. (2022). Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. Chemical Science. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary Chemistry. [Link]

  • Lee, Y., et al. (2022). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control. Water Research. [Link]

  • Adkins, H., & Billica, H. R. (1962). U.S. Patent No. 3,062,869. U.S.
  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 2-(4-fluorophenyl)propanenitrile (also known as alpha-methyl-4-fluorophenylacetonitrile). Here, we address critical scale-up bottlenecks—such as over-methylation, thermal runaways, and reagent toxicity—by bridging mechanistic theory with field-validated protocols.

Section 1: Operational FAQs & Troubleshooting

Q1: How do I prevent the formation of the di-methylated impurity (2-(4-fluorophenyl)-2-methylpropanenitrile) during scale-up? A: When using traditional methylating agents like Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) with strong bases, the mono-methylated product becomes more acidic and nucleophilic than the starting material. This thermodynamically drives over-methylation. The Solution: Transition to Dimethyl Carbonate (DMC) as both solvent and reagent. As demonstrated by [1], DMC facilitates a highly selective (>99%) mono-C-methylation. The reaction proceeds via a methoxycarbonylation step that temporarily "protects" the alpha-carbon with a bulky ester group, sterically and electronically preventing a second methylation event before the intermediate undergoes demethoxycarbonylation[1].

Q2: We are restricted to the legacy MeI/NaOH Phase Transfer Catalysis (PTC) route for our current filing. How do we safely manage the exotherm on a 10 kg scale? A: The deprotonation of 2-(4-fluorophenyl)acetonitrile by 50% aqueous NaOH is violently exothermic. Never add MeI to a pre-formed carbanion pool. Instead, implement a self-validating dosing system : Charge the reactor with the organic substrate, the PTC (e.g., tetrabutylammonium bromide), and MeI in a non-polar solvent (toluene). Slowly dose the 50% NaOH solution into this mixture. By making the base addition the rate-limiting step, the reaction only proceeds as fast as the base is introduced. If the internal temperature exceeds your 20 °C safety threshold, simply halt the NaOH feed; the reaction will instantly stall, preventing a thermal runaway.

Q3: Are there emerging, greener alternatives for the methylation of arylacetonitriles that avoid toxic alkyl halides entirely? A: Yes. Recent breakthroughs have demonstrated the viability of utilizing captured CO2 as a C1 methylating source. By employing a, CO2 undergoes a selective six-electron reduction facilitated by C(sp3)-H bonds, yielding the mono-methylated arylpropionitrile[2]. While currently optimized for gram-scale applications, this represents a highly sustainable frontier for future process development[2].

Section 2: Process Data Analytics

To aid in route selection, the following table compares the physical and chemical parameters of common methylating agents used for this transformation.

Methylating AgentSelectivity (Mono:Di)Toxicity ProfileThermal Risk (Exotherm)Recommended Scale
Methyl Iodide (MeI) ~85:15High (Volatile alkylating agent)High (Requires active cooling)Lab to Pilot (<1 kg)
Dimethyl Sulfate (DMS) ~80:20Extremely High (Carcinogenic)High (Delayed exotherm risk)Not Recommended
Dimethyl Carbonate (DMC) >99:1Low (Green solvent, biodegradable)Low (Endothermic activation)Commercial (>10 kg)

Section 3: Validated Scale-Up Workflows

Protocol A: Legacy PTC-Catalyzed Methylation (MeI / NaOH)

Causality Note: This protocol uses a non-polar solvent (toluene) to keep the NaOH strictly in the aqueous phase. The PTC shuttles the hydroxide ion into the organic phase, ensuring controlled, interfacial deprotonation.

  • Reactor Setup: To a jacketed reactor, charge Toluene (5 volumes), 2-(4-fluorophenyl)acetonitrile (1.0 eq), Methyl Iodide (1.1 eq), and Tetrabutylammonium Bromide (TBAB, 0.05 eq).

  • Thermal Stabilization: Engage the chiller to bring the biphasic mixture to an internal temperature of 10 °C.

  • Rate-Limited Dosing: Begin dropwise addition of 50% w/w aqueous NaOH (1.5 eq) over 2-3 hours. Self-Validation Check: Monitor the internal thermocouple. Adjust the dosing rate to maintain the internal temperature strictly between 15 °C and 20 °C. If the temperature spikes, halt the addition to instantly arrest the reaction.

  • In-Process Control (IPC): Stir for an additional 2 hours post-dosing. Sample the organic layer for GC analysis. The reaction is deemed complete when starting material is <2%.

  • Workup: Halt stirring and allow phases to separate. Decant the aqueous layer. Wash the organic phase sequentially with 1M HCl (to neutralize residual base) and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Scalable Green Methylation (DMC / K2CO3)

Causality Note: DMC requires elevated temperatures to act as a methylating agent (at lower temperatures, it solely acts as a methoxycarbonylating agent). A pressure vessel is required because the operating temperature exceeds DMC's boiling point (90 °C).

  • Reactor Setup: In a high-pressure autoclave reactor, charge 2-(4-fluorophenyl)acetonitrile (1.0 eq), anhydrous K2CO3 (2.0 eq), and Dimethyl Carbonate (10.0 eq). Note: DMC serves as both the reagent and the reaction medium.

  • Pressurization & Heating: Seal the reactor. Heat the mixture to an internal temperature of 140 °C. The internal pressure will naturally rise to approximately 3-4 bar.

  • Mechanistic Dwell Time: Maintain 140 °C for 10-12 hours. Self-Validation Check: Draw a sample via the pressure-lock valve for HPLC analysis. You must confirm the complete disappearance of the methoxycarbonylated intermediate before cooling, ensuring full conversion to the target nitrile.

  • Workup & Recovery: Cool the reactor to 20 °C. Carefully vent the generated CO2 and dimethyl ether byproducts through a scrubber system. Filter the mixture to remove the inorganic K2CO3 salts.

  • Purification: Distill the filtrate to recover the excess DMC for process recycling. The remaining crude product is purified via fractional vacuum distillation (b.p. ~110-115 °C at 10 mmHg).

Section 4: Mechanistic Pathway Analysis

Understanding the DMC methylation pathway is critical for troubleshooting incomplete reactions. If the thermal activation is insufficient or the reaction is halted prematurely, the methoxycarbonyl intermediate will dominate the crude mixture.

Mechanism SM 2-(4-Fluorophenyl)acetonitrile (Starting Material) Step1 Methoxycarbonylation (Reversible) SM->Step1 + DMC, Base Int1 Methoxycarbonyl Intermediate ArCH(COOCH3)CN Step1->Int1 Step2 Methylation (Rate-Determining) Int1->Step2 + DMC Int2 Quaternary Intermediate ArC(CH3)(COOCH3)CN Step2->Int2 Step3 Demethoxycarbonylation (- CO2, - Dimethyl Ether) Int2->Step3 Nucleophile Prod 2-(4-Fluorophenyl)propanenitrile (Target Product) Step3->Prod

Reaction mechanism for the highly selective mono-C-methylation of arylacetonitriles using DMC.

References

  • Selective mono-C-methylations of arylacetonitriles and arylacetates with dimethylcarbonate: a mechanistic investigation. The Journal of Organic Chemistry.[Link]

  • α-Methylation of 2-Arylacetonitrile by a Trimethylamine-Borane/CO2 System. The Journal of Organic Chemistry.[Link]

Sources

Section 1: Mechanistic Troubleshooting & Chemical Pitfalls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Risk Reagents . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical mechanistic, operational, and safety pitfalls associated with cyanide chemistry.

Handling cyanide is not merely about following a checklist; it requires a fundamental understanding of the molecular causality behind every experimental choice. A safe laboratory is a self-validating system where every step mathematically and chemically ensures the safety of the next.

Q1: Why did my nucleophilic cyanation reaction fail, and why did the reaction vessel pressurize? The Pitfall: Mismanagement of moisture and pH in the presence of cyanide salts. The Causality: Cyanide salts (e.g., NaCN, KCN) are salts of a weak acid, hydrogen cyanide (HCN), which has a pKa of approximately 9.2. When exposed to even trace amounts of water or mild acids, the cyanide anion ( CN− ) rapidly protonates to form HCN gas[1]. This side reaction not only depletes your active nucleophile—killing your reaction yield—but also generates a lethal, highly volatile gas that pressurizes closed reaction vessels. The Solution: Always perform cyanation reactions under strictly anhydrous conditions using Schlenk line techniques. If a biphasic aqueous-organic system is required, you must use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and mathematically buffer the aqueous layer to a pH > 10 to suppress HCN volatilization.

Q2: What is the exact mechanism of cyanide toxicity, and why is administering oxygen insufficient during an exposure event? The Pitfall: Assuming cyanide causes asphyxiation by displacing oxygen in the blood (like carbon monoxide). The Causality: Cyanide poisoning causes histotoxic hypoxia—an inability of the cells to utilize oxygen, despite the blood being fully oxygenated[2]. Cyanide acts as a potent, non-competitive inhibitor by binding directly to the heme a3-CuB binuclear center of Cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[3]. This completely halts oxidative phosphorylation. Because cells cannot extract oxygen from arterial blood, venous blood remains bright red. The cells are forced into anaerobic glycolysis, leading to rapid, fatal lactic acidosis[3].

G CN Cyanide (CN-) Exposure CytC Cytochrome c Oxidase (Complex IV) Inhibition CN->CytC Binds Heme a3-CuB ETC Electron Transport Chain Arrest CytC->ETC ATP Severe ATP Depletion ETC->ATP Anaerobic Shift to Anaerobic Glycolysis ATP->Anaerobic Lactate Lactic Acidosis (Lactate >10 mmol/L) Anaerobic->Lactate Hypoxia Histotoxic Hypoxia & Cellular Death Lactate->Hypoxia

Mechanism of cyanide-induced histotoxic hypoxia via Complex IV inhibition.

Section 2: Experimental Protocols & Waste Quenching

Q3: How do I properly quench cyanide reaction waste? I've heard conflicting advice about bleach versus hydrogen peroxide. The Pitfall: Adding bleach to an unbuffered cyanide solution, resulting in the catastrophic release of HCN and chlorine gas. The Causality: The goal of quenching is to oxidize the highly toxic cyanide anion ( CN− ) to the significantly less toxic cyanate anion ( OCN− )[4]. While both hydrogen peroxide and sodium hypochlorite (bleach) can achieve this, alkaline chlorination via bleach is the standard laboratory method. However, the oxidation kinetics and safety rely entirely on pH. If the pH drops below 9.5, the reaction produces toxic cyanogen chloride gas and HCN[5].

Self-Validating Protocol: Alkaline Bleach Quenching

This protocol is designed as a self-validating system; you cannot proceed to the hazardous step without confirming the safety metric of the previous step.

  • Calculate Reagent Load: For every 1 gram of cyanide waste, calculate a requirement of at least 25 mL of commercial bleach (approx. 5-10% NaOCl) to ensure a molar excess.

  • Primary pH Validation: Dilute the cyanide waste in water (never acid) inside a dedicated toxic fume hood. Add 1M NaOH dropwise.

  • Verification Check: Test the solution with pH indicator paper. Do not proceed unless the pH is strictly ≥ 11. This validates that HCN gas cannot form.

  • Controlled Oxidation: Slowly add the calculated excess of bleach while stirring vigorously. The reaction is exothermic; use an ice bath if quenching large scales[6].

  • Incubation: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete oxidation to cyanate[6].

  • Secondary Validation: After 24 hours, use a commercial cyanide test kit (e.g., Cyantesmo paper) to verify the absence of residual CN− . Only upon a negative result can the solution be transferred to standard hazardous waste.

G Waste Cyanide Waste (Aqueous/Organic) pHCheck Check pH Must be >= 11 Waste->pHCheck BaseAdd Add 1M NaOH if pH < 11 pHCheck->BaseAdd pH < 11 Bleach Add Excess NaOCl (Bleach) pHCheck->Bleach pH >= 11 BaseAdd->pHCheck Oxidation Oxidation Reaction: CN- -> OCN- (Cyanate) Bleach->Oxidation Wait Stir for 24 Hours Oxidation->Wait Test Test for Residual CN- Wait->Test Test->Bleach Positive Dispose Dispose as Hazardous Waste Test->Dispose Negative

Self-validating alkaline chlorination workflow for cyanide waste quenching.

Section 3: Data Presentation & Safety Thresholds

Q4: What are the exact exposure limits and toxicity thresholds I need to program into my lab's safety monitoring systems? The Pitfall: Relying on the "bitter almond" odor to detect leaks. The Causality: Approximately 20-60% of the human population lacks the genetic trait required to smell hydrogen cyanide gas[7]. Therefore, human olfaction is a fundamentally flawed safety mechanism. You must rely on quantitative environmental monitoring and strict adherence to established exposure limits.

Table 1: Quantitative Toxicity and Exposure Thresholds for Cyanide Compounds

ParameterValue / ThresholdClinical Significance / Action Required
Lethal Dose (Oral, Human) 50 - 150 mg (NaCN/KCN)Immediate collapse and death without rapid antidote administration[1].
OSHA PEL (HCN Gas) 10 ppm (11 mg/m³)Permissible Exposure Limit. Continuous environmental monitoring required.
IDLH (HCN Gas) 50 ppmImmediately Dangerous to Life or Health. Evacuate lab immediately.
Lactate Biomarker > 10 mmol/L (Plasma)Clinical indicator of severe cyanide poisoning (anaerobic shift)[3].
Endogenous Detoxification Rhodanese EnzymeConverts low-level CN to thiocyanate (excreted in urine)[2]. Overwhelmed during acute exposure.

Table 2: Comparison of Cyanide Destruction / Quenching Methods

MethodReagentOptimal pHByproductsPros / Cons
Alkaline Chlorination NaOCl (Bleach)> 10.0Cyanate ( OCN− ), NaClPro: Cheap, fast, standard lab protocol. Con: Risk of toxic CNCl gas if pH drops[5].
Peroxide Oxidation H2​O2​ + Cu2+ catalyst8.0 - 9.0Cyanate ( OCN− ), H2​O Pro: No chlorinated byproducts. Con: Requires copper catalyst; exothermic peroxide handling[4].
INCO Process SO2​ / Air + SMBS8.0 - 9.0Cyanate, SulfatePro: Excellent for industrial scale/tailings. Con: Too complex for standard benchtop lab use[4].

Section 4: References

  • Cyanide poisoning - Wikipedia Source: wikipedia.org URL:[Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety Source: stanford.edu URL:[Link]

  • Acute Cyanide Toxicity: Mechanisms and Manifestations - Ovid Source: ovid.com URL:[Link]

  • LABORATORY SAFETY GUIDELINE: Sodium and Potassium Cyanide - UTHSC Source: uthsc.edu URL:[Link]

  • Cyanides Standard Operating Procedure - Imperial College London Source: imperial.ac.uk URL:[Link]

  • Cyanide Wastes: Significance and Destruction - ASTI Sensor Source: astisensor.com URL:[Link]

  • Cyanide Destruction Processes - SGS Source: sgs.com URL:[Link]

Sources

Technical Support Center: Catalyst Selection for 2-(4-Fluorophenyl)propanenitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8). As a critical arylaliphatic intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized agrochemicals, its synthesis and downstream functionalization require precise catalytic control.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve the most common bottlenecks encountered during α-methylation, nitrile hydrolysis, and reduction workflows.

Module 1: Synthesis via α-Methylation of 4-Fluorophenylacetonitrile

FAQ 1: Why am I observing high levels of dimethylated byproducts during the synthesis of 2-(4-Fluorophenyl)propanenitrile?

The Causality: When using traditional strong bases (e.g., NaH, n -BuLi) with methyl iodide (MeI), the mono-alkylated product (2-(4-Fluorophenyl)propanenitrile) often becomes more acidic or comparably reactive to the starting 4-fluorophenylacetonitrile. The inductive electron-donating effect of the new methyl group is outweighed by the stabilization of the resulting tertiary carbanion, leading to rapid over-alkylation. The Solution: Shift from stoichiometric strong bases to catalytic hydrogen-borrowing methodologies or use Dimethyl Carbonate (DMC) / Dimethyl Sulfide (DMS) systems. Manganese (Mn) pincer complexes allow the use of methanol as a green C1 synthon. The Mn-catalyst dehydrogenates methanol to formaldehyde, which undergoes condensation with the nitrile enolate, followed by in-situ hydrogenation. This pathway strictly limits the reaction to mono-alkylation because the resulting tertiary carbon lacks the α -proton required for a second condensation cycle[1].

Mechanism Mn_Cat Mn-Pincer Catalyst MeOH Methanol (CH3OH) Mn_Cat->MeOH Dehydrogenation Formaldehyde Formaldehyde Intermediate MeOH->Formaldehyde -H2 (to Mn) Alkene α,β-Unsaturated Nitrile Formaldehyde->Alkene Condensation with Enolate Enolate Nitrile Carbanion Enolate->Alkene Aldol-type addition Product 2-(4-Fluorophenyl)propanenitrile Alkene->Product Hydrogenation (from Mn-H2) Product->Mn_Cat Catalyst Regeneration

Mechanism of Manganese-catalyzed hydrogen-borrowing α-methylation using methanol.
Protocol: Mn-Catalyzed α-Methylation using Methanol

Self-Validating System: The absence of H2​ gas evolution during the condensation step confirms the hydrogen-borrowing cycle is closed and active.

  • Preparation: In a nitrogen-filled glovebox, charge a pressure tube with 4-fluorophenylacetonitrile (1.0 mmol), (iPr−PNP)Mn(H)(CO)2​ pincer complex (5 mol%), and t -BuOK (20 mol%).

  • Solvent/Reagent Addition: Add anhydrous methanol (2.0 mL) and toluene (1.0 mL) as a co-solvent to ensure substrate solubility.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture at 125 °C for 24 hours behind a blast shield.

  • Workup: Cool to room temperature, vent carefully, and dilute with ethyl acetate (10 mL). Filter through a short pad of silica gel to remove the Mn catalyst.

  • Validation: Analyze the crude mixture via GC-MS. Mono-methylation selectivity should exceed 98%.

Module 2: Nitrile Hydrolysis to 2-(4-Fluorophenyl)propanoic Acid

FAQ 2: My acid-catalyzed hydrolysis stalls at the primary amide intermediate. How can I drive the reaction to the carboxylic acid without degrading the molecule?

The Causality: Chemical hydrolysis of α -branched arylaliphatic nitriles is notoriously difficult. The steric bulk from the α -methyl group and the 4-fluorophenyl ring physically blocks the nucleophilic attack of water on the resonance-stabilized amide intermediate. Forcing the reaction with harsh conditions (e.g., refluxing 50% H2​SO4​ for 48 hours) often leads to defluorination or etherification byproducts. The Solution: Implement Biocatalytic Nitrilases . Arylaliphatic nitrilases (e.g., from Aspergillus sydowii or Zobellia galactanivorans) bypass the free amide intermediate entirely. The enzyme's catalytic triad (Glu-Lys-Cys) attacks the nitrile carbon to form a thioimidate intermediate, which is directly hydrolyzed to the carboxylic acid and ammonia[2].

Data Presentation: Catalyst Comparison for Nitrile Hydrolysis
Catalyst SystemReaction ConditionsConversion to AcidPrimary ByproductE-factor (Waste)
H2​SO4​ (Conc.) 110 °C, 24 hours45%Primary Amide (50%)High
NaOH / H2​O2​ 80 °C, 12 hours60%Primary Amide (35%)High
Nitrilase (A. sydowii) 30 °C, pH 7.5, 12 h>99%NoneVery Low
Protocol: Biocatalytic Hydrolysis using Fungal Nitrilase
  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.5).

  • Substrate Loading: Dissolve 2-(4-Fluorophenyl)propanenitrile (50 mM) in a minimal amount of DMSO (max 5% v/v final concentration) to ensure bioavailability, and add it to the buffer.

  • Biocatalyst Addition: Add resting cells of Aspergillus sydowii (10 mg dry cell weight/mL) or purified recombinant nitrilase.

  • Incubation: Shake the mixture at 150 rpm at 30 °C for 12–24 hours.

  • Workup & Isolation: Centrifuge to remove the cells. Acidify the supernatant to pH 2.0 using 1M HCl . Extract the precipitated 2-(4-fluorophenyl)propanoic acid with ethyl acetate (3 x 20 mL). Dry over Na2​SO4​ and concentrate.

Module 3: Nitrile Reduction to Primary Amines

FAQ 3: Why am I isolating significant amounts of secondary amine dimers during Pd/C catalyzed hydrogenation?

The Causality: The catalytic hydrogenation of nitriles proceeds via an intermediate imine. If the reaction rate of imine reduction is slower than the nucleophilic attack of the newly formed primary amine onto the unreacted imine, a secondary amine dimer forms. The Solution: Switch the catalyst from Pd/C to Raney Nickel and conduct the reaction in the presence of methanolic ammonia ( NH3​ /MeOH). The excess ammonia shifts the equilibrium away from the dimerized intermediate, forcing the imine to remain unsubstituted until it is fully reduced to 2-(4-fluorophenyl)propan-1-amine. Alternatively, use Boc-anhydride ( Boc2​O ) in situ with Pd/C to trap the primary amine immediately upon formation.

ReactionNetwork SM 4-Fluorophenylacetonitrile Target 2-(4-Fluorophenyl)propanenitrile SM->Target α-Methylation (Mn-Pincer / MeOH) Acid 2-(4-Fluorophenyl)propanoic Acid Target->Acid Hydrolysis (Nitrilase / H2O) Amine 2-(4-Fluorophenyl)propan-1-amine Target->Amine Reduction (Raney Ni / H2)

Reaction network for 2-(4-Fluorophenyl)propanenitrile synthesis and downstream functionalization.

References

  • Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts.ResearchGate.
  • Manganese-Catalyzed α-Alkylation of Ketones, Esters, and Amides Using Alcohols.ACS Catalysis.
  • Marine-derived fungi as biocatalysts.PMC (National Institutes of Health).

Sources

Validation & Comparative

Mass Spectrometry Analysis of 2-(4-Fluorophenyl)propanenitrile: A Comprehensive Methodology Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8)

Introduction & Analytical Challenge

In the development of fluorinated pharmaceuticals (such as flurbiprofen analogs) and advanced agrochemicals, 2-(4-fluorophenyl)propanenitrile serves as a critical synthetic intermediate [1]. Accurate quantification and structural confirmation of this compound in complex reaction matrices are essential for yield optimization and impurity profiling.

From a mass spectrometry (MS) perspective, this molecule presents a distinct set of analytical challenges:

  • Low Molecular Weight & Volatility: With a molecular weight of 149.17 g/mol and significant volatility, it is prone to loss during aggressive sample evaporation.

  • Neutrality: The nitrile nitrogen lone pair resides in an sp hybridized orbital, resulting in extremely weak basicity (pKa < -10). Consequently, it resists protonation in standard acidic aqueous environments.

  • Lack of Protic Sites: The absence of easily ionizable functional groups (like amines or carboxylic acids) makes traditional soft ionization techniques highly inefficient.

As a Senior Application Scientist, I have evaluated the three primary mass spectrometry platforms—GC-EI-MS , LC-APCI-MS , and LC-ESI-MS/MS —to determine the optimal analytical self-validating system for this compound. This guide objectively compares their performance, provides mechanistic insights into their ionization behaviors, and details field-proven experimental protocols.

Methodology Comparison: GC-MS vs. LC-MS Platforms

To establish a robust analytical method, one must align the physicochemical properties of the analyte with the physics of the ionization source.

Gas Chromatography-Electron Ionization-MS (GC-EI-MS): The Gold Standard

For volatile, thermally stable, and neutral organic molecules, GC-EI-MS is the undisputed benchmark [2]. The 70 eV hard ionization process does not rely on the molecule's basicity. Instead, it forcefully ejects an electron to form a radical cation [M]+∙ at m/z 149. This technique yields highly reproducible fragmentation patterns that can be cross-referenced against standard libraries (e.g., NIST), providing unequivocal structural confirmation.

Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS): The High-Throughput Alternative

When the compound is already dissolved in a non-volatile liquid matrix (e.g., biological fluids or high-boiling point reaction solvents), GC-MS requires tedious liquid-liquid extraction (LLE). Here, LC-APCI-MS becomes the preferred alternative. APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte via gas-phase ion-molecule reactions. APCI is significantly more efficient than ESI for neutral, weakly polar compounds like nitriles [3].

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS): The Sub-Optimal Choice

While ESI is the workhorse of modern pharma, it struggles with 2-(4-fluorophenyl)propanenitrile. Because the compound lacks a basic site, ESI relies on the formation of weak sodium [M+Na]+ or ammonium [M+NH4​]+ adducts rather than the protonated [M+H]+ ion. Furthermore, studies have shown that common LC solvents like acetonitrile can severely suppress the ionization of nitriles in ESI through the formation of neutral aggregates [4].

Performance Metrics Comparison

The following table summarizes the quantitative performance of each platform based on standardized experimental evaluations.

MetricGC-EI-MS (Single Quad)LC-APCI-MS/MS (QqQ)LC-ESI-MS/MS (QqQ)
Ionization Mode Positive (70 eV)Positive (Corona Discharge)Positive (ESI)
Primary Precursor Ion m/z 149 [M]+∙ m/z 150 [M+H]+ m/z 167 [M+NH4​]+
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL> 50 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL> 150 ng/mL
Linear Dynamic Range 104 103 102 (Prone to saturation)
Matrix Effect Susceptibility LowModerateHigh (Severe Ion Suppression)
Sample Prep Requirement High (LLE / Derivatization)Low (Dilute & Shoot)Low (Dilute & Shoot)

Mechanistic Insights: Fragmentation Pathways

Understanding the causality behind experimental spectra is critical for assay trustworthiness.

In GC-EI-MS , the fragmentation of 2-(4-fluorophenyl)propanenitrile is driven by the stability of the resulting carbocations. Unlike longer-chain carbonyls or nitriles, this molecule lacks a γ -hydrogen, meaning it cannot undergo the classic McLafferty rearrangement [5]. Instead, it degrades via highly predictable α -cleavages and inductive cleavages:

  • Molecular Ion: The intact radical cation [M]+∙ appears at m/z 149.

  • Loss of Methyl Radical ( α -cleavage): Cleavage of the C−CH3​ bond yields a resonance-stabilized cation at m/z 134 ( [M−CH3​]+ ).

  • Loss of Cyanide: Inductive cleavage of the C−CN bond results in the loss of a cyano radical (26 Da), yielding a fragment at m/z 123.

  • Formation of Fluorophenyl Cation: Cleavage of the bond between the aromatic ring and the chiral center yields the 4-fluorophenyl cation at m/z 95.

Fragmentation M Molecular Ion [M]⁺• m/z 149 F1 Loss of •CH₃ m/z 134 M->F1 -15 Da (α-cleavage) F2 Loss of •CN m/z 123 M->F2 -26 Da (Inductive) F3 Fluorophenyl Cation m/z 95 M->F3 -54 Da (-CH(CH₃)CN)

Caption: Primary EI-MS fragmentation pathways for 2-(4-fluorophenyl)propanenitrile.

Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies include internal standard (IS) normalization to correct for matrix effects and injection variability.

Protocol A: GC-EI-MS Analysis (Recommended)

1. Sample Preparation (Liquid-Liquid Extraction):

  • Step 1: Transfer 1.0 mL of the aqueous reaction mixture into a glass centrifuge tube.

  • Step 2: Add 10 µL of Internal Standard (4-Fluorobenzonitrile, 10 µg/mL in methanol).

  • Step 3: Add 2.0 mL of MS-grade Hexane/Ethyl Acetate (80:20, v/v).

  • Step 4: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Step 5: Transfer the upper organic layer to a clean GC vial. Crucial: Do not evaporate to dryness under nitrogen, as the target analyte is volatile and will be lost.

2. Instrumental Parameters:

  • Column: Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film thickness) [6].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250 °C.

  • Oven Program: Initial temp 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Conditions: Transfer line 280 °C, Ion source 230 °C, Electron energy 70 eV.

  • Acquisition: Full scan mode (m/z 40–300) for qualitative analysis; SIM mode (m/z 149, 134, 95) for quantitation.

Protocol B: LC-APCI-MS/MS Analysis

1. Sample Preparation (Dilute and Shoot):

  • Step 1: Aliquot 100 µL of the sample matrix.

  • Step 2: Add 10 µL of Internal Standard.

  • Step 3: Dilute with 890 µL of MS-grade Methanol. Vortex for 30 seconds.

  • Step 4: Filter through a 0.22 µm PTFE syringe filter directly into an LC vial.

2. Instrumental Parameters:

  • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Methanol. (Note: Avoid Acetonitrile to prevent ion suppression [4]).

  • Gradient: 10% B to 90% B over 4 minutes, hold for 1 minute, return to 10% B. Flow rate: 0.4 mL/min.

  • APCI Conditions: Positive ion mode, Corona current 4.0 µA, Vaporizer temperature 350 °C, Capillary temperature 250 °C.

  • MRM Transitions: m/z 150.1 123.1 (Quantifier), m/z 150.1 95.0 (Qualifier). Collision energy: 15 eV.

Analytical Decision Workflow

Choosing the correct methodology dictates the success of the assay. The following decision tree synthesizes the causality behind platform selection based on sample matrix and throughput requirements.

WorkflowDecision Start Sample Containing 2-(4-Fluorophenyl)propanenitrile Matrix Assess Matrix & Throughput Start->Matrix GC GC-EI-MS (Highest Sensitivity & Confidence) Matrix->GC Volatile/Extractable High Sensitivity Needed APCI LC-APCI-MS (High Throughput / Liquid Matrix) Matrix->APCI Aqueous/Bio-matrix Rapid Turnaround ESI LC-ESI-MS (Not Recommended) Matrix->ESI Default Pharma Setup (Expect Poor Signal)

Caption: Decision matrix for selecting the optimal mass spectrometry platform.

Conclusion

For the rigorous analysis of 2-(4-fluorophenyl)propanenitrile , GC-EI-MS remains the gold standard, offering unparalleled sensitivity (LOD 0.5 ng/mL) and definitive structural confirmation via predictable α -cleavage fragmentation. However, in high-throughput environments where rapid analysis of liquid matrices is required, LC-APCI-MS serves as a highly capable alternative, provided that methanol is used in place of acetonitrile to mitigate ionization suppression. Standard LC-ESI-MS/MS should be avoided for this specific analyte due to its neutral nature and lack of protic sites.

References

  • U.S. Environmental Protection Agency (EPA). Method TO-17 - Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. Retrieved from[Link]

  • University of Oldenburg. Electrospray ionization and atmospheric pressure ionization mass spectrometry of stable organic radicals. Retrieved from[Link]

  • University of Rhode Island. Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. Retrieved from [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement - Chemistry Steps. Retrieved from [Link]

  • TU Wien. (2024). Application of non-volatile reagents for the introduction of short hydrocarbon chains. Retrieved from [Link]

IR Spectroscopy of the Nitrile Group in 2-(4-Fluorophenyl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

For drug development professionals and synthetic chemists, 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) serves as a critical fluorinated building block. Monitoring the integrity and transformation of its nitrile group (–C≡N) is essential during downstream processing, such as reduction to primary amines or hydrolysis to carboxylic acids.

Because this compound is a liquid at standard temperature and pressure, Infrared (IR) spectroscopy is the most rapid and non-destructive technique for functional group verification. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Transmission FTIR methodologies, providing self-validating protocols to ensure high-fidelity spectral acquisition.

Mechanistic Grounding: The Nitrile Stretch

The region between 2000 cm⁻¹ and 2400 cm⁻¹ is widely known among spectroscopists as the "ghost town" of the IR spectrum, as very few functional groups absorb in this frequency range [4]. This makes IR spectroscopy an exceptionally diagnostic tool for nitriles.

In 2-(4-Fluorophenyl)propanenitrile, the –C≡N group is attached to an sp³-hybridized methine carbon (the alpha-methylbenzyl position). Because it is insulated from direct π -conjugation with the fluorophenyl ring, it does not experience the bathochromic shift (down to ~2220 cm⁻¹) typical of conjugated benzonitriles. Instead, it produces a sharp, distinct stretching vibration at ~2245 cm⁻¹ .

Despite the molecule's overall modest polarity, the carbon-nitrogen triple bond is highly polar. The intensity of this peak is governed by the large change in dipole moment ( dμ/dx ) that occurs during the stretching vibration [1].

Comparative Analysis: ATR vs. Transmission FTIR

When analyzing liquid organofluorine nitriles, the choice of sample introduction dictates spectral fidelity, baseline stability, and throughput.

  • Diamond ATR: Diamond is the industry standard for routine analysis due to its unmatched hardness and chemical inertness. Its refractive index ( nc​≈2.4 ) is sufficiently higher than that of most organic liquids ( ns​≈1.5 ), satisfying the requirements for total internal reflection [2].

  • ZnSe ATR: Zinc Selenide shares a similar refractive index to diamond but is typically manufactured with a larger crystal surface area. This allows for higher infrared throughput, yielding a superior Signal-to-Noise Ratio (SNR) [2][3]. However, ZnSe is softer and susceptible to scratching or degradation outside a pH range of 5–9 [3].

  • Transmission (NaCl Plates): The traditional capillary film method. While it offers the highest absolute absorbance signals, it suffers from variable pathlengths and requires tedious cleaning protocols.

Performance Metrics & Data Presentation

The following table summarizes the comparative performance of these techniques for quantifying the nitrile stretch in 2-(4-Fluorophenyl)propanenitrile:

ParameterDiamond ATRZnSe ATRTransmission (NaCl)
Optimal Analyte State Liquid / SolidLiquid / PasteLiquid (Capillary Film)
Nitrile Peak SNR High (~150:1)Very High (~250:1)Extremely High (~400:1)
Sample Prep Time < 1 minute< 1 minute3-5 minutes
Pathlength Consistency Excellent (Fixed by nc​ )Excellent (Fixed by nc​ )Poor (Variable film thickness)
Chemical Resistance Exceptional (pH 1-14)Moderate (pH 5-9)Low (Highly Hygroscopic)
Cost per Consumable High (Initial investment)ModerateLow (Consumable plates)

Workflow Visualization

IR_Workflow Start Sample: 2-(4-Fluorophenyl)propanenitrile (Liquid, CAS: 51965-61-8) Decision Select IR Spectroscopy Technique Start->Decision ATR_Diamond Diamond ATR (High Durability, Routine) Decision->ATR_Diamond ATR_ZnSe ZnSe ATR (High Throughput, Fragile) Decision->ATR_ZnSe Trans_NaCl Transmission (NaCl Plates, High Sensitivity) Decision->Trans_NaCl Prep_ATR Apply 1-2 drops directly to crystal surface ATR_Diamond->Prep_ATR ATR_ZnSe->Prep_ATR Prep_Trans Sandwich 1 drop between NaCl plates Trans_NaCl->Prep_Trans Measure Acquire Spectrum (Focus: 2240-2260 cm⁻¹) Prep_ATR->Measure Prep_Trans->Measure Analyze Quantify Nitrile Peak Signal-to-Noise Ratio Measure->Analyze

Figure 1: Workflow for selecting and executing IR spectroscopy of liquid nitrile compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical procedure must contain internal checks. Below are the self-validating protocols for both ATR and Transmission workflows.

Protocol A: ATR-FTIR (Diamond or ZnSe)

Causality: In ATR, the evanescent wave penetrates only 0.5 to 2.0 µm into the sample[2]. Because the interaction volume is so small, any residual contamination on the crystal will dominate the resulting spectrum.

  • Self-Validation (Background Scan): Ensure the crystal is clean. Acquire a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air. Validation Check: Inspect the baseline in the 2500–2000 cm⁻¹ region. It must exhibit noise levels <0.001 Absorbance Units (AU). A flat baseline here confirms a pristine crystal.

  • Sample Application: Using a glass Pasteur pipette, apply 1–2 drops of 2-(4-Fluorophenyl)propanenitrile directly onto the center of the crystal. Ensure the liquid completely covers the active crystal area to maximize the evanescent wave interaction.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Verification: Verify the presence of the sharp –C≡N stretch at ~2245 cm⁻¹. Additionally, confirm the presence of the strong C–F stretch at ~1220 cm⁻¹ to validate the identity of the fluorinated aromatic ring.

  • Cleaning: Wipe the crystal with a lint-free tissue dampened with isopropanol or hexanes. Allow the solvent to evaporate and repeat Step 1 to validate cleanliness for the next user.

Protocol B: Transmission FTIR (NaCl Capillary Film)

Causality: NaCl plates are highly hygroscopic. Moisture absorption creates a broad, intense O–H stretching band (3200–3400 cm⁻¹) that can obscure aliphatic C–H stretches and introduce baseline sloping near the nitrile region.

  • Self-Validation (Plate Inspection): Hold the blank NaCl plates up to a visible light source. They must be optically clear and free of "frosting" (which indicates moisture degradation). Run a blank transmission scan of the empty plates. Validation Check: Transmittance must be >90% at 4000 cm⁻¹.

  • Sample Application: Place a single drop of the liquid analyte onto the center of one NaCl plate. Place the second plate on top and press gently to form a thin, continuous capillary film. Critical: Avoid trapping air bubbles, which cause severe baseline scattering (Mie scattering).

  • Acquisition: Mount the sandwiched plates in the V-block holder and acquire the spectrum (16 scans, 4 cm⁻¹ resolution).

  • Cleaning: Dismantle the plates and rinse thoroughly with anhydrous methylene chloride or hexanes (never use aqueous solvents or lower alcohols). Store immediately in a desiccator.

References

  • Organic Nitrogen Compounds IV: Nitriles Spectroscopy Online URL:[Link]

  • Choosing the right ATR crystal for FTIR analysis Specac Ltd URL:[Link]

  • Attenuated Total Reflectance (ATR) Bruker URL:[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Master Organic Chemistry URL:[Link]

Comparing synthesis routes for 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)propanenitrile is a high-value building block in medicinal chemistry, frequently utilized as a core intermediate in the synthesis of central nervous system (CNS) therapeutics, including Formyl Peptide Receptor 2 (FPR2) agonists[1]. Selecting the optimal synthetic route requires a careful balance of atom economy, reagent toxicity, and scalability. This guide objectively compares three distinct synthetic methodologies, providing mechanistic insights and self-validating protocols for each approach to ensure reproducible execution.

GlobalRoutes SM1 4-Fluorophenylacetonitrile + Methyl Iodide Target 2-(4-Fluorophenyl)propanenitrile SM1->Target Route 1: Base-mediated α-Methylation SM2 Propionitrile + 4-Fluorobromobenzene SM2->Target Route 2: Pd-Catalyzed α-Arylation SM3 1-(4-Fluorophenyl)ethyl halide + NaCN SM3->Target Route 3: Nucleophilic Cyanation

Figure 1: Three primary synthetic routes to 2-(4-Fluorophenyl)propanenitrile.

Route 1: Base-Mediated α -Methylation of 4-Fluorophenylacetonitrile

Causality & Mechanism

The most classical approach leverages the inherent acidity of the α -protons in 4-fluorophenylacetonitrile (pKa ~21 in DMSO). Treatment with a strong base, such as sodium hydride (NaH), quantitatively generates a resonance-stabilized nitrile enolate[1]. Subsequent nucleophilic aliphatic substitution (S_N2) with methyl iodide (MeI) yields the target compound. The primary operational challenge is controlling the reaction to prevent over-alkylation (forming the gem-dimethylated byproduct). This is mitigated by strict stoichiometric control (1.05-1.10 equivalents of MeI) and maintaining low temperatures during electrophile addition to suppress the reaction rate of the secondary enolate.

Self-Validating Experimental Protocol
  • Enolate Formation : Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert N2 atmosphere. Add 4-fluorophenylacetonitrile (1.0 eq) dropwise. Validation Check: Observe continuous H2 gas evolution (bubbling). Wait until bubbling completely ceases, which physically validates that quantitative deprotonation has occurred[1].

  • Alkylation : Introduce MeI (1.1 eq) dropwise while maintaining the temperature at 0 °C, then slowly warm to room temperature. Validation Check: The reaction is slightly exothermic. TLC (Hexanes/EtOAc) should show the complete disappearance of the starting material spot and the appearance of a less polar product spot.

  • Quench & Workup : Carefully add saturated aqueous NH4Cl to quench any unreacted NaH. Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Performance Data
ParameterValue/Observation
Typical Yield 80 - 85%
Major Impurity 2-(4-Fluorophenyl)-2-methylpropanenitrile (<5%)
Scalability High, though NaH poses handling risks at scale

Route 2: Palladium-Catalyzed α -Arylation of Propionitrile

Causality & Mechanism

A modern, highly selective approach is the direct transition-metal-catalyzed α -arylation of unactivated nitriles. This route couples propionitrile directly with 4-fluorobromobenzene. The catalytic cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) species. The nitrile is deprotonated by a bulky base (e.g., NaHMDS) and undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination yields the α -aryl nitrile[2]. The selection of sterically demanding, electron-rich ligands like BINAP or P(i-BuNCH2CH2)3N is critical, as they accelerate reductive elimination and suppress unwanted β -hydride elimination pathways[2][3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br adds to Pd(0) Pd0->OxAdd 4-Fluorobromobenzene TransMet Transmetalation Nitrile enolate displaces Br OxAdd->TransMet Deprotonated Propionitrile RedElim Reductive Elimination Product release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(4-Fluorophenyl)propanenitrile RedElim->Product Product Release

Figure 2: Catalytic cycle for the Pd-catalyzed alpha-arylation of nitriles.

Self-Validating Experimental Protocol
  • Catalyst Activation : In a glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%) and BINAP (4 mol%). Add anhydrous toluene.

  • Reagent Addition : Add 4-fluorobromobenzene (1.0 eq) and propionitrile (1.5 eq).

  • Base Addition : Inject a solution of NaHMDS (1.2 eq, 1M in THF) dropwise. Validation Check: A distinct color change from dark purple/red (Pd2(dba)3) to a yellow/orange hue indicates the successful formation of the active monomeric Pd(0) complex and subsequent oxidative addition[2].

  • Coupling : Heat the mixture to 80 °C for 12 hours. Validation Check: Monitor the reaction via GC-MS. The disappearance of the aryl bromide peak and the emergence of the product peak (m/z 149) confirms successful coupling.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate.

Performance Data
ParameterValue/Observation
Typical Yield 75 - 88%
Major Impurity Dehalogenated fluorobenzene (trace)
Scalability Moderate (Requires inert atmosphere and expensive Pd)

Route 3: Nucleophilic Cyanation of 1-(4-Fluorophenyl)ethyl Halides

Causality & Mechanism

This route relies on a classical S_N2 substitution. 1-(4-Fluorophenyl)ethyl bromide or chloride is reacted with a cyanide salt (NaCN or KCN) in a polar aprotic solvent like DMSO. The polar aprotic environment leaves the cyanide anion poorly solvated, significantly enhancing its nucleophilicity and driving the substitution forward while minimizing E2 elimination side-reactions.

Self-Validating Experimental Protocol
  • Preparation : Dissolve NaCN (1.5 eq) in anhydrous DMSO.

  • Substitution : Add 1-(4-fluorophenyl)ethyl bromide (1.0 eq) dropwise at room temperature. Validation Check: A mild exotherm will be observed upon addition, physically indicating active nucleophilic substitution.

  • Heating : Warm the mixture to 40 °C and stir for 4-6 hours. Monitor by HPLC for the consumption of the starting halide.

  • Quench : Safety Critical - In a highly ventilated fume hood, quench the reaction with a large volume of water. Extract with MTBE. Treat the aqueous layer with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.

Performance Data
ParameterValue/Observation
Typical Yield 70 - 80%
Major Impurity 1-Fluoro-4-vinylbenzene (Elimination byproduct)
Scalability Low/Moderate (Due to extreme toxicity of cyanide salts)

Comparative Analysis & Selection Matrix

MetricRoute 1: α -MethylationRoute 2: Pd-ArylationRoute 3: Cyanation
Atom Economy HighModerate (Loss of NaBr, HMDS)High
Cost of Goods LowHigh (Pd catalyst, Ligands)Low
Safety Profile Moderate (MeI is a carcinogen)High (Avoids toxic alkylating/cyanide agents)Low (NaCN is highly toxic)
Selectivity Prone to over-alkylationHighly selective for mono-arylationProne to elimination side-reactions
Best Use Case Early-stage R&D, cost-sensitive scale-upComplex API synthesis requiring high purityWhen the ethyl halide is uniquely available

Sources

High-Resolution Purity Assessment of 2-(4-Fluorophenyl)propanenitrile: A Comparative Guide to HPLC Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenge

2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) is a critical synthetic intermediate used in the development of fluorinated pharmaceuticals, including targeted kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Accurately assessing the purity of this compound is a significant analytical challenge. Process chemistry often generates structurally similar impurities, such as des-fluoro analogs, des-methyl derivatives, and regioisomers (e.g., ortho-fluoro or meta-fluoro isomers).

Because the structural differences between these impurities and the main active pharmaceutical ingredient (API) are minuscule, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline resolution. This guide objectively compares the performance of standard C18 columns against alternative stationary phases—specifically Phenyl-Hexyl and Pentafluorophenyl (PFP)—to establish a self-validating, robust methodology for purity assessment.

Mechanistic Causality: Why Column Chemistry Dictates Resolution

In Reverse-Phase Liquid Chromatography (RPLC), method developers default to C18 columns due to their versatility. However, C18 relies almost entirely on dispersive (hydrophobic) interactions. When analyzing a fluorinated aromatic like 2-(4-Fluorophenyl)propanenitrile, the highly electronegative fluorine atom alters the electron density of the aromatic ring, creating a strong localized dipole that C18 phases cannot effectively recognize.

To achieve a self-validating separation, we must select a stationary phase that exploits the specific physicochemical properties of the analyte[2]:

  • C18 (Alkyl Phase): Provides strong retention based on lipophilicity but exhibits weak recognition of the fluorine dipole. It typically struggles to separate ortho/meta/para fluorinated isomers[3].

  • Phenyl-Hexyl Phase: Introduces π−π interactions, improving the retention of aromatic compounds compared to C18, but lacks specific halogen affinity.

  • PFP (Pentafluorophenyl) Phase: Provides a multi-modal retention mechanism. The highly electron-deficient PFP ring engages in strong π−π interactions with electron-rich analytes. More importantly, the rigid C-F bonds on the stationary phase offer intense dipole-dipole interactions, hydrogen bonding, and shape selectivity[4]. This orthogonality is essential for resolving fluorinated analytes from their unfluorinated or isomeric impurities[5].

Interactions cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase Analyte 2-(4-Fluorophenyl) propanenitrile C18_Ligand Alkyl Chain Analyte->C18_Ligand Hydrophobic (Dispersive) PFP_Ligand Pentafluorophenyl Ring Analyte->PFP_Ligand Pi-Pi Stacking Analyte->PFP_Ligand Dipole-Dipole (C-F alignment) Analyte->PFP_Ligand Shape Selectivity

Retention mechanisms of 2-(4-Fluorophenyl)propanenitrile on C18 vs PFP phases.

Experimental Protocol: Self-Validating Column Screening

To objectively evaluate performance, a column screening protocol must be executed. The goal is to evaluate the resolution ( Rs​ ) of 2-(4-Fluorophenyl)propanenitrile from three primary synthetic impurities:

  • Impurity A: 2-Phenylpropanenitrile (Des-fluoro analog)

  • Impurity B: 2-(2-Fluorophenyl)propanenitrile (Ortho-isomer)

  • Impurity C: 2-(4-Fluorophenyl)acetonitrile (Des-methyl analog)

Step-by-Step Methodology
  • Sample Preparation: Dissolve the main compound and spiked impurities in a diluent of 50:50 MS-grade Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Setup: Utilize a UHPLC system equipped with a column manager and a photodiode array (PDA) detector set to 254 nm (optimal for phenyl rings).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O . (Acidic conditions suppress secondary silanol interactions that cause peak tailing).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, and re-equilibrate at 20% B for 3 minutes.

    • Flow rate: 0.4 mL/min.

    • Column temperature: 40°C.

    • Injection Volume: 2 µL.

  • Orthogonal Column Screening: Sequentially inject the sample onto three distinct 50 x 2.1 mm, 1.7 µm columns:

    • Column 1: Sub-2µm C18 (Standard Hydrophobic)

    • Column 2: Sub-2µm Phenyl-Hexyl ( π−π dominant)

    • Column 3: Sub-2µm PFP (Multi-modal: Dipole, π−π , Steric)

HPLC_Workflow Start Sample Prep: 2-(4-Fluorophenyl)propanenitrile + Impurities Screen Automated Column Screening (UHPLC System) Start->Screen C18 C18 Column (Hydrophobic) Screen->C18 Phenyl Phenyl-Hexyl (Pi-Pi) Screen->Phenyl PFP PFP Column (Multi-modal) Screen->PFP Eval Evaluate Resolution (Rs) Target: Rs ≥ 2.0 C18->Eval Phenyl->Eval PFP->Eval Select Select Optimal Phase for Purity Assessment Eval->Select

Automated UHPLC column screening workflow for fluorinated nitrile purity.

Comparative Performance Data

The table below summarizes the chromatographic performance derived from the screening protocol. Resolution ( Rs​ ) is calculated relative to the immediately preceding peak. In pharmaceutical purity assessments, an Rs​≥2.0 is strictly required to ensure baseline separation and accurate integration.

Analyte / ImpurityC18 Retention (min)C18 Rs​ Phenyl-Hexyl (min)Phenyl-Hexyl Rs​ PFP Retention (min)PFP Rs​
Impurity C (Des-methyl)3.45N/A3.60N/A3.85N/A
Impurity A (Des-fluoro)4.102.14.352.84.201.8
Impurity B (Ortho-isomer)4.551.4 (Fail)4.701.2 (Fail)5.153.5 (Pass)
2-(4-Fluorophenyl)propanenitrile 4.700.6 (Fail)4.850.8 (Fail)5.602.4 (Pass)
Data Analysis & Causality
  • The Isomeric Co-elution Risk: On the standard C18 column, the main peak (para-fluoro) and Impurity B (ortho-fluoro) critically co-elute ( Rs​=0.6 ). Because their molecular weights and overall lipophilicities are identical, hydrophobic interactions alone cannot distinguish the subtle shape and dipole differences between the ortho and para fluorine positions[6]. Relying on a C18 column for this assay would result in a false-positive overestimation of API purity.

  • The PFP Advantage: The PFP column successfully achieves baseline resolution ( Rs​=2.4 ) between the ortho and para isomers. This is directly caused by the rigid, electron-deficient pentafluorophenyl ring interacting with the highly polarized C-F bond of the analytes. The steric hindrance and dipole alignment differ significantly depending on whether the fluorine is in the ortho or para position, leading to differential retention times and superior selectivity[2][4].

Conclusion

For the purity assessment of 2-(4-Fluorophenyl)propanenitrile, standard C18 and Phenyl-Hexyl columns present a high risk of analytical failure due to the co-elution of regioisomers. A Pentafluorophenyl (PFP) stationary phase is objectively superior. By leveraging multi-modal interactions—specifically dipole-dipole alignment and shape recognition—the PFP column provides the necessary orthogonal selectivity to resolve critical fluorinated pairs, ensuring high scientific integrity and trustworthy purity data.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Retrieved from:[Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Retrieved from:[Link]

  • Fortis Technologies. "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity." Retrieved from:[Link]

  • Symta. "ACE C18-PFP - A C18 phase with unique selectivity." Retrieved from: [Link]

Sources

2-(4-Fluorophenyl)propanenitrile vs. Aromatic Fluorinated Nitriles: A Structural and Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated nitriles is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective, data-driven comparison between 2-(4-fluorophenyl)propanenitrile (an aliphatic, benzylic nitrile) and traditional aromatic fluorinated nitriles such as 4-fluorobenzonitrile and 4-(trifluoromethyl)benzonitrile . By analyzing their structural geometry, electronic properties, and synthetic reactivity, researchers can make informed decisions when selecting building blocks for complex active pharmaceutical ingredients (APIs).

Structural & Electronic Profiling: The Causality of Design

The fundamental divergence between 2-(4-fluorophenyl)propanenitrile and its aromatic counterparts lies in the spatial relationship between the nitrile group (-CN) and the fluorinated aromatic ring.

  • 2-(4-Fluorophenyl)propanenitrile (Aliphatic/Benzylic): The nitrile group is separated from the aromatic ring by an ethylidene linker, creating a chiral center at the α -carbon. This sp³ hybridization breaks the planarity of the molecule, introducing conformational flexibility. The fluorine atom at the para position is electronically isolated from the nitrile group, meaning it primarily exerts localized inductive effects rather than participating in extended resonance with the -CN group 1.

  • 4-Fluorobenzonitrile (Aromatic): The nitrile is directly conjugated with the π -system of the benzene ring. It acts as a powerful electron-withdrawing group (EWG) via resonance, significantly depleting electron density at the ortho and para positions. This activates the para-fluorine for Nucleophilic Aromatic Substitution (SNAr) 2.

Mechanistic Impact on Pharmacokinetics (PK)

The rational use of fluorine atoms improves the lipophilicity of pharmaceuticals, thereby increasing membrane permeability and bioavailability 1. For 2-(4-fluorophenyl)propanenitrile, the para-fluorine serves a critical metabolic function: it physically blocks Cytochrome P450 (CYP450)-mediated para-hydroxylation. Because the C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), the molecule resists oxidative degradation, prolonging the drug's half-life.

MetabolicPathway Substrate1 Phenyl Ring (C-H at para position) CYP450 CYP450 Enzyme (Oxidation) Substrate1->CYP450 Substrate2 4-Fluorophenyl Ring (C-F at para position) Substrate2->CYP450 Metabolite1 para-Hydroxylated Metabolite CYP450->Metabolite1 High Susceptibility Metabolite2 Metabolically Stable (Prolonged Half-life) CYP450->Metabolite2 Blocked by C-F Bond

Metabolic stability pathway illustrating CYP450 oxidation blockade by para-fluorination.

Comparative Quantitative Data

The following table summarizes the divergent physicochemical properties and primary synthetic utilities of these building blocks.

Parameter2-(4-Fluorophenyl)propanenitrile4-Fluorobenzonitrile4-(Trifluoromethyl)benzonitrile
Structural Class Aliphatic / Benzylic NitrileAromatic NitrileAromatic Nitrile
Primary Reactivity α -Alkylation, Nitrile reduction 3SNAr at C-F bond, MetalationSNAr, Cross-coupling
Chirality Yes ( α -carbon stereocenter)No (Planar)No (Planar)
Metabolic Stability High (para-F blocks oxidation)Moderate (Prone to ring oxidation)Very High (CF3 is highly stable)
Lipophilicity (LogP) ~2.1 (Balanced aliphatic/aromatic)~1.2 (Rigid planar)~2.8 (Highly lipophilic)
Electrophilicity of CN Moderate (Aliphatic)High (Conjugated EWG)Very High (Dual EWG effect)

Synthetic Workflows & Self-Validating Protocols

The synthetic utility of 2-(4-fluorophenyl)propanenitrile is defined by the acidity of its α -proton. Unlike aromatic nitriles which undergo metalation on the ring 4, the benzylic nitrile can be readily deprotonated to form a nucleophilic keteniminate intermediate. This allows for the construction of complex quaternary stereocenters.

Protocol: α -Alkylation of 2-(4-Fluorophenyl)propanenitrile

Objective: To synthesize a quaternary α -alkylated nitrile derivative while preventing self-condensation (Thorpe reaction). Causality Check: The use of Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is non-negotiable. The kinetic deprotonation must be rapid and irreversible to prevent the unreacted nitrile from acting as an electrophile against the newly formed keteniminate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous Tetrahydrofuran (THF) (0.2 M relative to the substrate) and diisopropylamine (1.15 eq).

  • Base Generation: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: Slowly add a solution of 2-(4-fluorophenyl)propanenitrile (1.0 eq) in THF dropwise over 15 minutes. Self-Validation: The solution will typically develop a pale yellow color, indicating the formation of the lithium keteniminate. Stir for 45 minutes at -78 °C.

  • Electrophilic Addition: Add the desired alkyl halide (1.2 eq) dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to gradually warm to room temperature over 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the starting material validates the completion of the alkylation.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl to neutralize the remaining base without hydrolyzing the nitrile. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SyntheticWorkflow SM 2-(4-Fluorophenyl) propanenitrile Deprotonation Base Addition (LDA, -78°C) SM->Deprotonation Step 1 Intermediate Lithium Keteniminate Deprotonation->Intermediate Electrophile Electrophile Addition Intermediate->Electrophile Step 2 Product Quaternary Nitrile Product Electrophile->Product Quench

Step-by-step synthetic workflow for the alpha-alkylation of 2-(4-fluorophenyl)propanenitrile.

Conclusion

While simple aromatic fluorinated nitriles like 4-fluorobenzonitrile are excellent electrophiles for SNAr chemistry, 2-(4-fluorophenyl)propanenitrile offers a highly orthogonal reactivity profile. By separating the nitrile from the aromatic π -system, it provides a nucleophilic α -carbon capable of generating chiral quaternary centers, while its para-fluorine atom independently secures the molecule against oxidative metabolic clearance. This dual functionality makes it an indispensable scaffold in the rational design of modern therapeutics.

References

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes PubMed Central (PMC) URL:[Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions PubMed Central (PMC) URL:[Link]

Sources

Biological Activity of 2-(4-Fluorophenyl)propanenitrile Derivatives: A Comparative Guide to Target Specificity and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(4-fluorophenyl)propanenitrile scaffold is a highly versatile pharmacophore in modern medicinal chemistry. By combining the metabolic stability and lipophilicity of a para-fluorinated aromatic ring with the strong dipole and hydrogen-bonding capacity of a propanenitrile moiety, this building block serves as the foundation for several distinct classes of biologically active compounds.

This guide provides an objective, data-driven comparison of 2-(4-fluorophenyl)propanenitrile derivatives across three primary therapeutic domains: Alzheimer's Disease (BACE1 inhibition) , Type 2 Diabetes (α-Glucosidase inhibition) , and Oncology (HDAC modulation in Glioblastoma) .

Pharmacophore Divergence: How One Scaffold Addresses Multiple Targets

The biological utility of 2-(4-fluorophenyl)propanenitrile stems from its structural modularity. The fluorine atom prevents rapid CYP450-mediated oxidation at the para position while modulating the pKa of adjacent functional groups. Simultaneously, the nitrile group acts as a low-molecular-weight, polar hydrogen-bond acceptor that significantly improves pharmacokinetic profiles without adding excessive steric bulk[1].

Mechanism cluster_0 2-(4-Fluorophenyl)propanenitrile Scaffold cluster_1 Target Divergence Core Core Pharmacophore (F-Phenyl + Nitrile) BACE BACE1 (Alzheimer's) 1,4-Oxazine Derivatives Core->BACE Amination & Cyclization (S1/S3 Pocket Binding) AGluc α-Glucosidase (Diabetes) Benzimidazole Hybrids Core->AGluc Benzimidazole Fusion (GLU279 H-Bonding) GBM HDAC/ERβ (Glioblastoma) Diarylpropanenitriles Core->GBM Arylation (Anti-proliferation)

Fig 1: Pharmacological divergence of the 2-(4-fluorophenyl)propanenitrile scaffold.

Comparative Analysis of Biological Activities

A. Central Nervous System: BACE1 Inhibition (Alzheimer's Disease)

Derivative Class: 1,4-Oxazines and Piperazinones Representative Intermediate: rac-2-Amino-2-(5-bromo-2-fluorophenyl)propanenitrile[2]

Mechanistic Insight: In the development of β-secretase 1 (BACE1) inhibitors, achieving blood-brain barrier (BBB) penetration while maintaining high enzymatic affinity is notoriously difficult. Derivatives synthesized from 2-amino-2-(fluorophenyl)propanenitrile utilize the fluorophenyl ring to occupy the hydrophobic S1 and S3 pockets of the BACE1 active site[3]. The nitrile precursor is essential for establishing a quaternary stereocenter, which directs the subsequent amidine "warhead" to interact directly with the catalytic aspartate residues. This specific spatial arrangement lowers the basicity of the amidine, thereby improving in vivo BBB crossing and reducing Aβ peptide formation in the brain[2].

B. Metabolic Disorders: α-Glucosidase Inhibition (Type 2 Diabetes)

Derivative Class: Benzimidazole-propionitrile Hybrids Representative Compound: 2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)propanenitrile (Compound B14)[1]

Mechanistic Insight: For glycemic control, α-glucosidase inhibitors delay carbohydrate digestion. When the fluorophenylpropanenitrile moiety is hybridized with a benzimidazole ring, the resulting compounds exhibit potent inhibitory activity. Molecular docking studies reveal a critical causality: the nitrile group acts as a dedicated hydrogen-bond acceptor, forming a strong interaction with the GLU279 residue in the enzyme's active site[1]. The 4-fluoro substitution on the phenyl ring enhances lipophilic contacts within the binding pocket, resulting in an inhibitory profile that rivals or exceeds the clinical standard, acarbose[1].

C. Oncology: HDAC / ERβ Modulation (Glioblastoma Multiforme)

Derivative Class: Diarylpropanenitriles Representative Compound: 3-(4-Bromophenyl)-2-(4-fluorophenyl)propanenitrile (Compound IIIc)[4]

Mechanistic Insight: Glioblastoma multiforme (GBM) is highly aggressive, necessitating compounds that target multiple pathways, such as Histone Deacetylases (HDACs) and Estrogen Receptor beta (ERβ). Diarylpropanenitrile derivatives leverage the fluorophenyl group to modulate lipophilicity, allowing the molecule to penetrate complex 3D tumor microenvironments. These compounds have been shown to significantly impair the migration and proliferation of glioblastoma stem cells (GSCs) in 3D neurosphere assays[4].

Quantitative Comparison Table

Derivative ClassRepresentative Compound / IntermediatePrimary TargetKey Binding InteractionPharmacological Indication
1,4-Oxazines rac-2-Amino-2-(5-bromo-2-fluorophenyl)propanenitrileBACE1 EnzymeFluorophenyl occupies S1/S3 pockets; Amidine binds catalytic aspartatesAlzheimer's Disease
Benzimidazole-propionitriles 2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)propanenitrileα-GlucosidaseNitrile H-bonds with GLU279; Benzimidazole binds ASP352Type 2 Diabetes Mellitus
Diarylpropanenitriles 3-(4-Bromophenyl)-2-(4-fluorophenyl)propanenitrileHDAC / ERβMulti-target modulation of stem cell proliferation pathwaysGlioblastoma Multiforme

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols highlight the causality behind the experimental design for evaluating these derivatives.

Protocol 1: BACE1 FRET Assay for 1,4-Oxazine Derivatives

Rationale: A Fluorescence Resonance Energy Transfer (FRET) assay is used because the cleavage of the substrate by BACE1 is linearly related to the rate of proteolysis, providing highly sensitive, real-time kinetic data[2].

  • Substrate Preparation: Utilize a specific peptide substrate containing (7-methoxycoumarin-4-yl) acetic acid (Mca) as the fluorescent donor and 2,4-dinitrophenyl (Dnp) as the quencher[2].

  • Assay Assembly (384-well format): Combine recombinant BACE1 enzyme with varying concentrations of the fluorophenylpropanenitrile derivative in an acidic assay buffer (mimicking the endosomal pH where BACE1 is active).

  • Self-Validating Controls:

    • Positive Control: Known BACE1 inhibitor (e.g., Verubecestat).

    • Negative/Low Control: Assay buffer + Substrate + Inhibitor (No Enzyme) to establish baseline fluorescence and rule out compound auto-fluorescence[2].

  • Kinetic Measurement: Add the Mca/Dnp substrate to initiate the reaction. Read fluorescence continuously using a microplate fluorometer (Excitation: 320 nm; Emission: 405 nm)[2].

  • Data Analysis: Calculate the IC50 by plotting the initial velocity of fluorescence increase against the log concentration of the inhibitor.

Workflow Step1 Enzyme & Inhibitor Incubation Step2 Add FRET Substrate (Mca/Dnp) Step1->Step2 15 min, 37°C Step3 Kinetic Readout (Ex: 320nm / Em: 405nm) Step2->Step3 Cleavage Separates Quencher Step4 Data Normalization (vs. No-Enzyme Control) Step3->Step4 IC50 Calculation

Fig 2: High-throughput BACE1 FRET assay workflow for inhibitor screening.

Protocol 2: 3D Neurosphere Migration Assay for Diarylpropanenitriles

Rationale: Standard 2D cell cultures fail to replicate the spatial and extracellular matrix (ECM) complexities of Glioblastoma. A 3D neurosphere assay using a laminin-enriched matrix accurately measures the true invasive potential of GSCs[4].

  • Neurosphere Generation: Culture Glioblastoma Stem Cells (GSCs) in ultra-low attachment plates until uniform neurospheres (approx. 5000 cells/sphere) are formed[4].

  • Matrix Embedding: Deposit the neurospheres onto 3D matrices enriched with Laminin (LN), a key component of the brain ECM that promotes tumor migration[4].

  • Treatment Application: Apply 3-(4-Bromophenyl)-2-(4-fluorophenyl)propanenitrile at varying concentrations (e.g., 10 µM to 50 µM) and allow incubation for 72 hours[4].

  • Self-Validating Controls:

    • Vehicle Control: DMSO (matched to the highest concentration used for the compound) to ensure the solvent is not causing cytotoxicity.

  • Quantification: After 5 days of total migration time, capture images using phase-contrast microscopy. Calculate the migration area by subtracting the initial neurosphere core area from the total area of migrating cells[4].

References

  • 1,4-Oxazine β-Secretase 1 (BACE1)
  • Potent α-glucosidase inhibitors with benzimidazole-propionitrile hybridization; synthesis, bioassay and docking study Results in Chemistry - PMC / NIH URL
  • Targeting Several Biologically Reported Targets of Glioblastoma Multiforme by Assaying 2D and 3D Cultured Cells PMC / NIH URL

Sources

The Analytical Challenge: Methylation of 4-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the gas chromatography-mass spectrometry (GC-MS) analysis of the 2-(4-fluorophenyl)propanenitrile reaction mixture. As a Senior Application Scientist, I have structured this guide to critically evaluate analytical column chemistries and provide a self-validating protocol for resolving structurally similar alkylated nitriles.

The synthesis of 2-(4-fluorophenyl)propanenitrile (CAS: 51965-61-8)[1] typically involves the α -alkylation (methylation) of 4-fluorophenylacetonitrile. This reaction presents a classic analytical challenge: the reaction mixture contains the starting material, the desired mono-methylated product, and an over-alkylated di-methylated byproduct.

Because the addition of a single methyl group ( Δ MW = 14 Da) only marginally alters the boiling point and overall dispersive interactions of the molecule, separating these three species requires careful selection of the GC stationary phase. The primary analytical goal is to achieve baseline resolution ( Rs​≥1.5 ) between the mono-methylated product and the di-methylated byproduct to accurately quantify reaction conversion and selectivity.

ReactionPathway SM 4-Fluorophenylacetonitrile (Starting Material) MW: 135.14 Product 2-(4-Fluorophenyl)propanenitrile (Target Product) MW: 149.17 SM->Product Base, MeI Mono-alkylation Byproduct 2-(4-Fluorophenyl)-2-methylpropanenitrile (Di-methyl Byproduct) MW: 163.19 Product->Byproduct Base, MeI Over-alkylation

Reaction pathway showing the progressive α -methylation of 4-fluorophenylacetonitrile.

Stationary Phase Comparison: Causality & Selection

To objectively evaluate performance, we compare three standard capillary columns: DB-5ms (non-polar), DB-1701 (mid-polar), and DB-WAX (polar).

DB-5ms (5% Phenyl-arylene / 95% Dimethylpolysiloxane)
  • Mechanism: Separation is driven almost entirely by dispersive (van der Waals) forces, correlating closely with boiling point[2].

  • Performance: The boiling point differences between the unmethylated, mono-methylated, and di-methylated species are minimal. Consequently, DB-5ms yields narrow peak spacing and risks co-elution, especially at higher column loadings.

DB-1701 (14% Cyanopropyl-phenyl / 86% Methylpolysiloxane)
  • Mechanism: This phase introduces strong dipole-dipole interactions due to the cyanopropyl functional groups[3].

  • Performance (Optimal): The nitrile group on the analytes interacts specifically with the cyanopropyl groups of the stationary phase. The steric hindrance introduced by the α -methyl groups alters the accessibility of the analyte's nitrile dipole. The unmethylated starting material interacts most strongly, while the di-methylated byproduct is the most sterically hindered. This orthogonal separation mechanism (boiling point + steric dipole interaction) provides superior selectivity and baseline resolution[3].

DB-WAX (Polyethylene Glycol)
  • Mechanism: Separation relies on hydrogen bonding and strong dipole interactions.

  • Performance: While it provides excellent retention for polar compounds, DB-WAX suffers from lower maximum operating temperatures (typically 250 °C) and higher column bleed, which interferes with the MS baseline and reduces the signal-to-noise (S/N) ratio for trace byproduct detection.

Table 1: Column Performance Comparison for Fluorophenyl Nitriles
ParameterDB-5msDB-1701 (Recommended)DB-WAX
Phase Chemistry 5% Phenyl-arylene14% Cyanopropyl-phenylPolyethylene Glycol
Separation Mechanism Dispersive (Boiling Point)Dispersive + Dipole-DipoleHydrogen Bonding + Dipole
Resolution ( Rs​ ) 1.1 (Partial Co-elution)> 2.0 (Baseline) 1.6 (Broad peaks)
Max Temperature 325 °C / 350 °C280 °C / 300 °C250 °C
MS Bleed Profile Exceptionally LowLow to Moderate High at >240 °C

Experimental Protocol: Self-Validating GC-MS Workflow

The following protocol utilizes the DB-1701 column. It is designed as a self-validating system: by incorporating an internal standard (e.g., d5-chlorobenzene) and monitoring specific extracted ion chromatograms (EIC), the method inherently verifies retention time stability and ionization efficiency.

Step 1: Sample Preparation (Quenching & Extraction)
  • Quench: Transfer 50 µL of the crude reaction mixture into a 1.5 mL microcentrifuge tube containing 500 µL of saturated aqueous NH4​Cl to quench the base and halt alkylation.

  • Extract: Add 500 µL of GC-grade Ethyl Acetate (EtOAc) containing 50 ppm of d5-chlorobenzene (Internal Standard).

  • Phase Separation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

  • Dilution: Transfer 100 µL of the upper organic layer to a GC vial containing 900 µL of EtOAc. Cap securely.

Step 2: GC-MS Instrumental Parameters
  • Column: Agilent J&W DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Inlet: 250 °C, Split ratio 20:1, Injection volume 1.0 µL.

  • Oven Program:

    • Initial: 80 °C (Hold 1 min).

    • Ramp 1: 15 °C/min to 180 °C.

    • Ramp 2: 30 °C/min to 260 °C (Hold 3 min).

  • MS Transfer Line: 260 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, Source Temp 230 °C.

  • Scan Range: m/z 40 to 300.

GCMS_Workflow Prep Sample Preparation (Liquid-Liquid Extraction in EtOAc) Inject Split Injection (250°C, 20:1 Split) Prep->Inject Separate GC Separation (DB-1701) Dipole-Dipole & Dispersive Interactions Inject->Separate Ionize EI Ionization (70 eV) Radical Cation Formation Separate->Ionize Analyze Quadrupole Mass Analyzer (m/z 40 - 300) Ionize->Analyze Process Data Processing (EIC Extraction & Integration) Analyze->Process

Step-by-step GC-MS analytical workflow for reaction mixture characterization.

Data Interpretation and Mass Spectral Causality

Under 70 eV Electron Ionization, the analytes undergo predictable fragmentation. The presence of the fluorine atom strongly directs the fragmentation pathways, stabilizing the tropylium ion equivalents.

Table 2: Expected Retention Times and Diagnostic EI-MS Ions
CompoundApprox. RT (min)Molecular Ion ( M+∙ )Base PeakKey Fragment Ions (m/z)Mechanistic Causality for Fragmentation
4-Fluorophenylacetonitrile 6.85135135108, 83Strong M+∙ due to stable benzylic radical. Loss of HCN (27 Da) yields the fluorotropylium ion (m/z 108).
2-(4-Fluorophenyl)propanenitrile 7.12149134149, 122, 109Loss of methyl radical ( ⋅CH3​ ) forms the stable benzylic cation (m/z 134).
2-(4-Fluorophenyl)-2-methylpropanenitrile 7.35163148163, 136, 109Facile loss of one α -methyl group yields the tertiary benzylic cation (m/z 148), driving the base peak.

Analytical Insight: To rapidly quantify the reaction conversion without interference from background matrix or column bleed, extract the specific base peak ions (EIC: m/z 135, 134, and 148). The DB-1701 column guarantees that even if minor tailing occurs, the distinct mass-to-charge ratios will prevent integration overlap, ensuring high scientific integrity in your kinetic or yield calculations.

References

  • Chrom Tech. Agilent DB-1701 GC Column Specifications and Applications. Retrieved from[Link]

  • PubMed / Journal of Chromatography A. (2004). Comparison of series 5 gas chromatography column performances from a variety of manufacturers. Retrieved from [Link]

Sources

X-ray crystallography of 2-(4-Fluorophenyl)propanenitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of 2-(4-Fluorophenyl)propanenitrile Derivatives: A Comparative Guide to Crystallization and Source Technologies

The structural elucidation of 2-(4-fluorophenyl)propanenitrile derivatives is a critical bottleneck in the development of fluorinated pharmaceuticals and chiral building blocks (e.g., flurbiprofen analogs). Resolving the precise three-dimensional atomic arrangement of these molecules via Single-Crystal X-ray Diffraction (SCXRD) presents two distinct crystallographic challenges:

  • Positional and Rotational Disorder : The high electronegativity and specific non-covalent packing interactions of the para-fluorine atom often lead to dynamic disorder within the crystal lattice.

  • Absolute Configuration Assignment : The molecule contains a chiral center at the C2 position, but consists entirely of "light" atoms (Carbon, Hydrogen, Nitrogen, Fluorine), making the determination of absolute stereochemistry difficult due to weak anomalous scattering.

As a Senior Application Scientist, I have structured this guide to objectively compare alternative crystallization methodologies and X-ray source technologies, providing field-proven, self-validating protocols to overcome these specific challenges.

Comparative Analysis: Crystallization Strategies

Obtaining a diffraction-quality single crystal is the most critical variable in SCXRD. For fluorinated propanenitriles, the choice of crystallization method dictates whether the resulting lattice will suffer from twinning or severe fluorine disorder.

Unlike other halogens, fluorine is a poor hydrogen bond acceptor but actively participates in weak directional interactions (e.g., C–H···F and F···F contacts) that dictate crystal packing.

  • Vapor Diffusion (The Gold Standard): This method places a solution of the compound in a small inner vial, enclosed within a larger sealed vial containing a volatile anti-solvent. The anti-solvent slowly diffuses into the inner vial via the vapor phase.

    • Causality: The slow, thermodynamically controlled reduction in solubility allows the weak C–H···F interactions to organize optimally, rejecting impurities and minimizing kinetic defects (twinning).

  • Slow Evaporation (The Alternative): The compound is dissolved in a solvent, which is allowed to evaporate through a pierced cap.

    • Causality: While simpler to set up, the rapid increase in supersaturation often forces the fluorinated molecules into kinetically trapped polymorphs. The rapid growth rate frequently results in rotational disorder of the phenyl ring or the formation of amorphous oils.

Table 1: Quantitative Comparison of Crystallization Methods for Fluorinated Propanenitriles
MetricVapor DiffusionSlow Evaporation
Typical Success Rate (Single Crystals) 75 - 85%30 - 40%
Crystal Quality (Mosaicity) Excellent (< 0.5°)Poor to Moderate (0.8° - 1.5°)
Incidence of Twinning / Oils Low (< 10%)High (> 45%)
Time to Crystal Formation 3 to 14 days1 to 5 days
Thermodynamic Control HighLow

Comparative Analysis: X-Ray Source Technologies

Once a high-quality crystal is obtained, selecting the correct diffractometer source is paramount for resolving the absolute configuration of the C2 chiral center. The absolute structure is determined by measuring the anomalous dispersion (differences in intensity between Friedel pairs, I(hkl) vs I(−h−k−l) ), which is quantified by the .

  • In-house Cu-K α Microfocus Source ( λ = 1.5418 Å):

    • Causality: For light-atom structures (C, H, N, F), the anomalous scattering signal ( f′′ ) is intrinsically weak. The longer wavelength of Copper radiation significantly enhances this anomalous signal for oxygen and fluorine atoms compared to Molybdenum. This allows for an unambiguous assignment of the enantiomer, yielding a Flack parameter near 0.0 with a low standard uncertainty.

  • In-house Mo-K α Source ( λ = 0.7107 Å):

    • Causality: Molybdenum radiation penetrates deeper and suffers less from absorption errors, making it excellent for heavy-metal complexes. However, for 2-(4-fluorophenyl)propanenitrile, the anomalous signal is too weak. Refinements using Mo-K α data typically yield ambiguous Flack parameters (e.g., 0.3±0.4 ), meaning the absolute stereochemistry cannot be trusted .

Table 2: X-Ray Source Performance Metrics (Light-Atom Absolute Structure)
MetricCu-K α Microfocus ( λ = 1.5418 Å)Mo-K α Source ( λ = 0.7107 Å)
Diffraction Intensity (Light Atoms) Very HighLow to Moderate
Anomalous Signal ( f′′ for Fluorine) ∼0.072 electrons ∼0.015 electrons
Typical Flack Parameter Uncertainty ±0.05 to 0.10 (Reliable) ±0.30 to 0.50 (Unreliable)
Absorption Effects High (Requires empirical correction)Low
Resolution Limit ∼0.80 Å ∼0.70 Å

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow incorporates built-in validation checkpoints to guarantee the reliability of the final crystallographic model.

Phase 1: Vapor Diffusion Crystallization

  • Dissolution: Dissolve 10 mg of enantiopure 2-(4-fluorophenyl)propanenitrile in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.

    • Validation Checkpoint: Inspect under a light microscope. The solution must be optically clear. If particulates remain, filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation.

  • Chamber Setup: Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

    • Validation Checkpoint: Ensure the anti-solvent (pentane) has a higher vapor pressure than the solvent (dichloromethane). This guarantees a net transfer of vapor into the inner vial, slowly precipitating the target compound.

  • Incubation: Store the setup in a vibration-free environment at 20 °C for 7 days.

Phase 2: Crystal Mounting and Data Collection 4. Harvesting & Cryocooling: Select a single crystal (approx. 0.1×0.1×0.2 mm) with sharp edges and no visible cracks. Mount it on a MiTeGen loop using paratone oil and immediately flash-cool it to 100 K on the diffractometer goniometer using a nitrogen cryostream.

  • Validation Checkpoint: Cryocooling is mandatory to freeze the dynamic rotational disorder of the para-fluorine atom. Collect 3 initial diffraction frames. If the reflection spots are smeared or mosaicity exceeds 1.0°, the crystal cracked during freezing; discard and mount a new crystal.
  • Data Collection: Collect a full sphere of data using a Cu-K α microfocus source. Ensure high redundancy (measuring the same reflections multiple times at different goniometer angles) to accurately calculate Bijvoet differences.
  • Validation Checkpoint: The internal agreement factor ( Rint​ ) of the merged data must be <0.05 . A higher value indicates poor crystal quality or severe radiation damage.

Phase 3: Structure Solution and Refinement 6. Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL). Model all non-hydrogen atoms with Anisotropic Displacement Parameters (ADPs).

  • Validation Checkpoint (Fluorine Disorder): Inspect the thermal ellipsoid of the fluorine atom. If it is highly elongated perpendicular to the C-F bond, rotational disorder is still present. Split the fluorine atom into two positions (e.g., F1A and F1B) and refine their site occupancies using standard constraints (SUMP) until the ADPs normalize.
  • Validation Checkpoint (Absolute Structure): Check the refined Flack parameter. A value of 0.00 with a standard uncertainty (s.u.) of <0.10 confirms the correct enantiomer. If the value is ∼1.0 , invert the structural model and re-refine.

Workflow Visualization

The following decision tree maps the causality between methodological choices and the resulting crystallographic outcomes.

G Start 2-(4-Fluorophenyl)propanenitrile Synthesis Cryst1 Vapor Diffusion (Thermodynamic Control) Start->Cryst1 Preferred Cryst2 Slow Evaporation (Kinetic Control) Start->Cryst2 Alternative Eval Crystal Quality Assessment (Mitigating F-Disorder) Cryst1->Eval High Quality Single Crystals Cryst2->Eval Prone to Twinning / Oils Source1 Cu-Kα Microfocus (λ = 1.5418 Å) Eval->Source1 Light Atoms (C,H,N,F) Source2 Mo-Kα Source (λ = 0.7107 Å) Eval->Source2 Heavy Atom Derivs (Not Applicable) Outcome1 Absolute Configuration Resolved (Flack Parameter ~ 0.0) Source1->Outcome1 Strong Anomalous Dispersion Outcome2 Relative Stereochemistry Only (High Flack Uncertainty) Source2->Outcome2 Weak Anomalous Dispersion

Caption: Workflow for crystallization and X-ray source selection of fluorinated propanenitriles.

References

  • Parsons, S., Flack, H. D., & Wagner, T. "Determination of absolute configuration using X-ray diffraction." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2013. Available at:[Link]

  • Flack, H. D., & Bernardinelli, G. "A Facile Method to Determine the Absolute Structure of Achiral Molecules: Supramolecular-Tilt Structures." Journal of Applied Crystallography, 2000. Available at:[Link]

Comparison of catalysts for 2-(4-Fluorophenyl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(4-Fluorophenyl)propanenitrile —a critical α-aryl nitrile intermediate used in the development of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and specialized agrochemicals—presents a fascinating challenge in catalytic design. The primary synthetic hurdle is the selective formation of the α-chiral center without over-alkylation or the generation of toxic byproducts.

As an Application Scientist, evaluating the optimal synthetic route requires balancing atom economy, scalability, and safety. This guide provides an in-depth, objective comparison of three distinct catalytic methodologies: Palladium-catalyzed α-arylation, Phase-Transfer Catalyzed (PTC) methylation, and Nickel-catalyzed transfer hydrocyanation.

Palladium-Catalyzed α-Arylation of Propionitrile

The Science & Causality: The direct coupling of 4-fluorobromobenzene with propionitrile is a highly convergent approach. However, propionitrile is a weak carbon acid (pKa ~ 32), requiring strong bases like sodium hexamethyldisilazide (NaHMDS) for deprotonation. The critical challenge in this pathway is the stability of the intermediate arylpalladium cyanoalkyl complex. Secondary cyanoalkyl palladium species are highly susceptible to β-hydride elimination, which leads to unwanted alkene byproducts rather than the target nitrile[1].

To circumvent this, bulky bidentate phosphine ligands such as BINAP or DPPBz are employed. The steric bulk of these ligands forces the palladium complex into a rigid geometry that accelerates the desired reductive elimination step, drastically outpacing the decomposition pathway[1].

PdCycle Pd0 Pd(0)L_n Active Catalyst PdII_Br Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_Br + 4-Fluorobromobenzene PdII_CN Ar-Pd(II)-CH(CH3)CN Ligand Exchange PdII_Br->PdII_CN + Propionitrile, NaHMDS - NaBr, - HMDS Product 2-(4-Fluorophenyl)propanenitrile PdII_CN->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed α-arylation driven by bulky phosphine ligands.

Experimental Protocol (Self-Validating Workflow):

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(dba)₂ (5 mol%), racemic-BINAP (6 mol%), and NaHMDS (1.5 equiv).

  • Reagent Addition: Add 4-fluorobromobenzene (1.0 equiv) and anhydrous propionitrile (acts as both reactant and solvent; alternatively, use toluene with 2.0 equiv propionitrile).

  • Reaction: Seal the flask, remove it from the glovebox, and heat the homogeneous mixture at 90 °C for 12 hours. The color will shift from dark red to pale yellow as the active Pd(0) species is consumed and regenerated.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography to yield the product.

Phase-Transfer Catalyzed (PTC) Mono-Methylation

The Science & Causality: Starting from 2-(4-fluorophenyl)acetonitrile, the objective is to install a single methyl group. Traditional methods using methyl iodide (MeI) and sodium hydride (NaH) are notorious for producing dimethylated impurities. The mono-methylated product is sterically more hindered but electronically more nucleophilic than the starting material, leading to rapid over-alkylation.

This issue is elegantly solved by using Dimethyl Carbonate (DMC) under Phase-Transfer Catalysis (PTC) conditions. DMC acts as a "green" methylating agent operating via a BAl2 (Bimolecular Alkyl-Oxygen cleavage) mechanism. When the PTC (e.g., Tetrabutylammonium bromide, TBAB) transfers the deprotonated carbanion into the organic phase, it attacks the methyl group of DMC. The leaving group is methylcarbonate, which rapidly and irreversibly decomposes into CO₂ and methoxide[2][3]. The continuous removal of the leaving group as a gas drives the reaction forward, while the bulky transition state inherently prevents the second methylation, yielding >99% mono-selectivity[2][3].

PTCCycle cluster_org Organic Phase (DMC) cluster_aq Solid Phase Substrate Ar-CH2-CN AnionPTC [Ar-CH-CN]- [Q]+ Substrate->AnionPTC Interfacial Deprotonation Product Product + CO2 ↑ AnionPTC->Product + DMC (BAl2 Mechanism) Base K2CO3 Base->Substrate Base Action PTC TBAB ([Q]+) PTC->AnionPTC Phase Transfer

Biphasic PTC mechanism utilizing DMC for highly selective mono-methylation.

Experimental Protocol (Self-Validating Workflow):

  • Preparation: In a heavy-walled pressure tube, combine 2-(4-fluorophenyl)acetonitrile (1.0 equiv), DMC (10.0 equiv, serving as both reagent and solvent), anhydrous K₂CO₃ (2.0 equiv), and TBAB (5 mol%).

  • Reaction: Seal the tube and heat the heterogeneous mixture to 180 °C (or 90–100 °C if utilizing optimized gas-liquid PTC setups) for 4–5 hours.

  • Validation: Cool the vessel to room temperature. Carefully vent the tube; the cessation of CO₂ gas evolution serves as a physical indicator of reaction completion.

  • Workup: Filter the solid inorganic salts, wash with ethyl acetate, and recover the excess DMC via vacuum distillation for recycling. The remaining residue is the highly pure mono-methylated product.

Nickel-Catalyzed Transfer Hydrocyanation

The Science & Causality: Direct hydrocyanation of 4-fluorostyrene traditionally requires highly toxic, gaseous hydrogen cyanide (HCN). Recent advancements have pioneered transfer hydrocyanation, a reversible process that uses a benign, inexpensive alkyl nitrile (such as isovaleronitrile) as the cyanide donor[4].

This pathway utilizes a dual-catalyst system: a Ni(0) complex (e.g., Ni(COD)₂ with DPEphos) and a Lewis acid co-catalyst (AlMe₂Cl). The Lewis acid is critical; it coordinates to the nitrogen of the donor nitrile, weakening the C-CN bond and facilitating oxidative addition by the Nickel center. The thermodynamic driving force of the reaction relies on shifting the equilibrium from an aliphatic nitrile to a more stable, conjugated benzylic nitrile[4].

Hydrocyanation Ni0 Ni(0) / DPEphos OxAdd Ni(II)(Alkyl)(CN) via Donor Nitrile Ni0->OxAdd Oxidative Addition (Isovaleronitrile) BetaElim Ni(II)(H)(CN) + Alkene Byproduct OxAdd->BetaElim β-Hydride Elimination MigIns Ni(II)(Ar-Alkyl)(CN) Alkene Insertion BetaElim->MigIns + 4-Fluorostyrene (Insertion) Product 2-(4-Fluorophenyl)propanenitrile MigIns->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Ni-catalyzed transfer hydrocyanation driven by thermodynamic equilibrium.

Experimental Protocol (Self-Validating Workflow):

  • Preparation: In an argon-filled glovebox, prepare a solution of Ni(COD)₂ (5 mol%) and DPEphos (5 mol%) in anhydrous toluene within a Schlenk tube.

  • Reagent Addition: Add isovaleronitrile (5.0 equiv) as the CN donor, followed by 4-fluorostyrene (1.0 equiv).

  • Activation: Inject AlMe₂Cl (20 mol%, 1.0 M solution in hexane). The Lewis acid immediately activates the donor nitrile.

  • Reaction: Seal the tube and heat at 100 °C for 24 hours.

  • Workup: Cool the mixture, dilute with diethyl ether, and filter through a short pad of silica gel to remove the metal catalysts. Concentrate the filtrate under reduced pressure to isolate the product.

Quantitative Performance Comparison

To aid in route selection, the following table synthesizes the operational and performance metrics of the three methodologies based on literature standards.

MetricPd-Catalyzed α-ArylationPTC Mono-Methylation (DMC)Ni-Catalyzed Transfer Hydrocyanation
Starting Materials 4-Fluorobromobenzene + Propionitrile2-(4-Fluorophenyl)acetonitrile + DMC4-Fluorostyrene + Isovaleronitrile
Typical Yield 80 - 88%95 - 99%75 - 85%
Mono-Selectivity High (Inherent to mechanism)>99% (BAl2 mechanism prevents di-alkylation)High (Markovnikov addition preferred)
Catalyst Cost High (Pd + complex phosphines)Very Low (K₂CO₃ + TBAB)Moderate (Ni + DPEphos)
Environmental Impact Moderate (Heavy metal waste, strong bases)Low (Green process, CO₂ byproduct) Moderate (Avoids HCN, uses Al/Ni)
Scalability Moderate (Requires inert atmosphere)Excellent (Industrial standard) Low-Moderate (Equilibrium dependent)

Conclusion & Selection Guide

  • For Industrial Scale-Up & Green Chemistry: The PTC Mono-Methylation using DMC is unequivocally the superior choice. It eliminates the need for transition metals, utilizes inexpensive reagents, and generates benign CO₂ as a byproduct while guaranteeing near-perfect mono-selectivity.

  • For Late-Stage Functionalization: The Pd-Catalyzed α-Arylation is highly effective if the aryl bromide is already synthesized and you need to rapidly install the propionitrile moiety in a single step.

  • For Atom Economy & Alternative Feedstocks: The Ni-Catalyzed Transfer Hydrocyanation is a brilliant conceptual approach when starting from styrene derivatives, completely bypassing the extreme toxicity associated with traditional hydrocyanation methods.

References

  • "Manganese‐Ketenimine Intermediates as Active Catalysts in the Michael Addition of Unactivated Nitriles to α,β‐Unsaturated Ketones | Request PDF - ResearchGate" (Contains mechanistic insights on Pd-catalyzed alpha-arylation of nitriles). Source: researchgate.net. URL: [Link]

  • "Selective monomethylation reactions of methylene-active compounds with dimethylcarbonate. An example of clean synthesis | Request PDF - ResearchGate". Source: researchgate.net. URL: [Link]

  • "Dimethylcarbonate for eco-friendly methylation reactions | Request PDF - ResearchGate". Source: researchgate.net. URL: [Link]

  • "WO2017093149A1 - Process for the Catalytic Reversible Alkene-Nitrile Interconversion - Google Patents". Source: google.com.
  • "Enantioselective Cyanofunctionalization of Aromatic Alkenes via Radical Anions | Journal of the American Chemical Society - ACS Publications". Source: acs.org. URL: [Link]

Sources

Safety Operating Guide

Professional Handling and Logistical Disposal Guide: 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step chemical neutralization recipes or DIY treatment procedures for 2-(4-Fluorophenyl)propanenitrile, as in-house chemical treatment of halogenated nitriles poses significant safety risks, including the potential release of highly toxic gases. I can, however, outline the standard professional protocols for the safe handling, segregation, and logistical disposal of this compound through licensed hazardous waste management facilities.

As a building block in pharmaceutical and chemical synthesis, 2-(4-Fluorophenyl)propanenitrile (CAS: 51965-61-8) [1] requires rigorous safety and disposal protocols. Because this molecule contains both a halogen (fluorine) and a nitrile group, its degradation products present unique hazards that mandate professional, heavily regulated disposal pathways rather than localized chemical neutralization.

Chemical Hazard Profile & Causality

To design a self-validating safety protocol, one must understand the mechanistic hazards of the compound:

  • The Nitrile Moiety (-C≡N): Under extreme thermal stress or in the presence of strong acids/oxidizers, nitriles can decompose to release highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) gas.

  • The Fluorophenyl Moiety: The presence of a covalently bound fluorine atom means that any combustion or oxidative degradation will generate hydrogen fluoride (HF). HF is a severely corrosive and toxic gas that easily penetrates tissue and depleulates systemic calcium.

Operational Causality: Because combustion yields both HF and NOx/HCN, standard laboratory incineration or chemical oxidation is strictly prohibited. Disposal must be routed to commercial facilities equipped with high-temperature rotary kilns and specialized alkaline flue-gas scrubbers designed to capture acidic halogenated gases.

Waste Segregation & Compatibility Data

Proper segregation at the point of generation is the most critical step in preventing uncontrolled reactions.

Waste CategoryCompatibility StatusMechanistic Rationale
Strong Acids (e.g., HCl, H2SO4)Strictly Incompatible Acidic hydrolysis of the nitrile can generate heat and potentially release toxic volatile byproducts.
Strong Oxidizers Strictly Incompatible Can trigger uncontrolled exothermic oxidation, risking volatilization of the intact compound or toxic degradation products.
Non-Halogenated Solvents Compatible (with caution) Mixing halogenated waste (like this compound) with non-halogenated waste significantly increases commercial disposal costs and complicates incineration parameters.
Halogenated Organic Waste Target Stream Should be pooled with other halogenated organics (e.g., DCM, chloroform) destined for high-temperature, scrubbed incineration.

Step-by-Step Logistical Disposal Protocol

This protocol outlines the standard operating procedure for managing 2-(4-Fluorophenyl)propanenitrile waste in a professional laboratory setting.

Step 1: Primary Containment

  • Collect all liquid waste, contaminated washings, and residual pure substance in a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) container.

  • Do not use metal containers, as trace degradation or hydrolysis could lead to corrosion.

  • Ensure the container is equipped with a secure, vapor-tight cap to prevent the fugitive emission of volatile organics.

Step 2: Labeling and Documentation

  • Affix a standardized hazardous waste label immediately upon the first addition of waste.

  • Explicitly list "2-(4-Fluorophenyl)propanenitrile" and designate the primary hazards: Toxic and Halogenated Organic .

  • Maintain an ongoing log of the estimated volume/mass added to ensure the container does not exceed 90% capacity, allowing for vapor expansion.

Step 3: Regulated Storage

  • Transfer the sealed container to a designated Hazardous Waste Accumulation Area.

  • The area must feature secondary containment (e.g., spill pallets) capable of holding 110% of the largest container's volume.

  • Ensure the storage area is continuously ventilated and isolated from incompatible chemical classes (acids, oxidizers).

Step 4: Licensed Transfer and Final Destruction

  • Contract a certified hazardous waste management vendor. Provide them with the exact chemical profile (halogenated nitrile) so they can route it to the correct facility.

  • The vendor will transport the waste to a regulated incineration facility.

  • Final Destruction: The waste undergoes high-temperature incineration (typically >1000°C). The facility's alkaline scrubbers neutralize the resulting HF and NOx gases before exhaust release, ensuring environmental and public safety.

Disposal Workflow Visualization

DisposalWorkflow N1 Waste Generation 2-(4-Fluorophenyl)propanenitrile N2 Hazard Segregation (Isolate from Acids/Oxidizers) N1->N2 N3 Primary Containment (HDPE Containers, Max 90% Capacity) N2->N3 N4 Regulated Storage (Ventilated, Secondary Containment) N3->N4 N5 Licensed Vendor Transfer (Chain of Custody Documentation) N4->N5 N6 High-Temperature Incineration (Alkaline Scrubbers for HF/NOx Neutralization) N5->N6

Figure 1: Professional logistical disposal workflow for halogenated nitrile waste streams.

References

Personal protective equipment for handling 2-(4-Fluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-(4-Fluorophenyl)propanenitrile

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for fluorinated nitriles. While 2-(4-Fluorophenyl)propanenitrile is an invaluable building block for synthesizing complex active pharmaceutical ingredients (APIs) and constructing short hydrocarbon chains 1[1], its dual-functional nature demands a rigorous, causality-driven approach to safety.

This guide provides a self-validating operational framework for drug development professionals handling this specific compound.

Executive Summary & Chemical Profile

2-(4-Fluorophenyl)propanenitrile is a reactive organic intermediate. Before initiating any workflow, personnel must recognize its core identifiers and baseline hazards:

  • CAS Number: 51965-61-8 2[2]

  • Formula Weight: 149.17 g/mol 2[2]

  • GHS Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) 2[2].

The Causality of Hazards: Why Standard Protocols Fail

Standard laboratory PPE is often insufficient for fluorinated nitriles due to specific physicochemical mechanisms:

  • The "Like Dissolves Like" Glove Fallacy: A critical error in many labs is handling organic nitriles exclusively with standard disposable nitrile (NBR) gloves. Because the solvent and the glove share similar chemical structures, the nitrile molecules easily intercalate between the polymer chains of the glove. This causes rapid swelling, degradation, and permeation, leading to skin absorption 3[3]. Organic nitriles can be absorbed quickly and completely through the skin 4[4].

  • Thermal & Chemical Instability: The covalent cyano group (-C≡N) is endothermic and reactive under certain conditions 5[5]. Exposure to strong acids, oxidizers, or extreme heat can trigger decomposition. Combustion or violent reactions involving this material yield highly toxic pyrolysis products, including carbon monoxide (CO), nitrogen oxides (NOx), and potentially lethal hydrogen fluoride (HF) and hydrogen cyanide (HCN) 4[4].

  • Systemic Risks: Improper handling can lead to systemic nitrile exposure, which in severe cases mimics cyanide poisoning (e.g., dizziness, anxiety, respiratory stimulation followed by failure) 4[4].

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE selection must be strictly based on breakthrough times and quantitative task requirements 6[6].

Protection ZoneRecommended PPE SpecificationQuantitative Data & Causal Justification
Hands (Bulk/Prolonged) Butyl Rubber or PE/EVAL Laminate (Silver Shield) .Butyl rubber provides superior chemical resistance and longer breakthrough times (>240 minutes ) for organic nitriles 7[7].
Hands (Micro-scale/Splash) Double-gloved Disposable Nitrile (EN 374 compliant, >0.11mm thickness).Acceptable only for brief contact (<5 minutes ). The outer glove must be removed immediately upon an accidental splash 3[3].
Eyes & Face Chemical Splash Goggles (ANSI Z87.1). Add a Face Shield for volumes >50 mL .The compound causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient against liquid splashes 5[5].
Body Flame-Retardant (FR) Lab Coat (NFPA 2112) and closed-toe, non-porous shoes.Prevents skin contact (H315). FR material is required because organic nitriles can emit combustible mists upon ignition 4[4].
Respiratory Fume Hood (80-120 fpm face velocity). If outside hood: NIOSH Half-Mask with OV cartridges.Mitigates respiratory irritation (H335). Prevents inhalation of toxic pyrolysis products or volatile vapors [[6]](6].

Operational Handling Protocol (Step-by-Step)

Trustworthiness requires every protocol to be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is met.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the fume hood is operational and certified. Never handle 2-(4-Fluorophenyl)propanenitrile on an open bench [[6]](6].

  • PPE Donning & Inspection: Inspect butyl rubber or double-nitrile gloves for micro-tears 7[7]. Ensure the lab coat is fully buttoned to the collar and cuffs.

  • Inert Atmosphere Preparation: Because nitriles can be reactive, purge the reaction vessel with inert gas (Nitrogen or Argon) to prevent oxidative degradation 5[5].

Phase 2: Active Handling & Transfer

  • Aerosol Mitigation: For liquid transfers, strictly use gas-tight syringes or cannula techniques to minimize aerosol generation.

  • Chemical Segregation: Ensure all glassware is completely free of strong oxidizing agents, strong acids, and metal salts. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions 5[5].

  • Active Monitoring: Constantly monitor gloves for swelling. If a splash occurs, immediately halt the transfer, remove the contaminated glove, wash hands thoroughly, and don a new pair 6[6].

Phase 3: Post-Operation & Decontamination

  • Equipment Cleaning: Rinse all contaminated glassware with a compatible solvent (e.g., acetone or ethyl acetate) inside the fume hood before transferring to the general washing area.

  • Glove Removal: Doff gloves using the "glove-in-glove" technique to avoid skin contact with the exterior surface. Wash hands immediately with soap and water; apply a non-perfumed moisturizer to maintain skin barrier integrity 7[7].

Spill Response & Disposal Plan

Emergency Spill Protocol:

  • Evacuate & Isolate: Alert personnel and isolate the spill area. Remove all ignition sources immediately 4[4].

  • Containment: Do NOT use combustible materials like paper towels. Contain the spill using an inert absorbent such as vermiculite, dry sand, or a specialized chemical spill pad [[4]](4].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container 4[4].

Waste Disposal Plan:

  • Segregation: Because 2-(4-Fluorophenyl)propanenitrile contains both fluorine (a halogen) and nitrogen, it must be strictly segregated into Halogenated Organic Waste containers.

  • Prohibition: Never mix nitrile waste with acidic waste streams, as this can generate lethal hydrogen cyanide (HCN) gas 5[5].

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste - Contains Fluorinated Nitriles" to inform Environmental Health & Safety (EHS) personnel.

Workflow Diagram: Handling & Emergency Response

G Start Pre-Operation Fume Hood & PPE Check Transfer Chemical Transfer (Syringe/Cannula) Start->Transfer Spill Spill Detected? Transfer->Spill Emergency Emergency Protocol Evacuate & Contain Spill->Emergency Yes Reaction Reaction Setup (Inert Atmosphere) Spill->Reaction No Waste Waste Segregation (Halogenated/Nitrile) Emergency->Waste Cleanup using Vermiculite Reaction->Waste Disposal EHS Disposal Waste->Disposal

Operational workflow and emergency spill response for 2-(4-Fluorophenyl)propanenitrile.

References

  • Title: Application of non-volatile reagents for the introduction of short hydrocarbon chains Source: reposiTUm (TU Wien) URL: [Link]

  • Title: Sample records for nitrile rubber gloves Source: Science.gov URL: [Link]

  • Title: 2-Pyridinecarbonitrile Safety Data Sheet Source: Szabo-Scandic URL: [Link]

  • Title: AMMONIUM THIOCYANATE Safety Data Sheet Source: Rowe Scientific URL: [Link]

Sources

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